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  • Product: 4-Bromo-6-chloronicotinaldehyde
  • CAS: 1060805-64-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-chloronicotinaldehyde: A Key Intermediate for FGFR4 Inhibitors

Abstract This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to 4-bromo-6-chloronicotinaldehyde, a critical building block in the development of selective Fibroblast...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to 4-bromo-6-chloronicotinaldehyde, a critical building block in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering not only a step-by-step synthetic protocol but also a deep dive into the mechanistic rationale behind each transformation. By elucidating the causality of experimental choices, this guide aims to equip scientists with the knowledge to confidently reproduce and, where necessary, adapt this synthesis for their specific research and development needs.

Introduction: The Significance of 4-Bromo-6-chloronicotinaldehyde in Oncology Research

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small-molecule inhibitors of receptor tyrosine kinases. Among these, Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling target, particularly in hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often dysregulated.[1] Potent and selective FGFR4 inhibitors have shown promise in preclinical and clinical settings, and their synthesis frequently relies on strategically functionalized heterocyclic intermediates.

4-Bromo-6-chloronicotinaldehyde has been identified as a key intermediate in the synthesis of a number of these promising FGFR4 inhibitors.[1] Its unique substitution pattern, featuring a bromine atom for potential cross-coupling reactions, a chlorine atom, and a reactive aldehyde moiety, makes it a versatile scaffold for the elaboration of complex molecular architectures designed to interact with the ATP-binding site of the FGFR4 kinase domain.[2] This guide details a reliable, multi-step synthesis of this valuable compound, providing both practical instructions and the underlying chemical principles that govern each transformation.

The Synthetic Pathway: A Strategic Overview

The synthesis of 4-bromo-6-chloronicotinaldehyde is a five-step process commencing from the commercially available ethyl 4,6-dichloronicotinate. The pathway is designed to sequentially introduce the desired functionalities while managing the reactivity of the pyridine ring.

Synthesis_Pathway Start Ethyl 4,6-dichloronicotinate Int1 Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate Start->Int1  Step 1:  Nucleophilic Aromatic Substitution Int2 Ethyl 4-amino-6-chloronicotinate Int1->Int2  Step 2:  Deprotection Int3 Ethyl 4-bromo-6-chloronicotinate Int2->Int3  Step 3:  Sandmeyer Bromination Int4 (4-Bromo-6-chloropyridin-3-yl)methanol Int3->Int4  Step 4:  Ester Reduction Product 4-Bromo-6-chloronicotinaldehyde Int4->Product  Step 5:  Oxidation Step1_Mechanism cluster_0 Nucleophilic Aromatic Substitution Reactant Ethyl 4,6-dichloronicotinate Product Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate Reactant->Product SNAr Reagent 4-Methoxybenzylamine Reagent->Product Step3_Workflow Start Ethyl 4-amino-6-chloronicotinate Diazotization Diazotization (tert-butyl nitrite) Start->Diazotization Bromination Bromination (Benzyltriethylammonium bromide) Diazotization->Bromination Product Ethyl 4-bromo-6-chloronicotinate Bromination->Product

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-6-chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-6-chloronicotinaldehyde, also known as 4-Bromo-6-chloropyridine-3-carbaldehyde, is a halogenated pyridine derivative of significant int...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-chloronicotinaldehyde, also known as 4-Bromo-6-chloropyridine-3-carbaldehyde, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring an aldehyde group and two distinct halogen substituents (bromine and chlorine) on the pyridine ring, makes it a versatile building block for the synthesis of complex heterocyclic compounds. The differential reactivity of the C-Br and C-Cl bonds, coupled with the electrophilicity of the formyl group, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-6-chloronicotinaldehyde, offering valuable insights for its application in research and drug development. Notably, it has been identified as a key intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which have potential applications in oncology[1].

Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number 1060805-64-2[2][3]
Molecular Formula C₆H₃BrClNO[4]
Molecular Weight 220.45 g/mol [4]
Appearance White to yellow solid (predicted)---
Boiling Point 298.3 ± 35.0 °C (Predicted)---
Density 1.800 ± 0.06 g/cm³ (Predicted)---
pKa -1.75 ± 0.10 (Predicted)---
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.General chemical principles

Spectral Characterization (Predicted)

Detailed experimental spectra for 4-Bromo-6-chloronicotinaldehyde are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region and one for the aldehyde proton.

  • Aldehyde Proton (CHO): A singlet peak is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

  • Aromatic Protons: Two singlets are anticipated for the two protons on the pyridine ring. The proton at the C5 position will likely appear as a singlet, and the proton at the C2 position will also be a singlet. Their precise chemical shifts will be influenced by the electron-withdrawing effects of the adjacent nitrogen, halogens, and aldehyde group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): This signal will be the most downfield, typically appearing in the range of δ 185-195 ppm.

  • Aromatic Carbons: The remaining five signals will correspond to the carbons of the pyridine ring. The carbons attached to the halogens (C4 and C6) and the nitrogen atom (C2 and C6) will have their chemical shifts influenced by these electronegative atoms. Carbons bearing a halogen atom often exhibit a lower intensity signal.

FT-IR (Fourier-Transform Infrared Spectroscopy)

The IR spectrum will provide key information about the functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aromatic C=C and C=N Stretches: A series of medium to strong bands will appear in the 1400-1600 cm⁻¹ region.

  • C-Halogen Stretches: Absorptions corresponding to C-Br and C-Cl bonds will be present in the fingerprint region, typically below 1000 cm⁻¹.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight and isotopic distribution.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic cluster of peaks for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex isotopic pattern for the molecular ion peak around m/z 220.

Synthesis of 4-Bromo-6-chloronicotinaldehyde

A multi-step synthesis for 4-Bromo-6-chloronicotinaldehyde has been reported, starting from 4,6-dichloronicotinic acid ethyl ester[1]. This synthetic route is outlined below.

Overall Synthetic Scheme

Synthesis_of_4_Bromo_6_chloronicotinaldehyde start 4,6-Dichloronicotinic acid ethyl ester intermediate1 6-Chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester start->intermediate1 4-methoxybenzylamine, 0-60 °C intermediate2 4-Amino-6-chloronicotinic acid ethyl ester intermediate1->intermediate2 Trifluoroacetic acid, 50-60 °C intermediate3 4-Bromo-6-chloronicotinic acid ethyl ester intermediate2->intermediate3 t-Butyl nitrite, Benzyltriethylammonium bromide, RT intermediate4 (4-Bromo-6-chloropyridin-3-yl)methanol intermediate3->intermediate4 Diisobutylaluminum hydride, -70 °C to 0 °C product 4-Bromo-6-chloronicotinaldehyde intermediate4->product Manganese dioxide, RT

Caption: Synthetic pathway to 4-Bromo-6-chloronicotinaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester

  • To a solution of 4,6-dichloronicotinic acid ethyl ester, add 4-methoxybenzylamine.

  • Stir the reaction mixture at a temperature between 0 °C and 60 °C until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Separate the organic phase and wash it sequentially with water (three times) and saturated brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester[1].

Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester

  • Dissolve the product from Step 1 in trifluoroacetic acid.

  • Heat the reaction mixture to 50-60 °C and stir until the deprotection is complete.

  • Partially evaporate the trifluoroacetic acid under reduced pressure.

  • Pour the concentrated reaction mixture into ice water.

  • Adjust the pH of the solution to be alkaline using a suitable base, such as sodium bicarbonate or sodium carbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the crude product via column chromatography to obtain 4-amino-6-chloronicotinic acid ethyl ester[1].

Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester

  • Dissolve the 4-amino-6-chloronicotinic acid ethyl ester in dichloromethane.

  • Add tert-butyl nitrite and benzyltriethylammonium bromide to the solution.

  • Stir the reaction at room temperature until the diazotization and subsequent bromination are complete.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the residue by column chromatography to afford 4-bromo-6-chloronicotinic acid ethyl ester[1].

Step 4: Synthesis of (4-Bromo-6-chloropyridin-3-yl)methanol

  • Dissolve the 4-bromo-6-chloronicotinic acid ethyl ester in dichloromethane under an argon atmosphere.

  • Cool the solution to between -60 °C and -70 °C.

  • Slowly add diisobutylaluminum hydride (DIBAL-H) to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to 0 °C and stir until the reduction of the ester is complete.

  • Quench the reaction by carefully adding it to ice-cold dilute hydrochloric acid.

  • Extract the product with dichloromethane, and then wash, dry, and concentrate the organic layer.

  • Purify the crude alcohol by column chromatography[1].

Step 5: Synthesis of 4-Bromo-6-chloronicotinaldehyde

  • Dissolve the (4-Bromo-6-chloropyridin-3-yl)methanol in dichloromethane.

  • Add manganese dioxide as the oxidizing agent.

  • Stir the mixture at room temperature until the oxidation is complete.

  • Filter the reaction mixture through a pad of silica gel to remove the manganese salts.

  • Remove the dichloromethane under reduced pressure to yield the final product, 4-Bromo-6-chloronicotinaldehyde[1].

Chemical Reactivity

The chemical reactivity of 4-Bromo-6-chloronicotinaldehyde is dictated by its three key functional components: the aldehyde, the bromo substituent, and the chloro substituent on the electron-deficient pyridine ring.

Reactions of the Aldehyde Group

The aldehyde functional group is susceptible to nucleophilic attack and can undergo a variety of standard transformations, including:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid, 4-bromo-6-chloronicotinic acid, using common oxidizing agents.

  • Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

  • Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

  • Grignard and Organolithium Reactions: Can react with organometallic reagents to form secondary alcohols.

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). In 4-Bromo-6-chloronicotinaldehyde, both the C4-Br and C6-Cl bonds are potential sites for substitution. The relative reactivity of these positions is influenced by both electronic and steric factors. Generally, the C-Cl bond at the 6-position is more activated towards nucleophilic attack than the C-Br bond at the 4-position due to its ortho relationship with the ring nitrogen.

SNAr_Reactivity sub 4-Bromo-6-chloronicotinaldehyde C6_attack Nucleophilic attack at C6 (more favored) C4_attack Nucleophilic attack at C4 (less favored)

Caption: Relative reactivity of halogen positions in SₙAr.

Common nucleophiles used in SₙAr reactions with halopyridines include amines, alkoxides, and thiolates. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Both the C-Br and C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a Pd(0) catalyst. This differential reactivity allows for selective functionalization at the C4 position while leaving the C6-Cl bond intact, by carefully choosing the reaction conditions.

Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow start 4-Bromo-6-chloronicotinaldehyde + Arylboronic acid catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) start->catalyst base Base (e.g., K₂CO₃, K₃PO₄) catalyst->base solvent Solvent (e.g., Dioxane/Water) base->solvent product 4-Aryl-6-chloronicotinaldehyde solvent->product Heat

Caption: General workflow for Suzuki-Miyaura coupling.

Typical Suzuki Coupling Conditions for a Related Substrate:

For a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, successful Suzuki coupling was achieved using the following conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄

  • Solvent: 1,4-Dioxane and water

  • Temperature: 70-80 °C

These conditions led to good yields, particularly with electron-rich boronic acids. This provides a strong starting point for developing a protocol for 4-Bromo-6-chloronicotinaldehyde.

Applications in Drug Discovery and Organic Synthesis

The primary reported application of 4-Bromo-6-chloronicotinaldehyde is as a crucial intermediate in the synthesis of selective FGFR4 inhibitors for potential cancer therapy[1]. The ability to selectively functionalize the C4 and C6 positions, along with the versatile chemistry of the aldehyde group, makes this compound a valuable scaffold for building a diverse library of substituted pyridine derivatives. These derivatives are of high interest in medicinal chemistry due to the prevalence of the pyridine motif in many biologically active molecules.

Safety and Handling

4-Bromo-6-chloronicotinaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be harmful if swallowed, and to cause skin and eye irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C.

Conclusion

4-Bromo-6-chloronicotinaldehyde is a highly functionalized pyridine building block with significant potential in organic synthesis and medicinal chemistry. Its differential halogen reactivity and the presence of a versatile aldehyde group offer multiple avenues for the construction of complex molecular architectures. While detailed experimental characterization data is still emerging in the public domain, the established synthetic route and the predictable reactivity patterns provide a solid foundation for its use in the development of novel therapeutics and other advanced materials.

References

  • PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyridine-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Bromo-4-chlorochalcone. Retrieved from [Link]

  • chembe.net. (n.d.). 醛. Retrieved from [Link]

  • Jiaxing Richmol Biological Technology Limited. (n.d.). 4-bromo-6-chloronicotinaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloronicotinaldehyde. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • SpectraBase. (n.d.). 4-Bromo-4'-chloro-chalcone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, crystal growth and characterization of organic NLO material: 4-Bromo-4′-hydroxybenzylidene aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -.
  • PubChem. (n.d.). 6-Bromo-4-chloropyridine-3-carboxylic acid. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 4-Bromo-6-chloronicotinaldehyde (CAS No. 1060805-64-2)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-6-chloronicotinaldehyde is a pivotal, multi-functionalized pyridine derivative that has garnered significant attention in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-chloronicotinaldehyde is a pivotal, multi-functionalized pyridine derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring bromo, chloro, and aldehyde moieties, renders it a versatile synthetic intermediate for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its synthesis, chemical properties, and critical applications, with a particular focus on its role as a key building block in the development of targeted cancer therapeutics.

Core Properties and Identification

The fundamental physicochemical properties of 4-Bromo-6-chloronicotinaldehyde are summarized below, providing essential data for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
CAS Number 1060805-64-2
Molecular Formula C₆H₃BrClNO
Molecular Weight 220.45 g/mol
Appearance Solid
Boiling Point 298.3 ± 35.0 °C (predicted)
Density 1.800 ± 0.06 g/cm³ (predicted)
SMILES O=Cc1cncc(Cl)c1Br
InChI Key VIRJSSSWMBEHAG-UHFFFAOYSA-N

Synthesis of 4-Bromo-6-chloronicotinaldehyde: A Multi-Step Approach

A robust and scalable synthesis of 4-Bromo-6-chloronicotinaldehyde has been developed, commencing from commercially available starting materials. This multi-step process involves the strategic introduction of the bromo and aldehyde functionalities onto a pre-existing chlorinated pyridine core.

Experimental Protocol

The following protocol outlines a common synthetic route to 4-Bromo-6-chloronicotinaldehyde:

  • Step 1: Synthesis of Ethyl 4-amino-6-chloronicotinate

    • 4,6-Dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine.

    • The resulting intermediate is then treated with trifluoroacetic acid to yield ethyl 4-amino-6-chloronicotinate.[1]

  • Step 2: Synthesis of Ethyl 4-bromo-6-chloronicotinate

    • Ethyl 4-amino-6-chloronicotinate is subjected to a Sandmeyer-type reaction.

    • The amino group is diazotized using tert-butyl nitrite in the presence of benzyltriethylammonium bromide to afford the bromo-substituted pyridine ring.[1]

  • Step 3: Reduction to (4-Bromo-6-chloropyridin-3-yl)methanol

    • The ester, ethyl 4-bromo-6-chloronicotinate, is reduced to the corresponding alcohol.

    • This reduction is achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-60 to -70 °C) in an inert solvent like dichloromethane.[1]

  • Step 4: Oxidation to 4-Bromo-6-chloronicotinaldehyde

    • The final step involves the oxidation of (4-bromo-6-chloropyridin-3-yl)methanol to the target aldehyde.

    • Manganese dioxide is employed as the oxidizing agent in dichloromethane at room temperature to yield 4-Bromo-6-chloronicotinaldehyde.[1]

Reaction Mechanisms

The key transformations in this synthesis are governed by well-established reaction mechanisms in organic chemistry.

  • Sandmeyer Reaction (Step 2): This reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide. It proceeds through a free radical mechanism initiated by a single electron transfer from a copper(I) species to the diazonium salt. This generates an aryl radical with the loss of nitrogen gas, which then abstracts a halide from a copper(II) halide, regenerating the copper(I) catalyst and forming the aryl halide product.[2][3]

  • DIBAL-H Reduction of an Ester (Step 3): Diisobutylaluminum hydride is a versatile reducing agent, and its ability to partially reduce esters to aldehydes at low temperatures is a key feature. The mechanism involves the coordination of the Lewis acidic aluminum center to the carbonyl oxygen of the ester. This is followed by the intramolecular transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate. A carefully controlled aqueous workup at low temperature then hydrolyzes this intermediate to the desired aldehyde.[4][5][6][7]

Application in Drug Discovery: A Key Intermediate for FGFR4 Inhibitors

4-Bromo-6-chloronicotinaldehyde is a critical intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Aberrant signaling of the FGF19-FGFR4 pathway is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[8] Consequently, the development of potent and selective FGFR4 inhibitors is a promising therapeutic strategy.

One such inhibitor is Roblitinib (FGF401) , a clinical-stage compound that has demonstrated significant antitumor activity. The aldehyde functionality of 4-Bromo-6-chloronicotinaldehyde is crucial for the mechanism of action of Roblitinib, as it forms a reversible-covalent hemithioacetal linkage with a non-catalytic cysteine residue (Cys552) in the ATP-binding site of FGFR4.[8][9] This interaction leads to potent and selective inhibition of the kinase.

Spectroscopic Characterization

While publicly available spectra are limited, the expected spectroscopic signatures for 4-Bromo-6-chloronicotinaldehyde can be predicted based on its structure:

  • ¹H NMR: The spectrum would be expected to show two singlets in the aromatic region, corresponding to the protons at the C2 and C5 positions of the pyridine ring, and a singlet for the aldehyde proton at approximately 10 ppm.

  • ¹³C NMR: The spectrum would display six signals, including a downfield signal for the aldehyde carbon around 190 ppm, and five signals for the carbons of the pyridine ring.

  • IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-H stretching of the aromatic ring and aldehyde, and C-Cl and C-Br stretching vibrations in the fingerprint region.[10]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

4-Bromo-6-chloronicotinaldehyde is a chemical that requires careful handling in a laboratory setting.

  • General Precautions: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[11]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek medical attention.

Alternative Synthetic Approaches

While the multi-step synthesis described above is a common route, other strategies for the synthesis of substituted chloronicotinaldehydes could potentially be adapted. The Vilsmeier-Haack reaction , for example, is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds and could be a viable alternative for the introduction of the aldehyde group onto a pre-functionalized pyridine ring.[12][13] Additionally, variations in the Sandmeyer reaction or the use of alternative reducing and oxidizing agents could provide alternative pathways to this valuable intermediate.

Quality Control and Purity Analysis

The purity of 4-Bromo-6-chloronicotinaldehyde is critical for its successful application in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.[14] The development of a specific, validated HPLC method is essential for ensuring the quality and consistency of this key starting material.

Conclusion

4-Bromo-6-chloronicotinaldehyde is a compound of significant strategic importance in modern synthetic and medicinal chemistry. Its well-defined synthesis and versatile reactivity make it an indispensable building block for the creation of novel therapeutics, most notably for the development of targeted FGFR4 inhibitors for the treatment of cancer. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and drug development endeavors.

References

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Sources

Exploratory

Introduction: The Strategic Importance of Halogenated Pyridines

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 4-Bromo-6-chloronicotinaldehyde Abstract: This technical guide provides a comprehensive overview of 4-Bromo-6-chloronicotinaldehyde (C...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 4-Bromo-6-chloronicotinaldehyde

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-6-chloronicotinaldehyde (CAS No. 1060805-64-2), a pivotal intermediate in contemporary medicinal chemistry. The document delineates its molecular architecture, physicochemical properties, and a detailed, multi-step synthetic pathway, offering mechanistic insights into key transformations. Furthermore, it explores the compound's characteristic spectroscopic signatures, inherent chemical reactivity, and significant applications, particularly its role as a precursor to selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for oncological research. Safety protocols and handling guidelines are also provided for laboratory personnel. This guide is intended for researchers, chemists, and professionals engaged in drug discovery and development, serving as an authoritative resource for leveraging this versatile building block.

Halogenated pyridines and other heterocyclic compounds are foundational scaffolds in modern pharmacology.[1][2] The strategic incorporation of halogen atoms, such as chlorine and bromine, into a molecule can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This has led to a significant number of chlorine-containing pharmaceuticals gaining FDA approval, highlighting the importance of "chlorine chemistry" in drug design.[3]

4-Bromo-6-chloronicotinaldehyde emerges as a compound of significant interest within this class. Its structure, featuring a pyridine ring functionalized with an aldehyde group and two distinct halogen atoms, offers differential reactivity that is highly valuable for the synthesis of complex molecular architectures.[1] Notably, this compound is a critical intermediate in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a protein implicated in the progression of various cancers, including liver, gastric, and breast cancers.[4] This guide aims to provide a detailed technical exploration of this key synthetic building block.

Molecular Structure and Physicochemical Properties

4-Bromo-6-chloronicotinaldehyde is a disubstituted pyridine derivative. The core structure is a pyridine ring with a bromine atom at position 4, a chlorine atom at position 6, and a formyl (aldehyde) group at position 3.

IUPAC Name: 4-Bromo-6-chloro-3-pyridinecarbaldehyde Synonyms: 4-Bromo-6-chloronicotinaldehyde CAS Number: 1060805-64-2[5] Molecular Formula: C₆H₃BrClNO[1]

The presence of both bromine and chlorine provides two potential handles for subsequent chemical modifications, such as cross-coupling or nucleophilic substitution reactions, while the aldehyde group serves as a versatile point for chain extension or functional group transformation.

Synthesis_Workflow Start 4,6-Dichloronicotinic acid ethyl ester Int1 Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate Start->Int1 1. 4-Methoxybenzylamine Int2 Ethyl 4-amino-6-chloronicotinate Int1->Int2 2. Trifluoroacetic acid Int3 Ethyl 4-bromo-6-chloronicotinate Int2->Int3 3. t-Butyl nitrite, BnEt3NBr Int4 (4-Bromo-6-chloropyridin-3-yl)methanol Int3->Int4 4. DIBAL-H, -70°C Product 4-Bromo-6-chloronicotinaldehyde Int4->Product 5. MnO2

Caption: Synthetic workflow for 4-Bromo-6-chloronicotinaldehyde.

Detailed Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution

  • Protocol: 4,6-dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine at a temperature between 0°C and 60°C. Upon completion, the mixture is quenched with ice water and extracted with ethyl acetate. The organic layer is washed, dried, and purified by column chromatography to yield ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate. [4]* Expertise & Experience: The 4-position of the pyridine ring is more activated towards nucleophilic substitution than the 6-position. The 4-methoxybenzyl (PMB) group is used here as a protecting group for the amine; it is stable under these conditions but can be readily removed later.

Step 2: Deprotection of the Amine

  • Protocol: The product from Step 1 is treated with trifluoroacetic acid (TFA) at 50-60°C. After the reaction, excess TFA is evaporated, and the mixture is neutralized with an alkaline solution (e.g., sodium bicarbonate) before extraction and purification to give ethyl 4-amino-6-chloronicotinate. [4]* Expertise & Experience: TFA is a strong acid that effectively cleaves the PMB protecting group. The elevated temperature accelerates this process. Careful neutralization is critical to ensure the product, which contains a free amine, is in its neutral form for efficient extraction into an organic solvent.

Step 3: Sandmeyer-type Reaction (Bromination)

  • Protocol: The amino-ester from Step 2 is dissolved in dichloromethane. Tert-butyl nitrite and benzyltriethylammonium bromide are added, and the reaction proceeds at room temperature. The product, ethyl 4-bromo-6-chloronicotinate, is isolated via extraction and column chromatography. [4]* Expertise & Experience: This step is a variation of the Sandmeyer reaction. Tert-butyl nitrite acts as the diazotizing agent, converting the aromatic amine into a diazonium salt in situ. The bromide salt then serves as the nucleophile to displace the diazonium group, installing the bromine atom at the 4-position.

Step 4: Selective Reduction of the Ester

  • Protocol: The bromo-ester from Step 3 is dissolved in dichloromethane and cooled to between -60°C and -70°C under an argon atmosphere. Diisobutylaluminum hydride (DIBAL-H) is added slowly. The reaction is quenched with cold, dilute hydrochloric acid, and the resulting primary alcohol, (4-bromo-6-chloropyridin-3-yl)methanol, is extracted and purified. [4]* Expertise & Experience: DIBAL-H is a powerful yet selective reducing agent. At low temperatures, it can reduce esters to aldehydes. However, by allowing the reaction to proceed or by using an excess, it cleanly reduces the ester to the primary alcohol. The extremely low temperature is crucial to control the reactivity of DIBAL-H and prevent over-reduction or side reactions.

Step 5: Oxidation to the Aldehyde

  • Protocol: The alcohol from Step 4 is dissolved in dichloromethane, and manganese dioxide (MnO₂) is added as the oxidizing agent. The reaction is stirred at room temperature until completion. The mixture is then filtered through a silica gel pad, and the solvent is removed under reduced pressure to yield the final product, 4-bromo-6-chloronicotinaldehyde. [4]* Expertise & Experience: MnO₂ is a mild and highly selective oxidizing agent for converting allylic and benzylic-type alcohols to their corresponding aldehydes. Its key advantage is that it does not oxidize other sensitive functional groups and, being a solid, is easily removed by simple filtration, simplifying the purification process. This step is a self-validating system; the reaction's endpoint can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the alcohol spot and the appearance of the aldehyde product.

Spectroscopic Characterization

Confirmation of the molecular structure and assessment of purity rely on a combination of spectroscopic techniques. While specific experimental data can be requested from suppliers, the expected spectral features can be reliably predicted. [6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display three distinct signals.

    • A singlet in the δ 9.5-10.5 ppm region, characteristic of the aldehyde proton.

    • Two singlets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring (at C2 and C5). Their precise chemical shifts will be influenced by the surrounding electron-withdrawing substituents.

  • IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. [7] * A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

    • Absorption bands in the 1550-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the pyridine ring.

    • C-H stretching bands for the aromatic protons typically appear just above 3000 cm⁻¹. [8]

  • MS (Mass Spectrometry): Mass spectrometry is crucial for confirming the molecular weight and elemental composition. [9] * The molecular ion (M⁺) peak is expected.

    • A highly characteristic isotopic cluster pattern will be observed due to the presence of both bromine and chlorine. [10]Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a complex pattern of peaks at M, M+2, and M+4, whose relative intensities provide definitive evidence for the presence of one Br and one Cl atom in the molecule.

Reactivity and Applications in Drug Discovery

The utility of 4-Bromo-6-chloronicotinaldehyde as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Aldehyde Group: This group is a versatile handle for various transformations, including:

    • Oxidation: Can be readily oxidized to the corresponding 4-bromo-6-chloronicotinic acid using agents like potassium permanganate. [1] * Reduction: Can be reduced to the primary alcohol, (4-bromo-6-chloropyridin-3-yl)methanol, using agents like sodium borohydride. [1] * Nucleophilic Addition: Undergoes reactions with Grignard reagents, organolithium compounds, and Wittig reagents to form secondary alcohols or alkenes, respectively, allowing for carbon-carbon bond formation.

    • Reductive Amination: Can be converted into various amines, a common strategy in the late-stage functionalization of drug candidates.

  • Halogen Atoms: The C-Br and C-Cl bonds offer opportunities for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino substituents. The differential reactivity of C-Br versus C-Cl bonds can often be exploited for sequential, site-selective modifications. [1] Its primary documented application is as a key building block for FGFR4 selective inhibitors, which are being investigated for their potential in treating hepatocellular carcinoma and other solid tumors where the FGF19/FGFR4 signaling pathway is dysregulated. [4]

Safety and Handling

4-Bromo-6-chloronicotinaldehyde is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area or fume hood.

  • GHS Hazard Pictogram: Irritant (Exclamation Mark) [1]* Hazard Statements:

    • H302: Harmful if swallowed. [11] * H315: Causes skin irritation. [11] * H319: Causes serious eye irritation. [11] * H335: May cause respiratory irritation. [11]* Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [11] * P280: Wear protective gloves/eye protection/face protection. [12] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [11] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11] Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical. [13][14]Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Conclusion

4-Bromo-6-chloronicotinaldehyde is a high-value synthetic intermediate with a strategically functionalized molecular structure. Its well-defined synthesis, predictable spectroscopic profile, and versatile chemical reactivity make it an indispensable tool for medicinal chemists, particularly those working in oncology drug discovery. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe application in the research and development of novel therapeutics.

References

  • PubChem. "6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO | CID 45588196". Available at: [Link]

  • Google Patents. "CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-".
  • University of Wisconsin-Madison. "Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis". Available at: [Link]

  • ChemComplete. "Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3". YouTube. Available at: [Link]

  • Jiaxing Richmol Biological Technology Limited. "4-bromo-6-chloronicotinaldehyde". Available at: [Link]

  • PubChem. "4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676". Available at: [Link]

  • Uddin, M. J., & Al-Rashida, M. (2020). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". PubMed Central. Available at: [Link]

  • Chegg. "Consider the spectral data for - 4 - - bromo - - 2 - - chloroacetanilide". Available at: [Link]

  • University of Wisconsin-Madison. "CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry". Available at: [Link]

  • Wang, W., et al. (2017). "Synthesis of 6-bromo-4-iodoquinoline". Atlantis Press. Available at: [Link]

  • Leah4sci. "Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry". YouTube. Available at: [Link]

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Foundational

4-Bromo-6-chloronicotinaldehyde: An In-Depth Solubility Profile for Drug Discovery and Development

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 4-Bromo-6-chloronicotinaldehyde, a key heterocyclic building block in contemporary drug discovery. We move beyond a simple data...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Bromo-6-chloronicotinaldehyde, a key heterocyclic building block in contemporary drug discovery. We move beyond a simple data sheet to offer a practical and theoretically grounded resource for researchers, chemists, and formulation scientists. This document elucidates the compound's solubility in a range of common organic and aqueous solvents, presents a validated experimental protocol for solubility determination, and discusses the underlying physicochemical principles that govern its dissolution. By integrating predicted solubility behavior, field-proven methodologies, and mechanistic insights, this guide aims to empower scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics.

Introduction: The Strategic Importance of 4-Bromo-6-chloronicotinaldehyde

4-Bromo-6-chloronicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique electronic and steric properties, conferred by the bromo and chloro substituents on the pyridine ring, make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The aldehyde functionality serves as a reactive handle for further chemical transformations, such as reductive aminations and Wittig reactions, enabling the construction of complex molecular architectures.

A thorough understanding of a compound's solubility is a cornerstone of successful drug development. It directly impacts critical stages of the research and development pipeline:

  • Reaction Kinetics: The rate and efficiency of chemical reactions in solution are often dictated by the concentration of the reactants. Poor solubility can lead to sluggish or incomplete reactions.

  • Purification and Crystallization: Solubility differences are the foundation of techniques like recrystallization, which are essential for isolating and purifying target compounds to the high standards required for pharmaceutical use.

  • Formulation Development: For a compound to be a viable drug candidate, it must be formulated into a stable and bioavailable dosage form. This process is heavily reliant on its solubility characteristics in various excipients and physiological fluids.

  • High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in solvents like Dimethyl Sulfoxide (DMSO) for testing. Poor solubility can lead to compound precipitation, causing false negatives and inaccurate structure-activity relationship (SAR) data.[1][2]

This guide provides the necessary data, protocols, and theoretical background to navigate these challenges effectively when working with 4-Bromo-6-chloronicotinaldehyde.

Physicochemical Properties

A foundational understanding of the intrinsic properties of 4-Bromo-6-chloronicotinaldehyde is essential for interpreting its solubility behavior. The presence of two halogen atoms, a polar aldehyde group, and an aromatic pyridine ring creates a molecule with distinct characteristics.

PropertyValueSource(s)
IUPAC Name 4-Bromo-6-chloropyridine-3-carbaldehyde[3]
CAS Number 1060805-64-2[3][4][5]
Molecular Formula C₆H₃BrClNO[3][5]
Molecular Weight 220.45 g/mol [3][4][5]
Appearance Solid[3]
Storage Conditions Store at 2-8 °C under inert gas[3][5]

Predicted Solubility Profile

While extensive quantitative public data for this specific compound is limited, a reliable solubility profile can be predicted based on the "like dissolves like" principle and the physicochemical properties of its functional groups.

SolventClassPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleStrong dipole-dipole interactions with the polar pyridine ring and aldehyde group. Commonly used for stock solutions.[1][2]
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO, DMF is a high-polarity solvent capable of dissolving a wide range of organic molecules.
Dichloromethane (DCM)HalogenatedSolubleThe halogenated nature of both the solvent and solute allows for favorable dipole and van der Waals interactions.
Tetrahydrofuran (THF)EtherModerately SolubleActs as a hydrogen bond acceptor and has moderate polarity, allowing for dissolution.
Ethyl AcetateEsterModerately SolubleModerate polarity makes it a good solvent for compounds that are not extremely polar or nonpolar.
Methanol / EthanolPolar ProticSparingly SolubleWhile capable of hydrogen bonding, the overall lipophilicity from the halo-aromatic ring limits solubility.
WaterAqueousInsolubleThe molecule is predominantly nonpolar and hydrophobic, making it immiscible with water.
Hexanes / HeptaneNonpolar AliphaticInsolubleThe polarity of the pyridine ring and aldehyde group prevents dissolution in highly nonpolar solvents.

Expert Interpretation: The high solubility in polar aprotic solvents like DMSO and DMF is a critical advantage for in vitro biological screening, allowing for the preparation of concentrated stock solutions.[1][6] The moderate solubility in solvents like DCM and ethyl acetate suggests these are good candidates for reaction media and chromatographic purification. The insolubility in water and hexanes is key for designing effective extraction and recrystallization procedures.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

To provide a self-validating and field-proven methodology, we describe a high-throughput kinetic solubility assay. This approach is standard in drug discovery for its speed and relevance to early-stage compound assessment, where a compound is introduced to an aqueous environment from a DMSO stock, mimicking bioassay conditions.[1][2][7][8]

4.1. Causality and Principle

The goal is to determine the concentration at which the compound precipitates out of an aqueous buffer. This is not a measure of thermodynamic equilibrium solubility but rather a kinetic assessment of how readily the compound stays in solution under assay-like conditions.[1][2] We use light scattering (nephelometry) as a direct and rapid method to detect the formation of insoluble particles.[1][2][7]

4.2. Materials & Reagents

  • 4-Bromo-6-chloronicotinaldehyde

  • Anhydrous, high-purity DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well or 384-well microplates (clear bottom, UV-compatible)

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with nephelometry or light-scattering detection capability

4.3. Step-by-Step Methodology

  • Stock Solution Preparation: Accurately prepare a 10 mM stock solution of 4-Bromo-6-chloronicotinaldehyde in 100% DMSO. Ensure complete dissolution using a vortex mixer.

  • Serial Dilution in DMSO: In a source plate, create a serial dilution of the stock solution. A common 8-point, 2-fold dilution series would range from 10 mM down to 78 µM.

  • Dispensing to Assay Plate: Add PBS (pH 7.4) to the wells of a clean assay plate (e.g., 99 µL).

  • Compound Addition: Transfer a small volume (e.g., 1 µL) from the DMSO source plate into the corresponding wells of the assay plate. This creates a final DMSO concentration of 1% and a top compound concentration of 100 µM.

  • Incubation: Seal the plate and incubate at room temperature (e.g., 25 °C) for 2 hours with gentle agitation on a plate shaker.[2][7] This allows time for precipitation to occur.

  • Measurement: Place the assay plate into a plate reader and measure the light scattered by each well.

  • Data Analysis: The kinetic solubility is determined as the highest concentration where the light scattering signal is not significantly elevated above the background (buffer + 1% DMSO).

4.4. Experimental Workflow Diagram

Caption: High-throughput kinetic solubility assay workflow.

Critical Factors Influencing Solubility

The solubility of 4-Bromo-6-chloronicotinaldehyde is not a fixed value but is influenced by several environmental factors.

  • Temperature: For most solid organic compounds, solubility in liquid solvents increases with temperature.[9][10][11] This is because the dissolution process is typically endothermic, requiring energy to break the crystal lattice. This principle is fundamental for purification by recrystallization, where a solvent is chosen to dissolve the compound at high temperatures but not at low temperatures.

  • pH: The pyridine nitrogen atom is weakly basic and can be protonated under acidic conditions. The resulting pyridinium salt would have a positive charge and exhibit significantly higher aqueous solubility. Therefore, in acidic buffer systems (pH < 4), an increase in solubility is expected compared to the neutral pH of 7.4.[9]

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each having a unique crystal lattice energy.[12] A more thermodynamically stable polymorph will have a stronger lattice and, consequently, lower solubility than a less stable, metastable form.[12] It is crucial for researchers to ensure consistency in the solid form of the material to maintain experimental reproducibility.

Practical Implications & Field Recommendations

  • For Synthetic Chemists: For reactions, Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent initial choices. For workups involving aqueous extraction, the compound will partition into common organic solvents like Ethyl Acetate or DCM, while the insolubility in water allows for efficient washing to remove water-soluble impurities.[13]

  • For Purification Specialists: Recrystallization can likely be achieved using a solvent/anti-solvent system. For instance, dissolving the compound in a moderate amount of warm Ethyl Acetate and then slowly adding a nonpolar anti-solvent like hexanes should induce crystallization of the pure compound.

  • For Drug Discovery Scientists: Always prepare primary stock solutions in high-purity DMSO. When performing bioassays, be mindful of the kinetic solubility limit. If assay concentrations approach the solubility limit (~100 µM in the protocol above), any observed lack of activity could be a false negative due to precipitation. Consider running assays at multiple concentrations and visually inspecting plates for precipitate.

Safety and Handling

As a halogenated aromatic aldehyde, 4-Bromo-6-chloronicotinaldehyde requires careful handling.

  • Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15][16] Avoid formation and inhalation of dust.[14][17]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8 °C.[3][5]

References

  • Kinetic Solubility Assays Protocol , AxisPharm. [Link]

  • In vitro solubility assays in drug discovery , PubMed, National Center for Biotechnology Information. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) , Protocols.io. [Link]

  • Kinetic Solubility - In Vitro Assay , Charnwood Discovery. [Link]

  • Factors affecting solubility , Solubility of Things. [Link]

  • Safety Data Sheet - 6-Bromo-2-chloronicotinaldehyde , Angene Chemical. [Link]

  • Factors Influencing Polymorphism , Seven Star Pharma. [Link]

  • 13.3: Factors Affecting Solubility , Chemistry LibreTexts. [Link]

  • Factors Affecting Solubility , BYJU'S. [Link]

  • What solvents are DMSO/DMF miscible with? , Reddit. [Link]

  • Workup: DMF or DMSO , University of Rochester Department of Chemistry. [Link]

Sources

Exploratory

4-Bromo-6-chloronicotinaldehyde material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 4-Bromo-6-chloronicotinaldehyde For researchers, scientists, and drug development professionals, the integration of novel chemical entities into discovery workflows n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety of 4-Bromo-6-chloronicotinaldehyde

For researchers, scientists, and drug development professionals, the integration of novel chemical entities into discovery workflows necessitates a comprehensive understanding of their material safety profiles. 4-Bromo-6-chloronicotinaldehyde, a halogenated pyridine derivative, serves as a versatile building block in medicinal chemistry. Its unique substitution pattern offers synthetic handles for the elaboration of complex molecular architectures. However, this reactivity also underscores the critical importance of rigorous safety protocols. This guide provides an in-depth, technically-grounded overview of the material safety data for 4-Bromo-6-chloronicotinaldehyde (CAS No. 1060805-64-2), moving beyond rote compliance to foster a culture of proactive laboratory safety.

Hazard Identification and GHS Classification

4-Bromo-6-chloronicotinaldehyde is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity if ingested.[1] A thorough understanding of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is the foundation of a robust safety assessment.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: A selection of key precautionary statements is provided below. A full list can be found on the supplier safety data sheet.[1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands and exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

The causality behind these classifications lies in the chemical nature of the compound. The aldehyde functional group can be reactive, and the halogenated aromatic ring can lead to irritation upon contact with biological tissues.

Table 1: GHS Hazard Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Physical and Chemical Properties

While extensive physical property data is not widely published, the available information is crucial for safe handling and storage. The compound is a solid at room temperature.[3]

Table 2: Physical and Chemical Properties of 4-Bromo-6-chloronicotinaldehyde

PropertyValueSource
CAS Number 1060805-64-2[1][4]
Molecular Formula C₆H₃BrClNO[2]
Molecular Weight 220.45 g/mol [2]
Appearance Solid[3]
Purity ≥97% (typical)[1]
Solubility Data not available[2][4]
Melting Point Data not available[2]
Boiling Point Data not available[2]
Flash Point Data not available[2]

The lack of data for properties like solubility and melting point necessitates a conservative approach in experimental design, assuming low water solubility and treating the compound as a stable solid under standard laboratory conditions.

Toxicological Profile

  • Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system.[1] Skin inflammation may be characterized by itching, scaling, or reddening.[2] Eye contact can cause redness, watering, and itching.[2] Inhalation of dust may lead to respiratory tract irritation.[1][5] Ingestion is harmful and medical attention should be sought immediately.[1]

  • Chronic Effects: No data is available on the long-term or chronic effects of exposure.

  • Carcinogenicity: The compound is not listed as a carcinogen by IARC, NTP, or OSHA.[2][6]

Given the data gaps, it is imperative to handle this compound with measures sufficient to prevent any direct contact or inhalation.

Emergency Protocols and First-Aid Measures

Rapid and appropriate response to accidental exposure is critical. The following protocols are based on standard laboratory practice for hazardous chemicals.

Emergency Response Workflow for Accidental Exposure

cluster_exposure Accidental Exposure Event cluster_response Immediate Response Protocol cluster_routes Exposure-Specific First Aid cluster_medical Medical & Reporting Exposure Exposure Occurs (Skin, Eye, Inhalation, Ingestion) Safety Ensure Scene Safety (Alert others, Remove victim from source) Exposure->Safety Skin Skin Contact: Rinse with plenty of water for 15 min. Remove contaminated clothing. Eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses. Inhalation Inhalation: Move to fresh air. Keep at rest. Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Medical Seek Immediate Medical Attention (Call Poison Center or Doctor) Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical SDS Provide SDS to Medical Personnel Medical->SDS Report Report Incident to Lab Supervisor SDS->Report

Caption: Emergency Response Workflow for Accidental Exposure.

Step-by-Step First-Aid Protocols
  • Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a POISON CENTER or doctor.[2] If breathing is difficult, administer oxygen; if not breathing, give artificial respiration.[2][6]

  • Skin Contact: Immediately take off all contaminated clothing.[7] Wash the skin with plenty of soap and water for at least 15 minutes.[2][8] If skin irritation occurs, seek medical advice.[2][5]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes.[7] If eye irritation persists, get medical advice/attention.[2][5]

  • Ingestion: Do NOT induce vomiting.[2][6] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2][6] Call a POISON CENTER or doctor immediately.[1]

Handling, Storage, and Engineering Controls

Proactive measures are the most effective way to prevent exposure.

Safe Handling Protocol
  • Risk Assessment: Before use, conduct a risk assessment for the specific experimental procedure.

  • Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably a certified chemical fume hood.[2][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Table 3.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][9]

  • Dust Prevention: Minimize dust generation and accumulation.[2] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

Storage Conditions
  • Store in a tightly-closed container.[2][8]

  • Keep in a dry, cool, and well-ventilated place.[2][7][8]

  • Store locked up.[2][5][8]

  • Keep away from incompatible substances such as strong oxidizing agents.[6][10]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield (European Standard EN166 or equivalent).[10][11]Protects against dust particles and splashes, preventing serious eye irritation.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[7][9][11]Prevents direct skin contact, mitigating the risk of skin irritation.
Skin/Body Protection Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[7][10]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[7]Protects against inhalation of dust, which can cause respiratory irritation.

Accidental Release and Disposal

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.[12]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so.[2][6] Do not let the product enter drains.[5]

  • Protect: Wear full PPE, including respiratory protection. Avoid breathing dust.[11]

  • Clean-up: Carefully sweep up or vacuum the spilled solid material.[6][13] Place the material into a suitable, labeled container for disposal.[6][13]

  • Decontaminate: Clean the affected area thoroughly.

Disposal Considerations
  • Waste must be disposed of as hazardous waste.[7]

  • Dispose of contents and containers to a licensed chemical destruction plant or via controlled incineration.[4][7]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[7][14]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The product is considered stable under recommended storage conditions (cool, dry, well-ventilated).[5][6]

  • Hazardous Reactions: No hazardous reactions have been reported.

  • Conditions to Avoid: Avoid dust generation, heat, and sources of ignition.[6][8]

  • Incompatible Materials: Avoid strong oxidizing agents.[6][10]

  • Hazardous Decomposition Products: Thermal decomposition may generate irritating and toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[2][6][13]

References

  • Angene Chemical. (2021). Safety Data Sheet: 6-Bromo-2-chloronicotinaldehyde. Retrieved from [Link]

Sources

Foundational

The Strategic Synthesis of 4-Bromo-6-chloronicotinaldehyde: A Cornerstone for Targeted FGFR4 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Halogenated Pyridines in Modern Medicinal Chemistry The pyridine scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Halogenated Pyridines in Modern Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Its utility is further enhanced through halogenation, which allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and electronic character. The strategic placement of halogen atoms also provides synthetic handles for the construction of more complex molecular architectures through cross-coupling reactions. Within this important class of compounds, 4-Bromo-6-chloronicotinaldehyde has emerged as a critical building block, particularly in the development of targeted cancer therapies. Its significance lies in its role as a key intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in the treatment of various cancers, including hepatocellular carcinoma.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Bromo-6-chloronicotinaldehyde, offering a technical resource for scientists engaged in drug discovery and development.

Physicochemical Characteristics

A summary of the key physicochemical properties of 4-Bromo-6-chloronicotinaldehyde is provided in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.

PropertyValueSource
CAS Number 1060805-64-2
Molecular Formula C6H3BrClNO
Molecular Weight 220.45 g/mol
Appearance White to yellow solid
Predicted Boiling Point 298.3±35.0 °C
Predicted Density 1.800±0.06 g/cm3
Storage Under inert gas (nitrogen or Argon) at 2-8°C

The Multi-Step Synthesis of 4-Bromo-6-chloronicotinaldehyde: A Detailed Protocol

The synthesis of 4-Bromo-6-chloronicotinaldehyde is a multi-step process that begins with commercially available 4,6-dichloronicotinic acid ethyl ester. The following protocol is based on a method outlined in Chinese patent CN109651241B, which provides a robust and scalable route to this key intermediate.[2]

Synthetic Workflow Diagram

Synthesis_Workflow A 4,6-Dichloronicotinic acid ethyl ester B 6-Chloro-4-((4-methoxybenzyl)amino) nicotinic acid ethyl ester A->B  4-Methoxybenzylamine   C 4-Amino-6-chloronicotinic acid ethyl ester B->C  Trifluoroacetic acid   D 4-Bromo-6-chloronicotinic acid ethyl ester C->D  t-Butyl nitrite, Benzyltriethylammonium bromide   E 4-Bromo-6-chloronicotinol D->E  Diisobutylaluminum hydride (DIBAL-H)   F 4-Bromo-6-chloronicotinaldehyde E->F  Manganese dioxide (MnO2)   FGFR4_Pathway cluster_cell Tumor Cell FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK) FGFR4->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Roblitinib Roblitinib (FGFR4 Inhibitor) Roblitinib->FGFR4 Inhibits

Sources

Exploratory

An In-Depth Technical Guide to 4-Bromo-6-chloronicotinaldehyde: Synthesis, Derivatization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-bromo-6-chloronicotinaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-bromo-6-chloronicotinaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, explore its reactivity in key chemical transformations, and contextualize its application as a crucial intermediate in the development of targeted therapeutics, particularly selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.

Introduction: The Strategic Importance of a Dihalogenated Pyridine Scaffold

4-Bromo-6-chloronicotinaldehyde is a strategically functionalized pyridine derivative. Its value in synthetic and medicinal chemistry stems from the orthogonal reactivity of its distinct chemical handles: an aldehyde, a bromo group, and a chloro group. This trifecta of functionalities allows for a programmed, stepwise elaboration of the core scaffold, making it an ideal starting point for the construction of complex molecular architectures.

The pyridine ring itself is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The specific substitution pattern of 4-bromo-6-chloronicotinaldehyde, with two different halogens at positions susceptible to distinct coupling and substitution chemistries, offers a powerful platform for generating diverse compound libraries for structure-activity relationship (SAR) studies. Notably, this aldehyde has emerged as a key intermediate in the synthesis of selective inhibitors for FGFR4, a kinase implicated in the progression of various cancers, including hepatocellular carcinoma.[1]

Synthesis of the Core Scaffold: 4-Bromo-6-chloronicotinaldehyde

The preparation of 4-bromo-6-chloronicotinaldehyde is a multi-step process that requires careful control of reaction conditions. A validated synthetic route, detailed in patent literature, begins with the commercially available 4,6-dichloronicotinic acid ethyl ester.[2] The pathway is designed to sequentially introduce the desired functionalities while managing the reactivity of the pyridine ring.

Synthetic Pathway Overview

The overall transformation can be visualized as a five-step sequence starting from the dichlorinated pyridine ester. This involves:

  • Selective Amination: Introduction of a protected amino group at the C4 position.

  • Deprotection: Removal of the protecting group to reveal the 4-amino intermediate.

  • Sandmeyer-type Bromination: Conversion of the amino group to a bromo group.

  • Ester Reduction: Selective reduction of the ethyl ester to a primary alcohol.

  • Oxidation: Mild oxidation of the alcohol to the target aldehyde.

dot graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="4,6-Dichloronicotinic acid ethyl ester"]; Int1 [label="6-Chloro-4-((4-methoxybenzyl)amino)\nnicotinic acid ethyl ester"]; Int2 [label="4-Amino-6-chloronicotinic\nacid ethyl ester"]; Int3 [label="4-Bromo-6-chloronicotinic\nacid ethyl ester"]; Int4 [label="4-Bromo-6-chloronicotinol"]; Product [label="4-Bromo-6-chloronicotinaldehyde", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Int1 [label="1. 4-Methoxybenzylamine"]; Int1 -> Int2 [label="2. Trifluoroacetic acid"]; Int2 -> Int3 [label="3. t-BuONO, BnEt3NBr"]; Int3 -> Int4 [label="4. DIBAL-H"]; Int4 -> Product [label="5. MnO2"]; } caption: "Synthetic pathway for 4-Bromo-6-chloronicotinaldehyde."

Detailed Experimental Protocol

The following protocol is a synthesized representation based on the procedures outlined in patent CN109651241B.[2]

Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester

  • To a solution of 4,6-dichloronicotinic acid ethyl ester, add 4-methoxybenzylamine.

  • The reaction is stirred at a temperature between 0°C and 60°C until completion, monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate.

  • The organic phase is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired product.

Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester

  • The product from Step 1 is dissolved in trifluoroacetic acid.

  • The mixture is heated to 50-60°C and stirred until the reaction is complete.

  • A portion of the trifluoroacetic acid is removed by evaporation.

  • The residue is carefully poured into ice water and the pH is adjusted to alkaline using sodium bicarbonate or sodium carbonate.

  • The product is extracted, washed, dried, and purified by column chromatography.

Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester

  • The 4-amino-6-chloronicotinic acid ethyl ester from Step 2 is dissolved in dichloromethane.

  • Tert-butyl nitrite and benzyltriethylammonium bromide are added.

  • The reaction is conducted at room temperature.

  • After completion, the mixture is poured into water, and the product is extracted, washed, dried, and purified by column chromatography.

Step 4: Synthesis of 4-bromo-6-chloronicotinol

  • The 4-bromo-6-chloronicotinic acid ethyl ester from Step 3 is dissolved in dichloromethane under an argon atmosphere.

  • The solution is cooled to between -60°C and -70°C.

  • Diisobutylaluminum hydride (DIBAL-H) is added slowly, and the mixture is stirred for 30 minutes.

  • The reaction is then warmed to 0°C and stirred until the starting material is consumed.

  • The reaction is quenched by adding it to ice-cold dilute hydrochloric acid.

  • The product is extracted with dichloromethane, washed, dried, and purified by column chromatography.

Step 5: Synthesis of 4-bromo-6-chloronicotinaldehyde

  • The 4-bromo-6-chloronicotinol from Step 4 is dissolved in dichloromethane.

  • Manganese dioxide (MnO₂) is added as the oxidizing agent.

  • The reaction is stirred at room temperature until completion.

  • The mixture is filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the final product, 4-bromo-6-chloronicotinaldehyde.[1]

Chemical Reactivity and Derivatization Strategies

The synthetic utility of 4-bromo-6-chloronicotinaldehyde lies in the differential reactivity of its functional groups. This allows for selective transformations at each site, providing a robust strategy for building molecular diversity.

The Principle of Orthogonal Reactivity

The two halogen atoms, bromine at C4 and chlorine at C6, exhibit distinct reactivity profiles. In palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is typically I > Br > Cl. This allows for selective reactions at the C4-bromo position while leaving the C6-chloro position intact for subsequent modifications. Conversely, the C6-chloro position is more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the ring nitrogen and the adjacent aldehyde group.

dot graph "Reactivity_Diagram" { layout=dot; rankdir=TB; node [shape=Mrecord, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Core [label="{4-Bromo-6-chloronicotinaldehyde | { C4-Br | C6-Cl | C3-CHO}}"];

Suzuki [label="Suzuki Coupling\n(Pd-catalyzed)", shape=box, fillcolor="#E8F0FE"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=box, fillcolor="#FCE8E6"]; AldehydeChem [label="Aldehyde Chemistry\n(e.g., Reductive Amination)", shape=box, fillcolor="#FEF7E0"];

Core:c4 -> Suzuki [color="#4285F4"]; Core:c6 -> SNAr [color="#EA4335"]; Core:c3 -> AldehydeChem [color="#FBBC05"]; } caption: "Orthogonal reactivity of 4-bromo-6-chloronicotinaldehyde."

Palladium-Catalyzed Cross-Coupling at C4-Br (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. It is the reaction of choice for functionalizing the C4-bromo position of the core scaffold. This reaction typically involves a palladium catalyst, a base, and an organoboron reagent (e.g., an arylboronic acid).

Mechanism Insight: The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Exemplary Protocol for Suzuki-Miyaura Coupling: A general procedure for the Suzuki coupling of a related dihalopyrimidine substrate provides a reliable template.[3]

  • Reagents & Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ or K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or DMF/ethanol.[3][4]

  • Reaction: Heat the mixture, typically to 70-100°C, and stir for the required time (often 2-24 hours), monitoring progress by TLC or LC-MS.[3][4]

  • Workup & Purification: After cooling, the mixture is typically diluted with ethyl acetate and water. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at C6-Cl

The chlorine atom at the C6 position is activated towards SNAr by the electron-withdrawing pyridine nitrogen (para to C6) and the aldehyde group (meta to C6). This allows for the displacement of the chloride by a variety of nucleophiles, most commonly amines, to forge key C-N bonds found in many bioactive molecules.

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate.

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and forming the substitution product.

Key Considerations for SNAr:

  • Nucleophile Strength: Stronger nucleophiles, such as primary or secondary amines, react more readily.

  • Reaction Conditions: The reaction is often facilitated by heating in a suitable polar aprotic solvent like DMF or DMSO. A non-nucleophilic base (e.g., DIPEA) may be used to scavenge the HCl byproduct.

Application in Drug Discovery: A Scaffold for FGFR4 Inhibitors

A primary application of 4-bromo-6-chloronicotinaldehyde is in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Aberrant FGFR4 signaling is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC). The development of selective inhibitors that spare other FGFR isoforms is a key therapeutic strategy to minimize off-target toxicities.

From Aldehyde to Inhibitor: A Synthetic Strategy

The 4-bromo-6-chloronicotinaldehyde scaffold provides an ideal entry point for constructing complex heterocyclic systems that form the core of many FGFR inhibitors. A common synthetic sequence involves:

  • SNAr Reaction: An aniline derivative is reacted with 4-bromo-6-chloronicotinaldehyde, displacing the C6-chloro group to form a C-N bond. This aniline often contains other functionalities necessary for binding to the target protein.

  • Annulation/Cyclization: The aldehyde group is then utilized to construct a new fused ring system. For example, a reaction with an appropriate reagent can lead to the formation of a pyridopyrimidine or a similar heterocyclic core.

  • Suzuki Coupling: The C4-bromo position is then functionalized via a Suzuki coupling to introduce a substituent that typically occupies a specific pocket in the kinase active site, enhancing potency and selectivity.

dot graph "FGFR_Inhibitor_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="4-Bromo-6-chloronicotinaldehyde"]; Step1_Product [label="Step 1 Product\n(C6-Anilino derivative)"]; Step2_Product [label="Step 2 Product\n(Fused Heterocycle)"]; Final_Inhibitor [label="Final FGFR4 Inhibitor", shape=ellipse, fillcolor="#A5D6A7"];

Start -> Step1_Product [label="1. SNAr with Ar-NH2"]; Step1_Product -> Step2_Product [label="2. Annulation via Aldehyde"]; Step2_Product -> Final_Inhibitor [label="3. Suzuki Coupling at C4-Br"]; } caption: "General strategy for building FGFR4 inhibitors."

Structure-Activity Relationship (SAR) Insights

The versatility of the 4-bromo-6-chloronicotinaldehyde scaffold allows for systematic exploration of the SAR of the resulting inhibitors.

  • C6-Substituent: The nature of the aniline derivative introduced at the C6 position is critical for interaction with the hinge region of the kinase. Modifications here can tune potency and selectivity.

  • C4-Substituent: The aryl or heteroaryl group installed at the C4 position via Suzuki coupling often projects into the solvent-exposed region or a specific sub-pocket of the ATP binding site. Optimizing this group can significantly impact cell permeability, metabolic stability, and overall efficacy.

  • Fused Ring System: The type of heterocyclic system formed from the aldehyde influences the overall geometry and rigidity of the molecule, which is crucial for optimal binding to the kinase domain.

Characterization Data

While a publicly available, peer-reviewed spectrum for 4-bromo-6-chloronicotinaldehyde is not readily found, typical spectroscopic data for similar aromatic aldehydes can be used for estimation. The following table provides predicted and expected values.

Data Type Expected Chemical Shifts / Values Notes
¹H NMR Aldehyde proton (CHO): ~10.0 ppm (singlet). Aromatic protons: Two singlets in the range of 7.5-9.0 ppm.The exact shifts of the two pyridine ring protons (at C2 and C5) will be influenced by the electron-withdrawing nature of the substituents.
¹³C NMR Aldehyde carbon (CHO): ~190 ppm. Aromatic carbons: ~120-160 ppm. Carbon bearing Br: ~115-125 ppm. Carbon bearing Cl: ~145-155 ppm.The pyridine ring will show four distinct carbon signals in the aromatic region.
Mass Spec (MS) Expected M+ peak showing a characteristic isotopic pattern for one bromine and one chlorine atom.The presence of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) will result in a distinctive M, M+2, M+4 pattern.

Conclusion and Future Outlook

4-Bromo-6-chloronicotinaldehyde is a high-value synthetic intermediate whose strategic arrangement of functional groups enables complex and diverse molecular synthesis. Its demonstrated utility in the construction of targeted FGFR4 inhibitors underscores its importance in modern drug discovery. The principles of orthogonal reactivity—leveraging palladium-catalyzed cross-coupling at the C4-bromo position and nucleophilic aromatic substitution at the C6-chloro position—provide a robust and flexible playbook for medicinal chemists. As the demand for highly selective kinase inhibitors and other complex therapeutic agents grows, versatile and strategically designed building blocks like 4-bromo-6-chloronicotinaldehyde will continue to be essential tools in the quest for novel medicines.

References

  • Guidechem. How to Synthesize 4-broMo-6-chloronicotinaldehyde? - FAQ. [URL: https://www.guidechem.com/cas-106/1060805-64-2.html]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [URL: https://www.mdpi.com/1420-3049/27/19/6654]
  • Google Patents. CN109651241B - Synthesis method of 4-bromo-6-chloronicotinaldehyde. [URL: https://patents.google.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.
  • Google Patents. WO2020056132A1 - Novel fgfr inhibitors and uses thereof. [URL: https://patents.google.
  • Google Patents. CN116615426A - FGFR inhibitors and methods of making and using the same. [URL: https://patents.google.
  • Chemistry Steps. Reactions of Aniline. [URL: https://www.chemistrysteps.com/reactions-of-aniline/]
  • ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... [URL: https://www.researchgate.net/figure/Suzuki-cross-coupling-of-4a-f-h-with-arylboronic-acids-Reagents-and-conditions-i_fig3_323281975]
  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. [URL: https://patents.google.
  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis-and-biological-evaluation-of-as-He-Zhang/a9d59048a60428580004f14144490f23f66c28f1]
  • NIH. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4925298/]
  • NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003403/]
  • NIH. Organoborane coupling reactions (Suzuki coupling). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4515431/]
  • PMC - NIH. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6010077/]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [URL: https://www.mdpi.com/1420-3049/27/19/6654/htm]

Sources

Foundational

4-Bromo-6-chloronicotinaldehyde: A Nexus for Innovation in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern chemical synthesis, the strategic importance of versatile building blocks cannot be over...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, the strategic importance of versatile building blocks cannot be overstated. Among these, halogenated heterocyclic compounds are of paramount significance, providing a scaffold for the development of a vast array of functional molecules. 4-Bromo-6-chloronicotinaldehyde stands out as a particularly promising, yet underexplored, reagent. Its trifunctional nature—an aldehyde group and two distinct halogen atoms on a pyridine core—offers a rich platform for selective chemical modifications. This guide illuminates the latent potential of 4-Bromo-6-chloronicotinaldehyde, presenting a forward-looking exploration of its applications in pioneering research areas, from targeted cancer therapies to advanced materials. The pyridine ring is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2][3] The unique physicochemical properties of pyridine derivatives, such as their ability to form hydrogen bonds and their inherent stability, make them "privileged scaffolds" in drug development.[1][4]

Physicochemical Properties of 4-Bromo-6-chloronicotinaldehyde

A comprehensive understanding of a molecule's physicochemical properties is the bedrock of its application in research and development. The following table summarizes the key properties of 4-Bromo-6-chloronicotinaldehyde.

PropertyValueReference
CAS Number 1060805-64-2[5][6]
Molecular Formula C₆H₃BrClNO[7]
Molecular Weight 220.45 g/mol [7]
Physical Form Solid[8]
Purity Typically ≥95%[7]
Storage Conditions Inert atmosphere, 2-8°C[9]

Core Reactivity and Synthetic Potential

The synthetic versatility of 4-Bromo-6-chloronicotinaldehyde stems from the differential reactivity of its three functional groups. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the bromo and chloro substituents are amenable to a wide range of cross-coupling and substitution reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[7][10] This reactivity difference is a key strategic advantage in multi-step syntheses.

Below is a diagram illustrating the primary reaction sites of 4-Bromo-6-chloronicotinaldehyde.

G cluster_molecule 4-Bromo-6-chloronicotinaldehyde cluster_reactions Potential Reaction Pathways mol N(=C(C=C(C1=C(Br)C=N)Cl)C=O)C1 aldehyde Aldehyde Chemistry (e.g., Wittig, Reductive Amination) mol->aldehyde  CHO bromo C-Br Cross-Coupling (e.g., Suzuki, Sonogashira) mol->bromo  Br chloro C-Cl Cross-Coupling/Substitution (e.g., Buchwald-Hartwig, SNAr) mol->chloro  Cl

Caption: Key reactive sites on 4-Bromo-6-chloronicotinaldehyde.

Potential Research Areas in Drug Discovery

The pyridine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.[11] The unique substitution pattern of 4-Bromo-6-chloronicotinaldehyde makes it an attractive starting material for the synthesis of novel drug candidates.

Development of Novel Kinase Inhibitors

Rationale: Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyridine ring is a common feature in many approved kinase inhibitors.[12][13][14] 4-Bromo-6-chloronicotinaldehyde is an important intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which has broad applications in cancer treatment.[15] The aldehyde can be elaborated to form hydrogen bonds with the kinase hinge region, while the bromo and chloro groups can be functionalized to probe the hydrophobic pockets of the ATP-binding site, potentially leading to enhanced potency and selectivity.[16] The presence of halogens can also contribute to favorable drug-target interactions through halogen bonding.[17][18][19][20]

Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A highly effective strategy for elaborating the 4-Bromo-6-chloronicotinaldehyde scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the selective formation of a carbon-carbon bond at the more reactive C-Br position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-6-chloronicotinaldehyde (1.0 eq.), the desired arylboronic acid (1.1 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is based on established methods for Suzuki-Miyaura reactions on halogenated pyridines.[10][21][22][23]

Workflow for Kinase Inhibitor Discovery

G cluster_synthesis Synthesis cluster_testing Biological Evaluation start 4-Bromo-6-chloronicotinaldehyde reaction Suzuki Coupling start->reaction intermediate Aryl-substituted Intermediate reaction->intermediate elaboration Aldehyde Modification intermediate->elaboration final_compound Target Kinase Inhibitor elaboration->final_compound biochemical_assay Kinase Inhibition Assay final_compound->biochemical_assay cell_based_assay Cell Proliferation Assay biochemical_assay->cell_based_assay in_vivo In Vivo Efficacy Studies cell_based_assay->in_vivo

Caption: Workflow from synthesis to in vivo testing.

Novel GPCR Ligands

Rationale: G protein-coupled receptors (GPCRs) are another major class of drug targets. The pyridine nucleus is a common structural motif in GPCR ligands. The diverse functionalization potential of 4-Bromo-6-chloronicotinaldehyde allows for the creation of a library of compounds for screening against various GPCRs, enabling the exploration of structure-activity relationships.[4]

Potential Research Areas in Materials Science

The unique electronic properties of the substituted pyridine ring in 4-Bromo-6-chloronicotinaldehyde make it an attractive candidate for the development of novel organic materials.

Synthesis of Novel Fluorophores

Rationale: Pyridine-containing compounds can exhibit interesting photophysical properties, including fluorescence.[24][25][26] The electron-deficient nature of the 4-bromo-6-chloronicotinaldehyde ring can be further tuned by introducing electron-donating groups through cross-coupling reactions, creating "push-pull" systems with potential for strong fluorescence and large Stokes shifts.[24] Such fluorophores could find applications in bioimaging and organic light-emitting diodes (OLEDs).[27][28]

Proposed Synthetic Strategy: Sonogashira Coupling

The Sonogashira coupling reaction can be employed to introduce an alkyne at the C-Br position, which can then be further functionalized or used to extend the conjugated system of the molecule.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube, combine 4-Bromo-6-chloronicotinaldehyde (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.) in degassed triethylamine.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Work-up and Purification: Remove the solvent under reduced pressure, and purify the residue by column chromatography.

This protocol is adapted from standard Sonogashira coupling procedures.[7]

Conclusion

4-Bromo-6-chloronicotinaldehyde represents a powerful and versatile platform for innovation across multiple scientific disciplines. Its unique combination of reactive sites opens the door to a vast chemical space, enabling the synthesis of novel compounds with tailored properties. For medicinal chemists, it is a key intermediate for the development of next-generation kinase inhibitors and other therapeutics.[29] For materials scientists, it offers a pathway to novel fluorophores and other functional organic materials. The continued exploration of the chemistry of 4-Bromo-6-chloronicotinaldehyde is certain to yield exciting discoveries and valuable applications.

References

  • How to Synthesize 4-broMo-6-chloronicotinaldehyde? - FAQ - Guidechem.

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.

  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review - Benchchem.

  • The Role of Pyridine Intermediates in Modern Drug Discovery.

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate.

  • Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - MDPI.

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals.

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - NIH.

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC - NIH.

  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets | Request PDF - ResearchGate.

  • 2-Pyridone-based fluorophores: Synthesis and fluorescent properties of pyrrolo[3,4-c]pyridine derivatives | Request PDF - ResearchGate.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central.

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC - NIH.

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega.

  • 4-broMo-6-chloronicotinaldehyde SDS, 1060805-64-2 Safety Data Sheets - ECHEMI.

  • 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem.

  • 1256790-93-8|Methyl 4-bromo-6-chloronicotinate|BLD Pharm.

  • 4-Bromo-6-chloronicotinic acid | 1256834-13-5 - Sigma-Aldrich.

  • Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde.

  • (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.

  • Application of Halogen Bond in Drug Discovery.

  • Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed.

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI.

  • 6-Bromo-4-chloronicotinaldehyde | 1060811-24-6 - Sigma-Aldrich.

  • 4-bromo-6-chloronicotinaldehyde - Pyridine - Products - Jiaxing Richmol Biological Technology Limited.

  • 4-BROMO-6-CHLORONICOTINALDEHYDE.

  • 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology | Request PDF - ResearchGate.

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central.

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions - MDPI.

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.

  • 4-Bromo-6-chloronicotinic acid | 1256834-13-5 | GAC83413 - Biosynth.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Multi-Step Synthesis of 4-Bromo-6-chloronicotinaldehyde

For: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Bromo-6-chloronicotinaldehyde, a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Bromo-6-chloronicotinaldehyde, a critical intermediate in the development of targeted therapeutics. Notably, it serves as a key building block for potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which have significant potential in the treatment of various cancers, including hepatocellular carcinoma.[1] The following protocol is designed to be a self-validating system, detailing not just the procedural steps but also the chemical causality, safety considerations, and expected outcomes.

Introduction and Significance

4-Bromo-6-chloronicotinaldehyde is a halogenated pyridine derivative featuring a reactive aldehyde group. Its unique substitution pattern makes it an invaluable synthon in medicinal chemistry. The bromine and chlorine atoms provide distinct handles for further functionalization via cross-coupling reactions, while the aldehyde group is amenable to a wide range of transformations to build molecular complexity. Its primary application is in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors where the pyridine core can act as a hinge-binding motif.

The synthetic route detailed herein proceeds through five distinct stages, starting from commercially available 4,6-dichloronicotinic acid ethyl ester. The pathway involves protection, deprotection, diazotization-bromination, reduction, and final oxidation to yield the target aldehyde.

Overall Synthesis Workflow

The multi-step synthesis is designed for robust and scalable production. Each step is followed by purification to ensure the high quality of intermediates required for the subsequent transformation.

G cluster_0 Step 1: Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Bromination cluster_3 Step 4: Reduction cluster_4 Step 5: Oxidation A 4,6-Dichloronicotinic acid ethyl ester B 6-Chloro-4-((4-methoxybenzyl)amino) nicotinic acid ethyl ester A->B  4-Methoxybenzylamine C 4-Amino-6-chloronicotinic acid ethyl ester B->C  Trifluoroacetic Acid D 4-Bromo-6-chloronicotinic acid ethyl ester C->D  t-BuONO, CuBr2 E (4-Bromo-6-chloropyridin-3-yl)methanol D->E  DIBAL-H F 4-Bromo-6-chloronicotinaldehyde (Target Product) E->F  MnO2

Caption: Overall workflow for the synthesis of 4-Bromo-6-chloronicotinaldehyde.

Materials and Quantitative Data

This table summarizes the key reagents and expected outcomes for the synthesis. Molar equivalents are based on the primary starting material of the respective step.

StepStarting MaterialKey Reagents & SolventsMolar Eq.Product
1 4,6-Dichloronicotinic acid ethyl ester4-Methoxybenzylamine, Ethyl Acetate1.16-Chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester
2 Intermediate from Step 1Trifluoroacetic Acid (TFA)Solvent4-Amino-6-chloronicotinic acid ethyl ester
3 Intermediate from Step 2tert-Butyl nitrite (t-BuONO), Copper(II) Bromide (CuBr₂), Acetonitrile1.5 (t-BuONO), 1.5 (CuBr₂)4-Bromo-6-chloronicotinic acid ethyl ester
4 Intermediate from Step 3Diisobutylaluminum hydride (DIBAL-H), Dichloromethane (DCM)2.2(4-Bromo-6-chloropyridin-3-yl)methanol
5 Intermediate from Step 4Manganese Dioxide (MnO₂), Dichloromethane (DCM)10.04-Bromo-6-chloronicotinaldehyde

Detailed Experimental Protocol

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All steps should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 6-Chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester
  • To a solution of 4,6-dichloronicotinic acid ethyl ester (1.0 eq) in a suitable solvent like ethyl acetate, add 4-methoxybenzylamine (1.1 eq).

  • Stir the reaction mixture at a temperature between 0°C and 60°C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic phases and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.[1]

Step 2: Synthesis of 4-Amino-6-chloronicotinic acid ethyl ester
  • Add the product from Step 1 to trifluoroacetic acid (TFA).

  • Heat the mixture to 50-60°C and stir until the deprotection is complete (monitored by TLC).[1]

  • Cool the reaction mixture and evaporate a portion of the TFA under reduced pressure.

  • Carefully pour the residue into ice water.

  • Basify the mixture to a pH > 7 using an alkaline reagent such as sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography to obtain the aminopyridine intermediate.[1]

Step 3: Synthesis of 4-Bromo-6-chloronicotinic acid ethyl ester
  • Dissolve the amino-ester from Step 2 (1.0 eq) in acetonitrile.

  • Add tert-butyl nitrite (1.5 eq) and copper(II) bromide (CuBr₂) (1.5 eq) to the solution.[1]

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Extract with a suitable organic solvent, wash the combined organic layers, and dry.

  • After concentration, purify the crude material via column chromatography to afford the bromo-chloro-ester.[1]

Mechanistic Insight: The Sandmeyer-Type Reaction This step is a variation of the Sandmeyer reaction. The tert-butyl nitrite reacts with the aminopyridine in the presence of the copper(II) bromide catalyst to form a diazonium salt intermediate. This highly reactive intermediate then readily decomposes, releasing nitrogen gas and allowing the bromide from the copper salt to substitute at the 4-position of the pyridine ring.

G A 4-Amino-6-chloronicotinic acid ethyl ester B Pyridyl Diazonium Salt Intermediate A->B  t-BuONO, H+ C 4-Bromo-6-chloronicotinic acid ethyl ester B->C  CuBr2, -N2

Caption: Simplified mechanism of the diazotization-bromination step.

Step 4: Synthesis of (4-Bromo-6-chloropyridin-3-yl)methanol
  • Dissolve the bromo-ester from Step 3 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the solution to between -60°C and -70°C using a dry ice/acetone bath.

  • Slowly add diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise, maintaining the low temperature.

  • Stir for 30 minutes after the addition is complete.[1]

  • Quench the reaction by carefully adding ice-cold dilute hydrochloric acid.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the organic phase, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the corresponding alcohol.[1]

Step 5: Synthesis of 4-Bromo-6-chloronicotinaldehyde
  • Dissolve the alcohol from Step 4 (1.0 eq) in dichloromethane.

  • Add activated manganese dioxide (MnO₂) (10.0 eq) to the solution.[2]

  • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until all the starting alcohol is consumed.

  • Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the manganese salts, washing the pad with additional DCM.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 4-Bromo-6-chloronicotinaldehyde.[1]

Safety and Handling

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate gloves and face shield.

  • tert-Butyl nitrite: Flammable and volatile. May form explosive peroxides. Keep away from heat and sources of ignition.

  • Diisobutylaluminum hydride (DIBAL-H): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (argon or nitrogen). Use specialized syringes and techniques for transfer.[3] Quenching must be done slowly and at low temperatures.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

  • Manganese Dioxide (MnO₂): A strong oxidizing agent. Avoid contact with combustible materials.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5] Always have appropriate spill kits and fire extinguishers readily available.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-Bromo-6-chloronicotinaldehyde. By following these validated steps and adhering to the specified safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The methodology emphasizes purification at each stage to ensure the final product's high purity, which is crucial for subsequent synthetic transformations.

References

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation or hydrolysis. Retrieved from [Link]

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Application

Application Notes and Protocols: The Strategic Use of 4-Bromo-6-chloronicotinaldehyde in Regioselective Synthesis

Abstract: This technical guide provides an in-depth analysis of 4-Bromo-6-chloronicotinaldehyde (CAS No. 1060805-64-2), a pivotal intermediate in modern organic synthesis.[1] With its distinct arrangement of a bromo, a c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-Bromo-6-chloronicotinaldehyde (CAS No. 1060805-64-2), a pivotal intermediate in modern organic synthesis.[1] With its distinct arrangement of a bromo, a chloro, and an aldehyde functionality on a pyridine scaffold, this molecule offers a platform for sequential and highly regioselective modifications. We delve into the foundational principles governing its reactivity, focusing on the strategic exploitation of the differential reactivity between the C4-Bromo and C6-Chloro bonds in palladium-catalyzed cross-coupling reactions. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, complete with mechanistic insights and workflow diagrams to facilitate the synthesis of complex molecular architectures. Notably, this intermediate is crucial for the development of advanced therapeutics, including selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which are under investigation for various oncology applications.[2]

Introduction: A Versatile Heterocyclic Building Block

4-Bromo-6-chloronicotinaldehyde is a dihalogenated pyridine derivative that has emerged as a high-value starting material in medicinal chemistry and materials science. Its utility is rooted in the presence of three distinct functional groups, each offering a handle for chemical transformation. The strategic value of this compound lies in the predictable and controllable regioselectivity of its reactions, primarily governed by the inherent differences in carbon-halogen bond lability.

Table 1: Physicochemical Properties and Handling

Property Value
CAS Number 1060805-64-2
Molecular Formula C₆H₃BrClNO
Molecular Weight 220.45 g/mol
Appearance Off-white to yellow solid

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) |

The synthetic pathway to this aldehyde often begins with precursors like 4,6-dichloronicotinic acid derivatives and involves several key steps, including amination, bromination via a Sandmeyer-type reaction, reduction of an ester to a primary alcohol with reagents like diisobutylaluminum hydride (DIBAL-H), and a final oxidation step using manganese dioxide (MnO₂).[2] This guide, however, will focus on the application of this readily available intermediate in subsequent synthetic transformations.

The Principle of Regioselective Cross-Coupling

The cornerstone of 4-Bromo-6-chloronicotinaldehyde's utility is the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This selectivity is a well-established principle in organic chemistry, where the rate of the crucial oxidative addition step is inversely proportional to the carbon-halogen bond dissociation energy.[3]

The generally accepted order of reactivity is: C–I > C–Br > C–Cl .[4][5][6]

For 4-Bromo-6-chloronicotinaldehyde, this principle dictates that the C4-Br bond is significantly more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust C6-Cl bond.[5] This allows for precise chemical modifications at the C4 position while preserving the C6-chloro substituent for potential downstream functionalization. The electron-deficient nature of the pyridine ring further activates the attached halogen atoms towards oxidative addition, making this substrate particularly amenable to cross-coupling chemistry.[4]

cluster_molecule 4-Bromo-6-chloronicotinaldehyde cluster_reactivity Reactivity Hierarchy mol r1 C4-Br Bond (Most Reactive) mol->r1  Primary site for  Pd-catalyzed  cross-coupling r2 C6-Cl Bond (Less Reactive) mol->r2  Available for  later functionalization r3 C3-Aldehyde (Standard Reactivity) mol->r3  Wittig, Grignard,  Reductive Amination, etc.

Caption: Structure and Reactivity Hierarchy of the Title Compound.

Application in Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron species.[6][7] For 4-Bromo-6-chloronicotinaldehyde, this reaction provides a direct route to synthesize 4-aryl-6-chloronicotinaldehydes, which are key precursors for various biologically active molecules.

Mechanistic Insight & Causality: The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Catalyst/Ligand: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. Phosphine ligands (e.g., PPh₃) or more specialized biaryl phosphine ligands (e.g., SPhos) stabilize the palladium center and facilitate the catalytic steps.

  • Base: A base, such as K₂CO₃ or K₃PO₄, is crucial for the transmetalation step.[8] It activates the organoboron species by forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.[8]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is commonly used. The aqueous phase facilitates the dissolution of the inorganic base and promotes the formation of the "ate" complex.[9][10]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol is a representative procedure and may require optimization for specific boronic acids.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or SPhos (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 4-Bromo-6-chloronicotinaldehyde, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and the base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The final substrate concentration should be approximately 0.1-0.2 M.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

Parameter Value Rationale
Arylboronic Acid 1.2 equiv Ensures complete consumption of the limiting reagent.
Pd(OAc)₂ 3 mol% Standard catalyst loading for efficient turnover.
SPhos 6 mol% A bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.
K₃PO₄ 2.5 equiv A moderately strong base effective for activating a wide range of boronic acids.
Solvent Dioxane/H₂O (4:1) Biphasic system that dissolves both organic and inorganic reagents.
Temperature 90 °C Provides sufficient thermal energy to drive the reaction without significant decomposition.

| Typical Yield | 70-95% | Dependent on the electronic and steric nature of the boronic acid. |

start Start prep 1. Reagent Setup Add solids (halide, boronic acid, Pd catalyst, ligand, base) to Schlenk flask under Ar/N₂. start->prep solvent 2. Solvent Addition Add degassed Dioxane/H₂O via syringe. prep->solvent react 3. Reaction Heat mixture to 80-100 °C. Stir for 2-16 h. solvent->react monitor 4. Monitoring Check for completion using TLC or LC-MS. react->monitor workup 5. Aqueous Work-up Cool, dilute with EtOAc/H₂O, separate layers. monitor->workup purify 6. Purification Dry organic phase, concentrate, and purify via column chromatography. workup->purify end End (Isolated Product) purify->end

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Application in Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl halide, creating an internal alkyne.[11] This reaction introduces a rigid, linear alkynyl moiety, a versatile functional group that can participate in subsequent transformations (e.g., cycloadditions, reductions) or be used to construct extended π-conjugated systems.

Mechanistic Insight & Causality: The Sonogashira reaction famously utilizes a dual-catalyst system.[12]

  • Palladium Catalyst: The palladium cycle is similar to the Suzuki reaction (oxidative addition, reductive elimination).

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is critical. It reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate in situ. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[12][13]

  • Amine Base: A liquid amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent.[13]

Protocol 2: Selective Copper-Catalyzed Sonogashira Coupling

This is a generalized procedure based on established methods for aryl bromides.[12]

Materials:

  • 4-Bromo-6-chloronicotinaldehyde (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Anhydrous, as solvent)

  • Anhydrous THF or DMF (optional co-solvent)

Step-by-Step Procedure:

  • Inert Atmosphere: Add 4-Bromo-6-chloronicotinaldehyde, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask under an inert atmosphere.

  • Solvent/Reagent Addition: Add anhydrous amine (e.g., Et₃N) and any co-solvent (e.g., THF) via syringe, followed by the terminal alkyne.

  • Reaction: Stir the reaction at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. The formation of amine hydrobromide salt may cause the mixture to become thick.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate or CH₂Cl₂.

  • Filtration: Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional solvent.

  • Purification: Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.

Table 3: Representative Sonogashira Coupling Parameters

Parameter Value Rationale
Terminal Alkyne 1.3 equiv Drives the reaction to completion.
Pd(PPh₃)₂Cl₂ 2 mol% A common, effective, and air-stable Pd(II) precatalyst.
CuI 4 mol% Co-catalyst essential for the formation of the copper acetylide intermediate.
Base/Solvent Et₃N Acts as both the base and a primary solvent component.
Temperature 25-50 °C Mild conditions are often sufficient, preserving sensitive functional groups.

| Typical Yield | 65-90% | Highly dependent on the steric and electronic properties of the alkyne. |

start Start prep 1. Reagent Setup Add halide, PdCl₂(PPh₃)₂, and CuI to flask under Ar/N₂. start->prep solvent 2. Reagent Addition Add anhydrous amine (e.g., Et₃N) and terminal alkyne via syringe. prep->solvent react 3. Reaction Stir at RT to 60 °C. Monitor for 1-8 h. solvent->react monitor 4. Monitoring Check for completion using TLC or LC-MS. react->monitor workup 5. Filtration Work-up Concentrate, redissolve in EtOAc, filter through Celite®. monitor->workup purify 6. Purification Wash filtrate, dry, concentrate, and purify via column chromatography. workup->purify end End (Isolated Product) purify->end

Caption: General Experimental Workflow for Sonogashira Coupling.

Application in Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[14][15] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, providing access to substituted anilines and their heteroaromatic analogues.

Mechanistic Insight & Causality: The success of this reaction is highly dependent on the choice of ligand and base.[15]

  • Ligand: The reductive elimination step to form the C-N bond is often the rate-limiting step. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, DavePhos) are crucial.[16] They accelerate the reductive elimination, prevent ligand decomposition, and suppress side reactions like β-hydride elimination.[15][17] The "bite angle" of bidentate ligands like Xantphos is particularly important for promoting the desired transformation.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate Pd-amine complex). Sterically hindered alkoxides like sodium tert-butoxide (NaOt-Bu) are highly effective. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be used.[18]

  • Catalyst: A Pd(0) source is needed, typically generated from Pd₂(dba)₃ or Pd(OAc)₂.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol is a generalized starting point and requires careful execution under inert conditions.[16]

Materials:

  • 4-Bromo-6-chloronicotinaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (or other suitable ligand) (2-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Step-by-Step Procedure:

  • Inert Atmosphere: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, the ligand, and NaOt-Bu to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 4-Bromo-6-chloronicotinaldehyde and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aq. NH₄Cl. Dilute with ethyl acetate and water.

  • Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 4: Representative Buchwald-Hartwig Amination Parameters

Parameter Value Rationale
Amine 1.3 equiv A slight excess is used to ensure full conversion of the halide.
Pd₂(dba)₃ 1.5 mol% An excellent, air-stable source of Pd(0).
Xantphos 3.5 mol% A wide bite-angle ligand that is effective for a broad range of amines.
NaOt-Bu 1.5 equiv A strong, non-nucleophilic base that facilitates amine deprotonation without side reactions.
Solvent Toluene A common high-boiling, non-polar solvent for this transformation.
Temperature 110 °C Higher temperatures are often required to drive the C-N reductive elimination.

| Typical Yield | 60-85% | Can vary significantly based on the steric hindrance and pKa of the amine. |

start Start prep 1. Reagent Setup (Inert) Add Pd₂(dba)₃, ligand, and NaOtBu to Schlenk tube in glovebox. start->prep solvent 2. Reagent Addition Add halide, amine, and then degassed toluene via syringe. prep->solvent react 3. Reaction Seal tube and heat to 90-110 °C. Stir for 4-24 h. solvent->react monitor 4. Monitoring Check for completion using TLC or LC-MS. react->monitor workup 5. Quench & Work-up Cool, carefully quench with aq. NH₄Cl, dilute with EtOAc, separate. monitor->workup purify 6. Purification Extract, dry organic phase, concentrate, and purify via column. workup->purify end End (Isolated Product) purify->end

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

Conclusion

4-Bromo-6-chloronicotinaldehyde stands out as a strategically designed building block for complex molecule synthesis. The pronounced reactivity difference between its C4-bromo and C6-chloro substituents enables chemists to perform highly regioselective palladium-catalyzed cross-coupling reactions. This guide provides robust, adaptable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which serve as foundational steps for building molecular diversity. The ability to functionalize the C4 position selectively, while retaining the C6-chloro and C3-aldehyde groups for subsequent transformations, underscores the immense synthetic potential of this intermediate in the rapid development of novel pharmaceuticals and advanced materials.

References

  • Demir, S., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(9), 1438. Available at: [Link]

  • Mongin, O., & Quéguiner, G. (1998). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. Available at: [Link]

  • DeLaRosa, A., & Carrow, B. P. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS catalysis, 12(15), 9418–9431. Available at: [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]

  • Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3357–3366. Available at: [Link]

  • Reeves, J. T., et al. (2013). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic & biomolecular chemistry, 11(36), 6079–6083. Available at: [Link]

  • Martínez-Ferraté, O., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11494. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Springer Professional. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

Sources

Method

4-Bromo-6-chloronicotinaldehyde reaction mechanisms

An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of 4-Bromo-6-chloronicotinaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-6-chloronicotinaldehyde is a piv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of 4-Bromo-6-chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-chloronicotinaldehyde is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its strategic placement of three distinct functional groups—an aldehyde, a bromine atom, and a chlorine atom—on an electron-deficient pyridine ring offers a versatile platform for complex molecular construction. The differential reactivity of the carbon-bromine and carbon-chlorine bonds provides a handle for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive guide to the core reaction mechanisms involving this intermediate. It provides detailed theoretical explanations, field-tested experimental protocols, and mechanistic diagrams to empower researchers in leveraging its synthetic potential.

Introduction: The Strategic Importance of 4-Bromo-6-chloronicotinaldehyde

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. 4-Bromo-6-chloronicotinaldehyde has emerged as a particularly valuable intermediate due to its trifunctional nature. It is a key precursor in the synthesis of selective enzyme inhibitors, most notably for Fibroblast Growth Factor Receptor 4 (FGFR4), which has shown promise in the treatment of various cancers, including liver and gastric cancers.[1]

The synthetic utility of this molecule stems from three key features:

  • The Aldehyde Group: A versatile functional group that can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, or reductive amination.

  • The Bromine Atom (C4-Br): The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling conditions. This allows for selective functionalization at the 4-position.

  • The Chlorine Atom (C6-Cl): The C-Cl bond is more robust and can be targeted for functionalization under more forcing reaction conditions or with specialized catalyst systems, enabling sequential derivatization.

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates both palladium-catalyzed reactions and, under certain conditions, nucleophilic aromatic substitution.

Overview of Synthesis

The preparation of 4-Bromo-6-chloronicotinaldehyde is a multi-step process that highlights several key organic transformations. A common route begins with 4,6-dichloronicotinic acid ethyl ester and proceeds through amination, deprotection, diazotization/bromination (Sandmeyer-type reaction), reduction of the ester, and final oxidation to the aldehyde.[1]

G cluster_synthesis Synthetic Pathway Overview A 4,6-Dichloronicotinic acid ethyl ester B 6-Chloro-4-((4-methoxybenzyl)amino) nicotinic acid ethyl ester A->B 1. 4-Methoxybenzylamine C 4-Amino-6-chloronicotinic acid ethyl ester B->C 2. Trifluoroacetic acid (Deprotection) D 4-Bromo-6-chloronicotinic acid ethyl ester C->D 3. t-Butyl nitrite, BnEt3NBr (Bromination) E 4-Bromo-6-chloronicotinol D->E 4. DIBAL-H (Reduction) F 4-Bromo-6-chloronicotinaldehyde (Target) E->F 5. MnO2 (Oxidation)

Caption: General synthetic route to 4-Bromo-6-chloronicotinaldehyde.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The most powerful application of 4-Bromo-6-chloronicotinaldehyde is its use in palladium-catalyzed cross-coupling reactions. The difference in bond dissociation energies between the C4-Br and C6-Cl bonds allows for exquisite, site-selective modifications.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, forming carbon-carbon bonds by reacting an organohalide with an organoboron species.[2][3] The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][5] Due to the higher reactivity of the C-Br bond, Suzuki couplings occur selectively at the 4-position under standard conditions.

Mechanism:

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine ring, forming a Pd(II) intermediate. This is typically the rate-determining step.[4]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to form a boronate complex, which enhances the nucleophilicity of the organic group.[2][6]

  • Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]

G pd0 Pd(0)L₂ Active Catalyst pd_intermediate Br-Pd(II)L₂-R¹ Oxidative Addition Product pd0->pd_intermediate Oxidative Addition substrate {R¹-Br | 4-Bromo-6-chloronicotinaldehyde} substrate->pd_intermediate transmetalation_complex R²-Pd(II)L₂-R¹ Transmetalation Product pd_intermediate->transmetalation_complex Transmetalation boronic_acid {R²-B(OH)₂ | Boronic Acid} boronate [R²-B(OH)₃]⁻ Activated Boronate boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product {R¹-R² | Coupled Product} transmetalation_complex->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Suzuki Coupling at the C4-Position

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-6-chloronicotinaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

ParameterConditionPurpose
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosFacilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[6]
Solvent Dioxane/H₂O, Toluene/EtOHSolubilizes reagents and facilitates the reaction.
Temperature 80-100 °CProvides activation energy for the reaction.
Typical Yield 60-95%Varies based on substrate scope.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is invaluable for introducing linear, rigid alkyne linkers into molecular scaffolds. It typically employs a dual-catalyst system of palladium and copper(I).[7][8]

Mechanism:

The reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of Pd(0) to the C-Br bond.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This copper acetylide is highly reactive and serves as the transmetalating agent.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The product is eliminated, regenerating the Pd(0) catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Br-Pd(II)L₂-R¹ pd0->pd_intermediate Oxidative Addition (R¹-Br) transmetalation_complex R²-C≡C-Pd(II)L₂-R¹ pd_intermediate->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination (R¹-C≡C-R²) cu_halide Cu(I)X cu_acetylide Cu(I)-C≡C-R² cu_halide->cu_acetylide cu_acetylide->transmetalation_complex Transfers Alkyne alkyne {H-C≡C-R²} alkyne->cu_acetylide base Base (Amine) base->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Selective Sonogashira Coupling at the C4-Position

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 4-Bromo-6-chloronicotinaldehyde (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (CuI, 4-10 mol%).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by silica gel chromatography.

ParameterConditionPurpose
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Main catalyst for the cross-coupling cycle.[8]
Cu Co-catalyst CuIForms the reactive copper acetylide intermediate.[7][8]
Base Et₃N, DIPEADeprotonates the alkyne and neutralizes HX byproducts.
Solvent THF, DMF, Et₃NSolubilizes reagents.
Temperature 25-60 °CMild conditions are often sufficient.
Typical Yield 70-98%Generally a high-yielding reaction.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[9][10] This reaction couples an aryl halide with a primary or secondary amine.[10] It requires a palladium catalyst, a specialized phosphine ligand, and a strong base.

Mechanism:

The mechanism is similar to other cross-coupling reactions but with distinct intermediates:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The strong base deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to promote this final step.[11]

G pd0 Pd(0)L₂ L = Bulky Ligand pd_intermediate Br-Pd(II)L₂-R¹ Oxidative Addition Product pd0->pd_intermediate Oxidative Addition substrate {R¹-Br | 4-Bromo-6-chloronicotinaldehyde} substrate->pd_intermediate amido_complex R²R³N-Pd(II)L₂-R¹ Palladium Amido Complex pd_intermediate->amido_complex Amine Coordination & Deprotonation amine {R²R³NH | Amine} amine->amido_complex base Strong Base (e.g., NaOtBu) base->amido_complex amido_complex->pd0 Reductive Elimination product {R¹-NR²R³ | Aryl Amine Product} amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination at the C4-Position

  • Inert Atmosphere Setup: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv), the palladium pre-catalyst (e.g., BrettPhos Pd G4, 1-5 mol%), and the ligand (e.g., BrettPhos, 1-5 mol%) to a Schlenk tube.

  • Reagent Addition: Add 4-Bromo-6-chloronicotinaldehyde (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or t-BuOH.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction, partition between ethyl acetate and water, and separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

ParameterConditionPurpose
Catalyst/Ligand Pd₂(dba)₃/Xantphos, BrettPhos Pd G4Bulky, electron-rich ligands are essential for reductive elimination.[11]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base to form the amido complex.
Solvent Toluene, Dioxane, t-BuOHAnhydrous conditions are critical.
Temperature 80-110 °CHigher temperatures are often required.
Typical Yield 65-90%Highly dependent on amine and ligand choice.

Reactions Involving the Aldehyde Functional Group

The aldehyde at the C3 position is a key handle for further derivatization after the pyridine core has been elaborated via cross-coupling.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding nicotinic acid derivative, 4-Bromo-6-chloronicotinic acid.[12][13] This transformation is useful for introducing a carboxylic acid moiety for amide coupling or other functionalities.

Protocol: Oxidation using Pinnick Conditions

  • Dissolution: Dissolve the aldehyde (1.0 equiv) in tert-butanol and water.

  • Scavenger: Add 2-methyl-2-butene (4-5 equiv) as a scavenger for hypochlorite byproducts.

  • Oxidant: Slowly add a solution of sodium chlorite (NaClO₂, 1.5 equiv) in water, keeping the temperature below 25 °C.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain 4-Bromo-6-chloronicotinic acid.[14][15]

Reduction to Alcohol

The aldehyde can be selectively reduced to the primary alcohol, (4-Bromo-6-chloropyridin-3-yl)methanol, using mild reducing agents.[12] This alcohol can then be used in etherification or other substitution reactions.

Protocol: Reduction using Sodium Borohydride

  • Dissolution: Dissolve the aldehyde (1.0 equiv) in a protic solvent like methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent: Add sodium borohydride (NaBH₄, 1.0-1.2 equiv) portion-wise, controlling the gas evolution.

  • Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction by slowly adding water or dilute HCl.

  • Extraction & Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the electron-deficient nature of the pyridine ring also permits nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups.[16][17] In 4-Bromo-6-chloronicotinaldehyde, the halogens can act as leaving groups. The reaction proceeds via a two-step addition-elimination mechanism through a resonance-stabilized intermediate known as a Meisenheimer complex.[17] While feasible, this pathway is often less selective and requires harsher conditions than cross-coupling reactions. The relative leaving group ability (Br > Cl) and the position of attack would depend heavily on the nucleophile and reaction conditions.

Conclusion

4-Bromo-6-chloronicotinaldehyde is a masterful synthetic intermediate that provides chemists with a reliable and versatile platform for creating molecular diversity. Its true power lies in the differential reactivity of its C-Br and C-Cl bonds, enabling programmed, site-selective functionalization through a suite of well-understood palladium-catalyzed cross-coupling reactions. By mastering the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, and leveraging the reactivity of the aldehyde group, researchers can efficiently construct complex molecular architectures for drug discovery and materials science. This guide provides the foundational mechanistic understanding and practical protocols to effectively utilize this important chemical tool.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

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  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Britannica. Nucleophilic aromatic substitution | chemical reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

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  • YouTube. Nucelophilic Aromatic Substitution Reactions. Available from: [Link]

  • Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Available from: [Link]

  • National Institutes of Health. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Available from: [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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  • PubChem. 6-Bromo-2-chloronicotinaldehyde. Available from: [Link]

  • PubChem. 4-Bromo-6-chloropyridine-3-carboxylic acid. Available from: [Link]

  • ResearchGate. (PDF) Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. Available from: [Link]

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Application

The Strategic Utility of 4-Bromo-6-chloronicotinaldehyde in the Synthesis of Novel Bioactive Compounds

Introduction: A Versatile Heterocyclic Building Block In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel compounds with desired pharmacological profiles. 4-Bromo-6-chloronicotinaldehyde, a di-halogenated pyridine derivative, has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of complex heterocyclic systems. Its unique arrangement of reactive functional groups—an aldehyde, a bromo substituent, and a chloro substituent—on a pyridine scaffold offers a platform for sequential and regioselective chemical modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and detailed protocols for utilizing 4-Bromo-6-chloronicotinaldehyde as a key intermediate in the synthesis of novel compounds, with a particular focus on its role in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for oncology applications.

The strategic importance of this molecule lies in the differential reactivity of its functional groups. The aldehyde group serves as a versatile handle for chain extension and the introduction of various side chains through reactions such as reductive amination, Wittig reactions, and aldol condensations. The bromo and chloro substituents, with their distinct reactivities in palladium-catalyzed cross-coupling reactions, allow for the sequential and controlled introduction of aryl, heteroaryl, and alkyl groups, enabling the exploration of a vast chemical space. This multi-faceted reactivity makes 4-Bromo-6-chloronicotinaldehyde an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.

Physicochemical and Safety Information

A thorough understanding of the physicochemical properties and safety considerations of a starting material is crucial for successful and safe experimentation. The following table summarizes the key data for 4-Bromo-6-chloronicotinaldehyde.

PropertyValueSource
CAS Number 1060805-64-2[1][2][3]
Molecular Formula C₆H₃BrClNO[1][2][4]
Molecular Weight 220.45 g/mol [1][2][4]
Appearance White to yellow solid[4]
Boiling Point (Predicted) 298.3 ± 35.0 °C[1][4]
Density (Predicted) 1.800 ± 0.06 g/cm³[1][4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[1][4]
SMILES O=Cc1cncc(Cl)c1Br[2]
InChIKey VIRJSSSWMBEHAG-UHFFFAOYSA-N[1]

Safety Profile:

4-Bromo-6-chloronicotinaldehyde should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The following GHS hazard statements are associated with this compound[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary statements include avoiding breathing dust and rinsing cautiously with water for several minutes if in eyes.[4]

Synthetic Pathways and Key Transformations

The synthetic utility of 4-Bromo-6-chloronicotinaldehyde is best illustrated through its application in multi-step syntheses. A key application is its use as an intermediate in the preparation of selective FGFR4 inhibitors, which have shown promise in the treatment of various cancers, including hepatocellular carcinoma.

The following diagram illustrates a general synthetic workflow starting from 4-Bromo-6-chloronicotinaldehyde, showcasing its potential for diversification through common and robust chemical transformations.

G start 4-Bromo-6-chloronicotinaldehyde reductive_amination Reductive Amination start->reductive_amination R-NH₂, Reducing Agent suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂, Pd Catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne, Pd/Cu Catalysts, Base product1 Substituted Pyridine Amines reductive_amination->product1 product2 4-Aryl-6-chloronicotinaldehydes suzuki->product2 product3 4-Alkynyl-6-chloronicotinaldehydes sonogashira->product3 final_products Diverse Novel Compounds (e.g., FGFR4 Inhibitors) product1->final_products product2->final_products product3->final_products

Caption: Synthetic diversification of 4-Bromo-6-chloronicotinaldehyde.

Application Protocols

The following protocols are provided as detailed guides for key transformations of 4-Bromo-6-chloronicotinaldehyde. These are based on established methodologies for similar substrates and should be optimized for specific target molecules.

Protocol 1: Reductive Amination

This protocol describes the formation of a secondary amine by reacting 4-Bromo-6-chloronicotinaldehyde with a primary amine, a crucial step in building more complex molecular scaffolds.

Objective: To synthesize N-substituted-(4-bromo-6-chloropyridin-3-yl)methanamines.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Aldehyde and Amine in Solvent B Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C Stir at Room Temperature B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Purify by Chromatography E->F

Caption: Workflow for the reductive amination of 4-Bromo-6-chloronicotinaldehyde.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-6-chloronicotinaldehyde (1.0 eq) and the primary amine (1.1 eq).

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1 M concentration of the aldehyde).

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ formation of the imine intermediate before reduction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of 4-Bromo-6-chloronicotinaldehyde with an arylboronic acid, a powerful method for C-C bond formation.

Objective: To synthesize 4-aryl-6-chloronicotinaldehydes.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Aldehyde, Boronic Acid, Base, and Pd Catalyst B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool and Dilute C->D E Extract with Organic Solvent D->E F Purify by Chromatography E->F

Caption: Workflow for the Suzuki-Miyaura coupling of 4-Bromo-6-chloronicotinaldehyde.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a Schlenk flask, combine 4-Bromo-6-chloronicotinaldehyde (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloronicotinaldehyde.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used reaction for the formation of biaryl compounds. The choice of palladium catalyst, ligand, base, and solvent can be critical for achieving high yields and should be screened for optimal results with different arylboronic acids. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of 4-Bromo-6-chloronicotinaldehyde with a terminal alkyne, providing access to alkynyl-substituted pyridines.

Objective: To synthesize 4-alkynyl-6-chloronicotinaldehydes.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Aldehyde, Pd Catalyst, Cu(I) co-catalyst, and Ligand B Add Degassed Solvent and Base A->B C Add Terminal Alkyne B->C D Stir at Room Temperature or Heat C->D E Filter and Concentrate D->E F Purify by Chromatography E->F

Caption: Workflow for the Sonogashira coupling of 4-Bromo-6-chloronicotinaldehyde.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography

Procedure:

  • To a Schlenk flask, add 4-Bromo-6-chloronicotinaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base (e.g., Et₃N, which can also serve as the solvent).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds. The use of a copper(I) co-catalyst is typical for this reaction. As with the Suzuki coupling, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective alkynylation at the 4-position of the pyridine ring.

Conclusion

4-Bromo-6-chloronicotinaldehyde is a powerful and versatile building block for the synthesis of novel and complex heterocyclic compounds. Its strategically positioned and differentially reactive functional groups provide a platform for a wide range of chemical transformations, enabling the rapid generation of diverse molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this valuable precursor, particularly in the context of developing novel therapeutics such as FGFR4 inhibitors. As the demand for innovative small molecules in drug discovery and materials science continues to grow, the utility of well-designed building blocks like 4-Bromo-6-chloronicotinaldehyde will undoubtedly continue to expand.

References

  • Google Patents. (n.d.). WO2020056132A1 - Novel fgfr inhibitors and uses thereof.

Sources

Method

Application Notes &amp; Protocols: Experimental Setups for Regioselective Reactions of 4-Bromo-6-chloronicotinaldehyde

Abstract 4-Bromo-6-chloronicotinaldehyde is a pivotal intermediate in synthetic organic chemistry, valued for its role in constructing complex molecular architectures, particularly in the development of pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-6-chloronicotinaldehyde is a pivotal intermediate in synthetic organic chemistry, valued for its role in constructing complex molecular architectures, particularly in the development of pharmaceutical agents like FGFR4 enzyme selective inhibitors.[1] Its structure, featuring a pyridine ring functionalized with an aldehyde and two distinct halogen atoms, presents a unique platform for regioselective modifications. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond under various catalytic conditions allows for a stepwise and controlled elaboration of the molecular scaffold. This guide provides an in-depth exploration of the experimental setups for key transformations of this substrate, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering researchers field-proven protocols and the causal logic behind critical experimental choices.

Compound Profile and Safe Handling

Before commencing any experimental work, a thorough understanding of the substrate's properties and safety requirements is paramount.

Physicochemical Properties
PropertyValueSource
IUPAC Name 4-Bromo-6-chloropyridine-3-carbaldehyde-
CAS Number 1060805-64-2[2][3]
Molecular Formula C₆H₃BrClNO[4]
Molecular Weight 220.45 g/mol [4]
Appearance Solid (form may vary)
Storage Store at 2-8°C under an inert atmosphere.[5][6]
Safety & Handling: A Self-Validating System

Handling 4-Bromo-6-chloronicotinaldehyde requires adherence to strict safety protocols to mitigate risks. The following guidelines are based on data from analogous chemical structures and represent best practices for laboratory safety.[7][8]

  • Hazard Identification:

    • H302: Harmful if swallowed.[7][8]

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[9]

    • Hand Protection: Handle with chemically resistant gloves (e.g., Nitrile rubber) inspected prior to use. Dispose of contaminated gloves after use.[9][10]

    • Body Protection: Wear a lab coat and ensure all skin is covered. Change contaminated clothing immediately.[9]

  • Engineering Controls & Handling:

    • All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

    • Avoid generation of dust.

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

    • Wash hands thoroughly after handling.

Palladium-Catalyzed Cross-Coupling Reactions

The primary advantage of 4-Bromo-6-chloronicotinaldehyde is the differential reactivity of its two halogen substituents in palladium-catalyzed reactions. The reactivity of aryl halides towards the crucial oxidative addition step generally follows the order: C-I > C-Br > C-Cl.[11][12] This principle allows for selective functionalization at the more reactive C4-Br bond, leaving the C6-Cl bond available for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is an exceptionally robust method for forming carbon-carbon bonds between an organohalide and an organoboron species, such as a boronic acid.[13][14] It is widely employed in the synthesis of biaryl and heteroaryl compounds.[14][15]

Causality Behind the Protocol: The choice of a palladium(0) catalyst, a suitable base, and a solvent system is critical. The base is required to activate the boronic acid, forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[13] A solvent system like 1,4-dioxane and water provides a medium where both organic and inorganic reagents have sufficient solubility.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R Boronate R-B(OH)₃⁻ Boronate->Transmetal Base Base (e.g., K₃PO₄) BoronicAcid R-B(OH)₂ BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Product Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (+ Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + CuI, Base CuI Cu(I) Cu_Acetylide->Transmetal Cu(I) Acetylide Base Base (e.g., Et₃N)

Sources

Application

Application Notes &amp; Protocols: High-Purity Isolation of 4-Bromo-6-chloronicotinaldehyde

Abstract This document provides a comprehensive guide to the purification of 4-Bromo-6-chloronicotinaldehyde, a critical intermediate in the synthesis of advanced pharmaceutical compounds, including selective FGFR4 enzym...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-Bromo-6-chloronicotinaldehyde, a critical intermediate in the synthesis of advanced pharmaceutical compounds, including selective FGFR4 enzyme inhibitors.[1] Achieving high purity of this aldehyde is paramount for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). This guide details two primary, field-proven purification methodologies: Flash Column Chromatography and Recrystallization. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and expert insights to overcome common challenges.

Introduction: The Challenge of Purity

4-Bromo-6-chloronicotinaldehyde is a disubstituted pyridine derivative whose synthetic utility is directly tied to its purity. The typical synthesis involves the oxidation of the corresponding alcohol, 4-bromo-6-chloronicotinol.[1] This process can lead to a mixture of the desired aldehyde, unreacted starting alcohol, and the over-oxidized by-product, 4-bromo-6-chloronicotinic acid. The presence of these impurities can interfere with downstream reactions, leading to reduced yields and the formation of complex side-products that are difficult to remove.

Common Process-Related Impurities:

  • 4-bromo-6-chloronicotinol (Starting Material): Structurally similar to the product, differing only by the oxidation state of the functional group.

  • 4-bromo-6-chloronicotinic acid (Over-oxidation Product): More polar than the aldehyde, its presence can complicate reactions involving nucleophilic additions to the aldehyde carbonyl.[2]

  • Residual Solvents: Solvents used in the reaction and initial workup (e.g., Dichloromethane).

Given the sensitivity of many catalytic cross-coupling and condensation reactions for which this aldehyde is a precursor, achieving a purity level of >98% is often a minimum requirement.

Physicochemical Properties for Purification Strategy

A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties.

PropertyValueSource
Molecular Formula C₆H₃BrClNO[3][4]
Molecular Weight 220.45 g/mol [3][4]
Physical Form Solid
Boiling Point ~297 °C at 760 mmHg (Predicted)
Storage Store at 2-8°C under an inert atmosphere (e.g., Nitrogen)[5]
Solubility Profile Insoluble in water; soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Diethyl Ether.[1][6]

Method 1: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying moderate to large quantities of 4-Bromo-6-chloronicotinaldehyde, especially when significant amounts of closely related impurities are present. The technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase.

Principle of Separation

The separation relies on polarity differences. Silica gel is a highly polar stationary phase.

  • Low Polarity Compounds: Have weaker interactions with the silica gel and are eluted more quickly by a non-polar mobile phase.

  • High Polarity Compounds: Have stronger interactions (e.g., hydrogen bonding) with the silica gel and require a more polar mobile phase to be eluted.

For this specific separation:

  • 4-Bromo-6-chloronicotinaldehyde (Product): Moderately polar.

  • 4-bromo-6-chloronicotinol (Impurity): More polar due to the hydroxyl group.

  • 4-bromo-6-chloronicotinic acid (Impurity): Highly polar and will likely remain strongly adsorbed to the silica.

Experimental Protocol

Materials:

  • Crude 4-Bromo-6-chloronicotinaldehyde

  • Silica Gel (230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Triethylamine (TEA) - Optional, for deactivation

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for chromatography

Protocol Steps:

  • TLC Analysis (Method Development):

    • Dissolve a small sample of the crude material in Dichloromethane.

    • Spot the TLC plate and develop it in various Hexane:Ethyl Acetate solvent systems (e.g., 9:1, 8:2, 7:3).

    • The ideal system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.25-0.35.

  • Column Preparation:

    • Prepare a slurry of silica gel in n-Hexane.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Expert Tip: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[7] If degradation is observed on TLC, pre-treat the silica by preparing the slurry in a solvent containing 0.5% Triethylamine, and add 0.5% TEA to the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of Dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column. This technique generally results in better resolution than loading the sample as a concentrated liquid.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis.

    • Collect fractions in test tubes and monitor the elution process by spotting fractions onto TLC plates.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator under reduced pressure to yield the purified 4-Bromo-6-chloronicotinaldehyde.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Find Rf ~0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Solvent Gradient (Hexane -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for Column Chromatography Purification.

Method 2: Recrystallization

Recrystallization is a powerful technique for polishing the purity of a solid compound, particularly for removing small amounts of impurities after an initial purification by chromatography or for crude material that is already substantially pure.

Principle of Purification

The technique relies on the principle that the solubility of most solids increases with temperature.[8] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the mother liquor.[8]

Experimental Protocol

Materials:

  • Partially purified 4-Bromo-6-chloronicotinaldehyde

  • Screening solvents: Isopropanol (IPA), Ethanol (EtOH), Ethyl Acetate (EtOAc), Hexane

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Protocol Steps:

  • Solvent Selection (Screening):

    • Place a small amount of the compound (~50 mg) in several test tubes.

    • Add a small volume (~0.5 mL) of a different potential solvent to each tube.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • A mixed solvent system (e.g., Isopropanol/Water or Ethyl Acetate/Hexane) can also be highly effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves completely. Using the minimum amount of hot solvent is critical for maximizing yield.[8]

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a quick gravity filtration using a pre-heated funnel to remove them.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow Diagram

G cluster_prep Dissolution cluster_crystal Crystallization cluster_iso Isolation Solvent 1. Select Solvent Dissolve 2. Dissolve Solid in Minimal Hot Solvent Solvent->Dissolve Cool 3. Slow Cooling to Room Temperature Dissolve->Cool Ice 4. Ice Bath to Maximize Precipitation Cool->Ice Filter 5. Collect Crystals (Vacuum Filtration) Ice->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for Recrystallization Purification.

Purity Verification

After purification, the purity of 4-Bromo-6-chloronicotinaldehyde should be confirmed using one or more analytical techniques:

  • TLC: A single spot should be observed.

  • HPLC/UPLC: Provides quantitative purity data.[3]

  • ¹H NMR Spectroscopy: Confirms the chemical structure and reveals the presence of any proton-containing impurities.[9]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

By employing these robust purification and verification protocols, researchers and drug development professionals can ensure a reliable supply of high-purity 4-Bromo-6-chloronicotinaldehyde for their critical synthetic applications.

References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloronicotinaldehyde. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • Jiaxing Richmol Biological Technology Limited. (n.d.). 4-bromo-6-chloronicotinaldehyde. Retrieved from [Link]

  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • Scribd. (n.d.). Prepartion of 4 Bromo 2 Chloroacetanilde. Retrieved from [Link]

  • Solubility of Things. (n.d.). Bromobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,2-dichlorobenzene. Retrieved from [Link]

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Method

The Strategic Utility of 4-Bromo-6-chloronicotinaldehyde in the Synthesis of Targeted Kinase Inhibitors

Introduction: The Privileged Pyridine Scaffold in Modern Medicinal Chemistry The pyridine ring is a cornerstone of contemporary drug discovery, prized for its ability to engage in a multitude of biological interactions a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Modern Medicinal Chemistry

The pyridine ring is a cornerstone of contemporary drug discovery, prized for its ability to engage in a multitude of biological interactions and its synthetic versatility. Substituted pyridines are integral components of numerous FDA-approved drugs, acting as crucial pharmacophores that dictate the efficacy and selectivity of these therapeutic agents. Within this class of valuable building blocks, 4-Bromo-6-chloronicotinaldehyde has emerged as a particularly strategic starting material in medicinal chemistry. Its di-halogenated nature, coupled with the reactive aldehyde functionality, provides a trifecta of synthetic handles for the orchestrated construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of 4-Bromo-6-chloronicotinaldehyde, with a focus on its pivotal role in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.

The Significance of FGFR4 Inhibition in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a primary liver cancer with a high mortality rate, often driven by aberrant signaling pathways.[1] The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of HCC cases.[2] Overexpression of FGF19 leads to the activation of FGFR4, a receptor tyrosine kinase, which in turn triggers downstream signaling cascades like the Ras-Raf-ERK1/2 MAPK and PI3K-Akt pathways.[1] This sustained signaling promotes tumor cell proliferation and survival.[1] Consequently, the selective inhibition of FGFR4 presents a promising therapeutic strategy for patients with FGF19-driven HCC.[2][3]

The FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4 and its co-receptor β-Klotho initiates a signaling cascade that is crucial for cell growth and proliferation. Understanding this pathway is key to appreciating the mechanism of action of inhibitors synthesized from 4-Bromo-6-chloronicotinaldehyde.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates BetaKlotho β-Klotho BetaKlotho->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Suzuki_Workflow Start Start: 4-Bromo-6-chloronicotinaldehyde & Arylboronic Acid Reagents Add Pd Catalyst, Ligand, & Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat & Stir under Inert Atmosphere Solvent->Heat Monitor Monitor Reaction by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Product: 4-Aryl-6-chloronicotinaldehyde Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-6-chloronicotinaldehyde, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling with the inert gas for 20-30 minutes.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloronicotinaldehyde.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-6-chloronicotinaldehyde85-95
24-Methoxyphenylboronic acid6-Chloro-4-(4-methoxyphenyl)nicotinaldehyde80-90
33,5-Dimethylphenylboronic acid6-Chloro-4-(3,5-dimethylphenyl)nicotinaldehyde82-92

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

Following the successful installation of the desired aryl group at the 4-position, the remaining chlorine atom at the 6-position can be displaced with an amine via a Buchwald-Hartwig amination. This reaction is crucial for introducing key pharmacophoric elements that often engage in hydrogen bonding interactions with the target kinase.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, the choice of palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands such as BrettPhos or XPhos are highly effective for the amination of aryl chlorides. These ligands facilitate the oxidative addition of the C-Cl bond and promote the reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases for this transformation.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Aryl-6-chloronicotinaldehyde

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 4-aryl-6-chloronicotinaldehyde intermediate.

Buchwald_Workflow Start Start: 4-Aryl-6-chloronicotinaldehyde & Amine Reagents Add Pd Catalyst, Ligand, & Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heat Heat & Stir under Inert Atmosphere Solvent->Heat Monitor Monitor Reaction by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Product: 4-Aryl-6-(amino)nicotinaldehyde Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • 4-Aryl-6-chloronicotinaldehyde (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • BrettPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-aryl-6-chloronicotinaldehyde, Pd₂(dba)₃, BrettPhos, and NaOtBu to a dry Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAmineProductYield (%)
1Morpholine6-Morpholino-4-phenylnicotinaldehyde80-90
2Piperidine4-Phenyl-6-(piperidin-1-yl)nicotinaldehyde75-85
3Aniline4,6-Diphenylnicotinaldehyde70-80

Further Transformations and Biological Evaluation

The aldehyde functionality of the resulting 4-aryl-6-aminonicotinaldehyde provides a versatile handle for further modifications. For instance, it can undergo reductive amination to install additional diversity or be used in condensation reactions to form fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidin-7(8H)-one core found in many kinase inhibitors. The final compounds are then subjected to a battery of biological assays to determine their inhibitory activity against the target kinase and their selectivity against other kinases.

CompoundTarget KinaseIC₅₀ (nM)
Fisogatinib (BLU-554)FGFR45

Conclusion

4-Bromo-6-chloronicotinaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for the efficient and controlled synthesis of complex, biologically active molecules. The application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enables the systematic exploration of chemical space around the pyridine core. This, in turn, facilitates the development of potent and selective kinase inhibitors, as exemplified by the successful application of these principles in the pursuit of novel therapies for hepatocellular carcinoma. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to harness the full potential of this important synthetic intermediate.

References

  • FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. (2021). MDPI. [Link]

  • FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. (2021). Taylor & Francis Online. [Link]

  • Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. (2015). National Center for Biotechnology Information. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. [Link]

  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma. (2019). Blueprint Medicines. [Link]

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Application

Application Notes and Protocols for 4-Bromo-6-chloronicotinaldehyde in Agrochemical Research

Abstract 4-Bromo-6-chloronicotinaldehyde is a highly functionalized heterocyclic building block with significant potential in the discovery of novel agrochemicals. The strategic placement of bromine, chlorine, and aldehy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-6-chloronicotinaldehyde is a highly functionalized heterocyclic building block with significant potential in the discovery of novel agrochemicals. The strategic placement of bromine, chlorine, and aldehyde functionalities on the pyridine ring offers a versatile platform for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of 4-bromo-6-chloronicotinaldehyde in the synthesis of potential insecticides, herbicides, and fungicides. Detailed protocols for key chemical transformations, including olefination, condensation, amination, and cross-coupling reactions, are presented, underpinned by mechanistic insights and practical considerations for the research scientist.

Introduction: The Strategic Value of 4-Bromo-6-chloronicotinaldehyde

The pyridine scaffold is a cornerstone in modern agrochemical design, present in numerous commercial products. The introduction of specific halogen substituents, such as bromine and chlorine, can significantly modulate the biological activity, metabolic stability, and target-binding affinity of the resulting compounds. 4-Bromo-6-chloronicotinaldehyde (CAS No. 1060805-64-2) emerges as a particularly valuable intermediate for several key reasons:

  • Orthogonal Reactivity: The distinct reactivities of the bromo, chloro, and aldehyde groups allow for selective, stepwise modifications. The aldehyde is amenable to a wide range of nucleophilic additions and condensations, while the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, enabling regioselective elaboration of the pyridine core.

  • Access to Key Agrochemical Scaffolds: This molecule serves as a direct precursor to scaffolds found in major classes of insecticides, such as neonicotinoids and pyridylpyrazole derivatives.[1][2][3] Its structure is also amenable to the synthesis of novel herbicides and fungicides.

  • Modulation of Physicochemical Properties: The presence of halogens influences the lipophilicity and electronic properties of the molecule, which are critical for its transport within the target pest or plant and its interaction with the biological target.

A common synthetic route to 4-bromo-6-chloronicotinaldehyde involves a multi-step process starting from 4,6-dichloronicotinic acid ethyl ester. This process includes amination, bromination, reduction, and subsequent oxidation to yield the final aldehyde.[4]

Applications in Insecticide Synthesis

The aldehyde functionality of 4-bromo-6-chloronicotinaldehyde is a key entry point for constructing the side chains characteristic of many potent insecticides.

Synthesis of Neonicotinoid Analogs via Knoevenagel Condensation and Reductive Amination

Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[3] The core structure often features a chloropyridinylmethyl group linked to a nitrogen-containing heterocycle. 4-Bromo-6-chloronicotinaldehyde is an ideal starting material for novel neonicotinoid analogs.

2.1.1. Knoevenagel Condensation for α,β-Unsaturated Intermediates

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound to form a new carbon-carbon double bond.[5][6] This reaction can be used to introduce a variety of functionalized side chains onto the pyridine ring, which can then be further elaborated.

Protocol 2.1.1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (E)-2-((4-bromo-6-chloropyridin-3-yl)methylene)malononitrile, a versatile intermediate.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-6-chloronicotinaldehyde (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

2.1.2. Reductive Amination for Imine and Amine Synthesis

Reductive amination is a powerful method for forming C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This is a cornerstone reaction for installing the side chains of many neonicotinoids and other bioactive molecules.

Protocol 2.1.2: Reductive Amination with N-Methyl-2-nitroethenamine

This protocol outlines the synthesis of a precursor to a nitromethylene neonicotinoid analog.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde

  • N-Methyl-2-nitroethenamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (reducing agent)

  • Dichloroethane (DCE) or Methanol (solvent)

  • Acetic acid (catalyst)

Procedure:

  • Suspend 4-bromo-6-chloronicotinaldehyde (1.0 eq) and N-methyl-2-nitroethenamine (1.2 eq) in dichloroethane.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Activity of Neonicotinoid Analogs:

Novel neonicotinoid analogs synthesized from substituted pyridines have shown potent insecticidal activity. For instance, certain β-substituted nitromethylene neonicotinoid analogues have demonstrated LC50 values against cowpea aphids (Aphis craccivora) that are lower than the commercial standard, imidacloprid.[1][2]

Compound ClassTarget PestReported Activity (LC50)
β-thiocyanated nitromethylene neonicotinoidsCowpea aphid (Aphis craccivora)0.00974 - 0.02677 mmol/L
Imidacloprid (Commercial Standard)Cowpea aphid (Aphis craccivora)0.03502 mmol/L

Table 1: Comparative insecticidal activity of neonicotinoid analogs. Data sourced from Molecules 2012, 17(9), 10014-10028.[1]

Synthesis of Pyridylpyrazole Insecticide Scaffolds

Pyridylpyrazole insecticides, such as chlorantraniliprole, are another critical class of agrochemicals. The synthesis of these complex molecules often involves the coupling of a substituted pyrazole ring to a pyridine scaffold. 4-Bromo-6-chloronicotinaldehyde can be a precursor to the pyridine portion of these molecules.

Workflow for Pyridylpyrazole Synthesis:

G A 4-Bromo-6-chloronicotinaldehyde B Oxidation to Carboxylic Acid (e.g., with KMnO4 or NaClO2) A->B C 4-Bromo-6-chloronicotinic Acid B->C D Amide Coupling with Substituted Aminopyrazole C->D E Pyridylpyrazole Insecticide Analog D->E

Caption: Synthetic workflow from the aldehyde to a pyridylpyrazole scaffold.

Applications in Herbicide and Fungicide Synthesis

The versatile reactivity of 4-bromo-6-chloronicotinaldehyde also allows for its use in the synthesis of potential herbicides and fungicides.

Olefination via Wittig Reaction for Herbicide Precursors

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[7] This reaction can be used to introduce unsaturated side chains, which are features of some herbicides.

Protocol 3.1: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

This protocol describes the synthesis of an α,β-unsaturated ester, a common structural motif in bioactive molecules.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

Procedure:

  • Dissolve 4-bromo-6-chloronicotinaldehyde (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.

Herbicidal Potential:

Derivatives of 2-picolinic acid have been developed as auxin herbicides.[8] The ester synthesized via the Wittig reaction can be hydrolyzed to the corresponding carboxylic acid, which can then be tested for herbicidal activity.

Cross-Coupling Reactions for Fungicide Scaffolds

The C-Br bond in 4-bromo-6-chloronicotinaldehyde is a prime site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. These reactions are invaluable for creating C-C bonds and introducing aryl, heteroaryl, or alkynyl groups that can lead to fungicidal compounds.[9]

Reaction Scheme for Suzuki-Miyaura Coupling:

G A 4-Bromo-6-chloronicotinaldehyde C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) A->C B Arylboronic Acid (R-B(OH)2) B->C D 4-Aryl-6-chloronicotinaldehyde C->D

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol provides a general procedure for the arylation of the pyridine ring.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., sodium carbonate or potassium phosphate)

  • Solvent (e.g., 1,4-dioxane/water or toluene)

Procedure:

  • To a Schlenk flask, add 4-bromo-6-chloronicotinaldehyde (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Fungicidal Potential:

The introduction of various aryl and heteroaryl moieties can lead to compounds with significant fungicidal activity. For example, derivatives of 6-bromoindole have shown potent activity against Botrytis cinerea and Monilinia fructicola. Similarly, modifying the pyridine core of 4-bromo-6-chloronicotinaldehyde with different aromatic systems could lead to the discovery of novel fungicides.

Conclusion and Future Outlook

4-Bromo-6-chloronicotinaldehyde stands out as a strategic and versatile building block in agrochemical research. Its orthogonal reactivity allows for a wide range of chemical transformations, providing access to diverse and complex molecular architectures. The protocols outlined in this guide serve as a starting point for the exploration of novel insecticides, herbicides, and fungicides. Future research in this area could focus on the development of one-pot, multi-component reactions starting from this aldehyde to increase synthetic efficiency and the exploration of its derivatives in combination with other active ingredients to identify synergistic effects. The continued investigation into the structure-activity relationships of compounds derived from 4-bromo-6-chloronicotinaldehyde will undoubtedly contribute to the development of the next generation of crop protection agents.

References

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Method

Application Notes and Protocols for the Derivatization of 4-Bromo-6-chloronicotinaldehyde

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block 4-Bromo-6-chloronicotinaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules, including s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block

4-Bromo-6-chloronicotinaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules, including selective inhibitors for enzymes like FGFR4 (Fibroblast Growth Factor Receptor 4), which have shown promise in the treatment of various cancers.[1] The synthetic versatility of this compound stems from the presence of three distinct reactive sites: an aldehyde and two different halogen substituents on the pyridine ring. This allows for a range of selective chemical modifications, making it a valuable scaffold in medicinal chemistry and drug development.[2]

This document provides detailed application notes and protocols for the derivatization of 4-Bromo-6-chloronicotinaldehyde. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods.

Understanding the Reactivity of 4-Bromo-6-chloronicotinaldehyde

The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents.[2] The two halogen atoms, bromine and chlorine, are positioned at C4 and C6 respectively, and the aldehyde group is at C3. The relative reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a key consideration for selective derivatization. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the C4 position.[3]

The aldehyde group can participate in a variety of reactions, such as reductive amination, Wittig reactions, and oxidations. It is important to consider the compatibility of the aldehyde group with the conditions used for derivatizing the halogenated positions. In many cases, it may be necessary to protect the aldehyde group prior to carrying out cross-coupling reactions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in pharmaceutical synthesis.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[3][5] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[5]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]

Protocol for Selective Suzuki-Miyaura Coupling at the C4 Position:

This protocol describes the selective coupling of an aryl boronic acid at the C4-bromo position of 4-Bromo-6-chloronicotinaldehyde.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde

  • Aryl boronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or a mixture of toluene and water (e.g., 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-6-chloronicotinaldehyde, the aryl boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane100
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (4:1)85

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Bromo-6-chloronicotinaldehyde - Aryl boronic acid - Base inert Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat & Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8]

Reaction Principle: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide, and subsequent reductive elimination. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.[9]

Protocol for Selective Sonogashira Coupling at the C4 Position:

Materials:

  • 4-Bromo-6-chloronicotinaldehyde

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Pd(PPh₃)₂Cl₂ (Palladium(II) bis(triphenylphosphine) dichloride) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent or co-solvent)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, dissolve 4-Bromo-6-chloronicotinaldehyde in the anhydrous solvent.

  • Add the terminal alkyne, followed by the amine base.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and copper(I) iodide under a counterflow of inert gas.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate in Anhydrous Solvent add_reagents Add Alkyne & Amine Base dissolve->add_reagents degas Degas with Inert Gas add_reagents->degas add_catalysts Add Pd & Cu Catalysts degas->add_catalysts stir Stir at RT or Heat (40-60 °C) add_catalysts->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor filter Filter through Celite monitor->filter wash Wash with Water & Brine filter->wash purify Column Chromatography wash->purify product Isolated Product purify->product

Caption: Workflow for Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10][11] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[10]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the amine by a base to form an amide, which then coordinates to the palladium center. Reductive elimination from the palladium(II) amido complex forms the desired C-N bond and regenerates the Pd(0) catalyst.[12]

Protocol for Selective Buchwald-Hartwig Amination at the C4 Position:

Materials:

  • 4-Bromo-6-chloronicotinaldehyde

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%)

  • Xantphos or BINAP (ligand, 2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by 4-Bromo-6-chloronicotinaldehyde and the amine.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.[13]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene100
2AnilinePd(OAc)₂/BINAP (3/6)Cs₂CO₃1,4-Dioxane110
3BenzylaminePd₂(dba)₃/BrettPhos (1.5/3)K₃PO₄Toluene90

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[14] This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.[15]

Reaction Principle: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[16]

Protocol for Nucleophilic Aromatic Substitution of the Chlorine at C6:

Due to the electron-withdrawing nature of the pyridine ring and the aldehyde group, the chlorine at the C6 position can be susceptible to nucleophilic attack, especially with strong nucleophiles.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine) (1.5 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve 4-Bromo-6-chloronicotinaldehyde in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the nucleophile portion-wise or as a solution in the same solvent.

  • Stir the reaction at room temperature or heat as required (e.g., 50-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Part 3: Derivatization of the Aldehyde Group

The aldehyde group offers a rich platform for further derivatization. Standard organic chemistry transformations can be applied.

Reductive Amination

Protocol:

  • Dissolve 4-Bromo-6-chloronicotinaldehyde and a primary or secondary amine (1.0 - 1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by quenching with a basic aqueous solution and extracting the product.

Wittig Reaction

Protocol:

  • Prepare the ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).

  • Add a solution of 4-Bromo-6-chloronicotinaldehyde to the ylide at low temperature (e.g., -78 °C to 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Many of the reagents used, such as strong bases and organometallic compounds, are hazardous and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The derivatization of 4-Bromo-6-chloronicotinaldehyde provides access to a wide array of novel chemical entities with potential applications in drug discovery and materials science. The protocols outlined in this document offer a starting point for the selective functionalization of this versatile building block. Careful consideration of the relative reactivity of the different functional groups is crucial for achieving the desired transformations.

References

  • Powers, D. G., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]

  • Crystal Growth & Design. (2007). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. Retrieved from [Link]

  • LookChem. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Rao, V. J., et al. (2006). Synthesis of substituted chloronicotinaldehydes. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Rao, V. J., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]

  • PubMed. (2010). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Retrieved from [Link]

  • PubMed. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2023). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Britannica. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • YouTube. (2018). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (1940). The Halogenation of Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2021). CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Retrieved from [Link]

  • NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]

  • PubMed. (2025). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-6-chloronicotinaldehyde

Welcome to the technical support center for the synthesis of 4-bromo-6-chloronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-6-chloronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your yield and purity.

Introduction

4-Bromo-6-chloronicotinaldehyde is a key building block in the synthesis of various pharmaceutical compounds, particularly as an intermediate for potent and selective enzyme inhibitors.[1] Its synthesis, while achievable through several routes, can present challenges that affect both yield and purity. This guide provides a comprehensive overview of the common synthetic strategies and offers practical, experience-based advice to overcome frequently encountered issues.

Two primary synthetic strategies are commonly employed for the synthesis of 4-bromo-6-chloronicotinaldehyde:

  • Multi-step Synthesis from a Substituted Nicotinic Acid Ester: This route typically involves the reduction of a 4-bromo-6-chloronicotinate ester to the corresponding alcohol, followed by oxidation to the aldehyde.

  • Direct Formylation of a 4-Bromo-2-chloropyridine Precursor: This approach introduces the aldehyde group in a single step, often through methods like the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent.

This guide will delve into the intricacies of both approaches, providing detailed protocols and troubleshooting for each critical step.

Troubleshooting Guides: A Deeper Dive into Synthetic Challenges

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Route 1: Multi-step Synthesis via Reduction and Oxidation

This synthetic pathway is often favored for its predictability and control over each transformation. However, each step comes with its own set of potential pitfalls.

Q: I am experiencing low yields during the DIBAL-H reduction of my starting ester to 4-bromo-6-chloronicotinol. What are the likely causes and how can I improve the outcome?

A: Low yields in DIBAL-H reductions of esters to aldehydes are a common issue, often stemming from over-reduction to the alcohol or incomplete reaction.[2][3] Here’s a breakdown of the likely causes and solutions:

  • Over-reduction to the Alcohol: The intermediate aldehyde is more reactive than the starting ester and can be further reduced to the primary alcohol.[2]

    • Cause: The reaction temperature is too high, or the DIBAL-H is added too quickly. The stability of the tetrahedral intermediate is highly temperature-dependent.[3]

    • Solution: Maintain a strictly low temperature, ideally between -78 °C and -70 °C, throughout the addition of DIBAL-H.[4][5] Use a dry ice/acetone or a cryo-cooler for consistent temperature control. Add the DIBAL-H solution dropwise over an extended period to avoid localized warming.

  • Incomplete Reaction: Significant amounts of starting material remain after the reaction.

    • Cause: Insufficient DIBAL-H, or the reagent has degraded due to moisture.

    • Solution: Use a slight excess of DIBAL-H (1.1-1.2 equivalents). Ensure you are using a fresh, properly titrated batch of DIBAL-H. The reagent is extremely sensitive to moisture and air.

  • Difficult Work-up: Emulsion formation during quenching can lead to product loss.

    • Cause: Hydrolysis of the aluminum salts.

    • Solution: A careful quenching procedure is critical. At -78 °C, slowly add ethyl acetate to consume excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to warm to room temperature with vigorous stirring until the layers separate.[4] This helps to chelate the aluminum salts and break up emulsions.

Experimental Protocol: DIBAL-H Reduction of Ethyl 4-bromo-6-chloronicotinate

  • Dissolve ethyl 4-bromo-6-chloronicotinate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of ethyl acetate (1.0 eq), followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-6-chloronicotinol.

Q: My oxidation of 4-bromo-6-chloronicotinol with manganese dioxide (MnO₂) is sluggish and gives a low yield of the desired aldehyde. How can I optimize this step?

A: The efficiency of MnO₂ oxidations is highly dependent on the activity of the MnO₂, the solvent, and the reaction conditions.

  • Low Activity of MnO₂: Not all MnO₂ is created equal.

    • Cause: The activity of MnO₂ varies significantly between suppliers and even between batches. The water content of the MnO₂ can also affect its oxidizing power.[6]

    • Solution: Use activated manganese dioxide. You can activate it by heating it in an oven at 110-120 °C for several hours to remove adsorbed water.[6] Alternatively, purchase high-purity, activated MnO₂ specifically for organic synthesis.

  • Poor Reaction Kinetics: The reaction is slow or stalls.

    • Cause: Insufficient amount of MnO₂, or a poor choice of solvent.

    • Solution: Use a significant excess of MnO₂ (5-10 equivalents by weight). The reaction is heterogeneous, so efficient stirring is crucial. Dichloromethane or chloroform are generally good solvent choices. Sonication can sometimes help to accelerate the reaction.

  • Product Degradation: The aldehyde product can be sensitive.

    • Cause: Prolonged reaction times or harsh conditions can lead to side reactions or decomposition.

    • Solution: Monitor the reaction closely by TLC. Once the starting alcohol is consumed, filter off the MnO₂ immediately. Avoid excessive heat.

Experimental Protocol: MnO₂ Oxidation of 4-bromo-6-chloronicotinol

  • To a solution of 4-bromo-6-chloronicotinol (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5-10 eq by weight).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 4-24 hours).

  • Filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-6-chloronicotinaldehyde.

Route 2: Direct Formylation

Direct formylation can be a more atom-economical approach, but regioselectivity and reactivity can be significant hurdles.

Q: I am attempting a Vilsmeier-Haack formylation on a 4-bromo-2-chloropyridine derivative, but I am not observing any product formation. Why is this reaction failing?

A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring.[7][8]

  • Electron-Deficient Substrate: The pyridine ring is inherently electron-deficient, and the presence of two electron-withdrawing groups (bromo and chloro) further deactivates the ring towards electrophilic attack.[9]

    • Cause: The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[10]

    • Solution: This method is generally not suitable for highly deactivated pyridines. If you must proceed, using a large excess of the Vilsmeier reagent and elevated temperatures might yield a small amount of product, but side reactions are likely. A more practical approach would be to use a different synthetic strategy.

Q: I am trying to formylate 4-bromo-2-chloropyridine via ortho-lithiation followed by quenching with DMF, but I am getting low yields and a mixture of isomers. How can I improve this?

A: Ortho-lithiation of substituted pyridines can be a powerful tool, but the regioselectivity is dictated by the directing ability of the substituents and the reaction conditions.

  • Incorrect Base or Temperature: The choice of base and temperature is critical for regioselective deprotonation.

    • Cause: Using a non-hindered base like n-BuLi can lead to nucleophilic attack on the pyridine ring or halogen-metal exchange. The temperature can affect the kinetic vs. thermodynamic deprotonation site.

    • Solution: A hindered base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is generally preferred to minimize nucleophilic addition.[11] The reaction should be carried out at low temperatures (-78 °C to -40 °C) to ensure kinetic control of deprotonation. The chlorine at the 2-position is expected to be the primary directing group for lithiation at the 3-position.[12]

  • Side Reactions: Halogen-metal exchange is a common side reaction.

    • Cause: The bromine at the 4-position can undergo lithium-halogen exchange, leading to the formation of undesired products.

    • Solution: Using a lithium amide base at low temperatures can disfavor halogen-metal exchange compared to deprotonation.[13]

  • Inefficient Quenching: The formylation step itself can be a source of low yield.

    • Cause: The intermediate lithiated species can be unstable or react with other electrophiles present.

    • Solution: Use anhydrous DMF as the quenching agent. Ensure all reagents and solvents are scrupulously dry.

Experimental Protocol: Ortho-lithiation and Formylation

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise and stir for 30 minutes to generate LDA.

  • Slowly add a solution of 4-bromo-2-chloropyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.5 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow Diagrams

Multi-step Synthesis Workflow

Multi-step Synthesis Workflow start Ethyl 4-bromo-6-chloronicotinate reduction DIBAL-H Reduction start->reduction DCM or Toluene, -78°C alcohol 4-bromo-6-chloronicotinol reduction->alcohol oxidation MnO2 Oxidation alcohol->oxidation DCM, rt product 4-Bromo-6-chloronicotinaldehyde oxidation->product

Caption: Workflow for the multi-step synthesis of 4-Bromo-6-chloronicotinaldehyde.

Troubleshooting Decision Tree: Low Yield in DIBAL-H Reduction

Troubleshooting DIBAL-H Reduction start Low Yield in DIBAL-H Reduction check_sm Starting material consumed? start->check_sm check_workup Issues with work-up (emulsion)? start->check_workup incomplete Incomplete Reaction check_sm->incomplete No over_reduction Over-reduction to Alcohol check_sm->over_reduction Yes check_reagent Check DIBAL-H quality and stoichiometry incomplete->check_reagent check_temp Verify reaction temperature is <-70°C over_reduction->check_temp optimize_workup Optimize quenching procedure (Rochelle's salt) check_workup->optimize_workup Yes

Caption: Decision tree for troubleshooting low yields in DIBAL-H reductions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for producing 4-Bromo-6-chloronicotinaldehyde?

A1: The "better" route depends on your specific needs and capabilities. The multi-step synthesis via reduction and oxidation is often more reliable and easier to troubleshoot, making it suitable for ensuring a consistent supply of material, albeit with more steps. The direct formylation via ortho-lithiation can be more efficient in terms of step-count but may require more extensive optimization to achieve good regioselectivity and yield, and is highly sensitive to reaction conditions. The Vilsmeier-Haack reaction is generally not recommended for this specific substrate due to its electron-deficient nature.

Q2: What are the common impurities I should look out for in my final product?

A2: Common impurities can include unreacted starting materials (4-bromo-6-chloronicotinol if using the oxidation route), over-reduced product (the corresponding diol), or regioisomers if using a direct formylation method. Side products from the reaction of the aldehyde with itself or other nucleophiles may also be present. It is crucial to characterize your final product thoroughly using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Q3: What are the best practices for purifying 4-Bromo-6-chloronicotinaldehyde?

A3: Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The polarity of the aldehyde is intermediate between the starting alcohol and the ester, which should be considered when developing your chromatographic method. Given that aldehydes can sometimes be unstable on silica, it is advisable to use the purified product promptly or store it under an inert atmosphere at low temperatures.

Q4: Are there any safety precautions I should be aware of when running these reactions?

A4: Yes, several safety precautions are essential. DIBAL-H and n-BuLi are pyrophoric and react violently with water and air. They must be handled under a strict inert atmosphere using proper syringe and cannula techniques. Dichloromethane and chloroform are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data Summary

ParameterDIBAL-H ReductionMnO₂ OxidationOrtho-lithiation
Key Reagent Diisobutylaluminum hydrideActivated Manganese DioxideLithium Diisopropylamide
Stoichiometry 1.1 - 1.2 eq5 - 10 eq (by weight)1.1 - 1.2 eq
Temperature -78 °CRoom Temperature-78 °C
Typical Reaction Time 1 - 3 hours4 - 24 hours2 - 4 hours
Typical Yield 70 - 90%80 - 95%50 - 70% (highly variable)
Common Solvents DCM, Toluene, THFDCM, ChloroformTHF

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Zhai, H., et al. (2006).
  • Organic Synthesis. DIBAL-H Reduction.
  • Patil, S. B., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1164.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic reactions, 49, 1-330.
  • Slideshare. Vilsmeier haack rxn.
  • Reddit. Reduction with DIBAL-H. r/OrganicChemistry.
  • HETEROCYCLES, Vol. 83, No. 9, 2011.
  • Royal Society of Chemistry. ORGANIC CHEMISTRY.
  • The Royal Society of Chemistry.
  • Guidechem. How to Synthesize 4-broMo-6-chloronicotinaldehyde? - FAQ.
  • Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Science of Synthesis, 25, 6.5.
  • Chemistry Steps. DIBAL Reducing Agent.
  • ResearchGate.
  • PMC. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • PubMed.
  • Gordon W. Gribble.
  • Semantic Scholar. Overview on the synthetic routes to nicotine nitriles.
  • Semantic Scholar.
  • Organic Chemistry Portal. Manganese(IV) oxide.
  • ResearchGate. Overview on the synthetic routes to nicotine nitriles.
  • Chemistry Stack Exchange. Synthesis of active chemical manganese dioxide (CMD)
  • Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Cytiva Life Sciences.
  • Biosynth. 4-Bromo-6-chloronicotinic acid | 1256834-13-5 | GAC83413.
  • ChemRxiv.
  • ResearchGate. Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine.
  • BLD Pharm.
  • BLD Pharm.
  • Scilit. (−)
  • Der Pharma Chemica.
  • PMC.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

Sources

Optimization

Technical Support Center: 4-Bromo-6-chloronicotinaldehyde

Welcome to the Technical Support Center for 4-Bromo-6-chloronicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromo-6-chloronicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this versatile but reactive intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to anticipate, identify, and resolve challenges in your synthetic routes.

I. Understanding the Reactivity of 4-Bromo-6-chloronicotinaldehyde

4-Bromo-6-chloronicotinaldehyde is a trifunctional molecule, and its reactivity is dictated by the interplay of the aldehyde, the bromo group, and the chloro group on the electron-deficient pyridine ring. Understanding the inherent reactivity of each site is crucial for predicting and mitigating side reactions.

  • The Aldehyde Group: As an aromatic aldehyde lacking α-hydrogens, it is susceptible to a range of nucleophilic additions. Under strongly basic conditions, it can undergo the Cannizzaro reaction.

  • The Halogenated Pyridine Ring: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen are particularly activated. In this molecule, both the 4-bromo and 6-chloro substituents are potential leaving groups. Generally, the 6-position is more activated towards SNAr than the 4-position.

Below is a visual representation of the key reactive sites on 4-Bromo-6-chloronicotinaldehyde.

Reactivity_Map cluster_molecule cluster_key Reactive Sites mol mol aldehyde Aldehyde Group (Nucleophilic Addition, Oxidation, Reduction) aldehyde->mol bromo 4-Bromo Group (S_NAr, Cross-Coupling) bromo->mol chloro 6-Chloro Group (S_NAr - more reactive) chloro->mol

Caption: Key reactive sites on 4-Bromo-6-chloronicotinaldehyde.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during your experiments with 4-Bromo-6-chloronicotinaldehyde in a question-and-answer format.

A. Reactions Involving the Aldehyde Group

Question 1: I am attempting a reaction under basic conditions and observing two unexpected products alongside my desired product. What could they be?

Answer: You are likely observing the products of a Cannizzaro reaction. Since 4-Bromo-6-chloronicotinaldehyde has no α-hydrogens, in the presence of a strong base (e.g., concentrated NaOH or KOH), two molecules of the aldehyde can disproportionate. One molecule is oxidized to the corresponding carboxylic acid, and the other is reduced to the primary alcohol.[1][2]

  • Oxidized Product: 4-Bromo-6-chloronicotinic acid

  • Reduced Product: (4-Bromo-6-chloropyridin-3-yl)methanol

Troubleshooting Steps:

  • Lower the Base Concentration: The Cannizzaro reaction is often concentration-dependent. Use the minimum effective concentration of your base.

  • Use a Non-Hydroxide Base: If your reaction chemistry allows, consider using a non-nucleophilic base like a carbonate (e.g., K₂CO₃, Cs₂CO₃) or an organic base (e.g., DBU, DIPEA) to minimize the presence of hydroxide ions.

  • Temperature Control: Perform the reaction at a lower temperature to disfavor the Cannizzaro reaction, which typically has a higher activation energy than many desired transformations.

  • Protect the Aldehyde: If the aldehyde is not the desired reactive site, consider protecting it as an acetal. Acetals are stable to basic conditions and can be deprotected later with mild acid.

Question 2: My reduction of the aldehyde to the corresponding alcohol is not clean, and I see evidence of dehalogenation. How can I improve selectivity?

Answer: While common reducing agents like sodium borohydride (NaBH₄) are generally selective for aldehydes and ketones, over-reduction and dehalogenation can occur, especially with more reactive halopyridines.

Potential Side Products:

  • (6-Chloropyridin-3-yl)methanol: Product of debromination.

  • (4-Bromopyridin-3-yl)methanol: Product of dechlorination.

  • (Pyridin-3-yl)methanol: Product of complete dehalogenation.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium borohydride is a milder reducing agent than lithium aluminum hydride (LAH) and is less likely to cause dehalogenation.[3]

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -20 °C) to enhance selectivity.

  • Stoichiometry: Use a controlled amount of the reducing agent (e.g., 1.0-1.2 equivalents of NaBH₄) to avoid over-reduction.

  • Solvent: Aprotic solvents may sometimes suppress dehalogenation compared to protic solvents.

B. Reactions Involving the Pyridine Ring

Question 3: I am trying to perform a Suzuki coupling at the 4-bromo position, but I am getting a mixture of products, including some where the 6-chloro group has also reacted. How can I achieve better selectivity?

Answer: The 6-chloro position on the pyridine ring is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions than the 4-bromo position. This can lead to a mixture of mono- and di-substituted products, as well as products of substitution at the undesired position.

Potential Side Products:

  • Product of coupling at the 6-chloro position.

  • Di-coupled product.

  • Hydrodehalogenated products: 6-chloronicotinaldehyde (de-brominated) and 4-bromonicotinaldehyde (de-chlorinated).

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for controlling selectivity. For Suzuki couplings, ligands with high steric bulk and electron-donating properties can sometimes favor reaction at the less hindered or more electron-rich site. Experiment with different phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity, favoring the reaction with the lower activation energy.

  • Base Selection: The choice of base can influence the outcome of Suzuki couplings. Weaker bases like carbonates may offer better selectivity than stronger bases like phosphates or hydroxides.

  • Controlled Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to drive the reaction to completion at the desired position without promoting di-substitution.

Question 4: In my Buchwald-Hartwig amination, I am observing significant amounts of hydrodehalogenation byproducts. What is causing this, and how can I prevent it?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to an arene instead of being coupled with the amine. This can occur through a competing β-hydride elimination pathway from the palladium-amido complex.[2]

Potential Side Products:

  • 6-Chloronicotinaldehyde: From hydrodebromination.

  • 4-Bromonicotinaldehyde: From hydrodechlorination.

Troubleshooting Steps:

  • Ligand Choice: Certain bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) have been developed to suppress β-hydride elimination and favor reductive elimination to form the desired C-N bond.

  • Base Selection: The choice of base can be critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate.

  • Solvent: Anhydrous, aprotic solvents are essential. Toluene, dioxane, and THF are commonly used.

  • Amine Purity: Ensure your amine starting material is pure and free of moisture, which can contribute to hydrodehalogenation.

III. Expert-Verified Protocols

A. Selective Oxidation to 4-Bromo-6-chloronicotinic Acid

This protocol minimizes side reactions by using a mild oxidizing agent under controlled conditions.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)[1]

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-6-chloronicotinaldehyde (1.0 eq) in DMF (5-10 mL per gram of aldehyde).

  • In a separate beaker, prepare a solution of Oxone® (2.5 eq) in deionized water (10-15 mL per gram of Oxone®).

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Add the Oxone® solution dropwise to the stirred aldehyde solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography.

B. Acetal Protection of the Aldehyde Group

This protocol is useful when subsequent reactions require basic conditions or involve reagents that would react with the aldehyde.

Materials:

  • 4-Bromo-6-chloronicotinaldehyde

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-Bromo-6-chloronicotinaldehyde (1.0 eq), ethylene glycol (1.5 eq), p-TsOH·H₂O (0.05 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal, which can be used in the next step without further purification.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for nucleophilic aromatic substitution of the halogens?

A1: Generally, the chlorine at the 6-position is more reactive towards nucleophilic aromatic substitution than the bromine at the 4-position. This is due to the stronger activation of the para position (relative to the nitrogen) compared to the meta position.

Q2: Can I use Grignard reagents with 4-Bromo-6-chloronicotinaldehyde?

A2: Yes, but with caution. The Grignard reagent will readily add to the aldehyde to form a secondary alcohol. However, Grignard reagents are also strong bases and can potentially react with the pyridine ring, especially at elevated temperatures. Furthermore, there is a possibility of halogen-metal exchange, particularly with the more reactive bromo group. It is crucial to perform the reaction at low temperatures and add the aldehyde to the Grignard reagent to minimize these side reactions.[4]

Q3: Is 4-Bromo-6-chloronicotinaldehyde stable to storage?

A3: It is a solid that should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C.[1] Like many aldehydes, it can be susceptible to air oxidation over time, leading to the formation of the corresponding carboxylic acid.

Q5: What are some common impurities that might be present in commercially available 4-Bromo-6-chloronicotinaldehyde?

A5: Depending on the synthetic route, potential impurities could include starting materials or intermediates from its synthesis. A common synthesis involves the oxidation of (4-Bromo-6-chloropyridin-3-yl)methanol. Therefore, residual alcohol could be a potential impurity. Other potential impurities could arise from incomplete halogenation steps in the synthesis of the precursors.

V. Summary of Potential Side Products

Reaction TypePotential Side Product(s)Chemical Name(s)
Basic Conditions Oxidation Product4-Bromo-6-chloronicotinic acid
Reduction Product(4-Bromo-6-chloropyridin-3-yl)methanol
Reduction (e.g., NaBH₄) De-bromination Product(6-Chloropyridin-3-yl)methanol
De-chlorination Product(4-Bromopyridin-3-yl)methanol
Complete Dehalogenation(Pyridin-3-yl)methanol
Cross-Coupling (e.g., Suzuki) Di-substituted ProductProduct of coupling at both Br and Cl sites
Isomeric ProductProduct of coupling at the 6-chloro position
Hydrodehalogenation6-Chloronicotinaldehyde, 4-Bromonicotinaldehyde
Oxidation Over-oxidation ProductsPotential for ring-opened or degraded products under harsh conditions

VI. Logical Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Unexpected Side Product(s) Observed identify_conditions Identify Reaction Conditions start->identify_conditions basic_cond Basic Conditions (e.g., NaOH, KOH) identify_conditions->basic_cond Basic? reductive_cond Reductive Conditions (e.g., NaBH4) identify_conditions->reductive_cond Reductive? cross_coupling_cond Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) identify_conditions->cross_coupling_cond Cross-Coupling? cannizzaro Suspect Cannizzaro Reaction (Oxidation & Reduction Products) basic_cond->cannizzaro dehalogenation Suspect Dehalogenation reductive_cond->dehalogenation hydrodehalogenation Suspect Hydrodehalogenation or Di-substitution cross_coupling_cond->hydrodehalogenation mitigation_cannizzaro Mitigation: - Lower base concentration - Use non-hydroxide base - Lower temperature - Protect aldehyde cannizzaro->mitigation_cannizzaro mitigation_dehalogenation Mitigation: - Use milder reducing agent (NaBH4) - Lower temperature - Control stoichiometry dehalogenation->mitigation_dehalogenation mitigation_cross_coupling Mitigation: - Optimize catalyst/ligand - Lower temperature - Screen bases - Control stoichiometry hydrodehalogenation->mitigation_cross_coupling

Caption: A logical workflow for troubleshooting common side reactions.

References

  • A method for synthesizing 4-broMo-6-chloronicotinaldehyde. CN201811609032.6.
  • Organic Syntheses Procedure. Oxidation of 4-Bromobenzaldehyde to 4-Bromobenzoic Acid with Oxone. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

  • Khan Academy. Formation of hemiacetals and hemiketals. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Troubleshooting

Overcoming solubility issues with 4-Bromo-6-chloronicotinaldehyde

Welcome to the technical support resource for 4-Bromo-6-chloronicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Bromo-6-chloronicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this important synthetic intermediate. As an intermediate in the synthesis of selective enzyme inhibitors, such as for FGFR4, its effective use is critical for advancing research in oncology and other therapeutic areas.[1]

Understanding the Solubility Profile of 4-Bromo-6-chloronicotinaldehyde

The solubility of 4-Bromo-6-chloronicotinaldehyde is governed by its unique molecular structure. It is a substituted pyridine, which is a polar heterocyclic aromatic compound.[2][3] The presence of an aldehyde group and a nitrogen atom introduces polarity and potential for hydrogen bonding, while the halogenated benzene-like ring provides significant nonpolar, hydrophobic character. This dual nature is the primary reason for its limited solubility in a broad range of common solvents.

  • Polar Features : The electronegative nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group (C=O) create significant dipole moments.[4] These sites can act as hydrogen bond acceptors, promoting solubility in polar solvents.[5]

  • Nonpolar Features : The aromatic ring, along with the bromo and chloro substituents, forms a large, nonpolar surface area. This hydrophobicity favors solubility in nonpolar organic solvents.

The challenge lies in finding a solvent system that can adequately solvate both the polar and nonpolar regions of the molecule simultaneously.

cluster_molecule Molecular Properties of 4-Bromo-6-chloronicotinaldehyde cluster_solubility Resulting Solubility Behavior M 4-Bromo-6-chloronicotinaldehyde Polar Polar Characteristics (Aldehyde & Pyridine N) M->Polar H-bond acceptor sites Dipole moment Nonpolar Nonpolar Characteristics (Aromatic Ring, Halogens) M->Nonpolar Hydrophobic surface area van der Waals forces Sol_Polar Favors Polar Aprotic Solvents (e.g., DMF, DMSO, DCM) Polar->Sol_Polar Sol_Nonpolar Limited solubility in highly nonpolar (e.g., Hexane) and highly polar protic (e.g., Water) solvents Nonpolar->Sol_Nonpolar

Caption: Key molecular features influencing the solubility of 4-Bromo-6-chloronicotinaldehyde.

Troubleshooting Guide & Frequently Asked Questions

Q1: What are the best starting solvents for dissolving 4-Bromo-6-chloronicotinaldehyde at room temperature?

For initial trials, polar aprotic solvents are the most effective choice. These solvents possess a strong dipole moment to interact with the polar sites of the molecule but do not have acidic protons that could interfere with the aldehyde group. Synthesis procedures for this compound and its precursors frequently utilize dichloromethane (DCM).[1]

Based on its structural properties and empirical data from related compounds, the following solvents are recommended as a starting point.

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dichloromethane (DCM)Proven effective in synthesis steps involving the target compound and its precursors.[1] Good balance of polarity for dissolving halogenated aromatics.
Dimethylformamide (DMF)High boiling point and strong polarity make it excellent for dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)One of the strongest common organic solvents, often used for compounds with poor solubility. Use with caution due to difficulty in removal and potential side reactions.
Acetonitrile (ACN)A moderately polar solvent that is often a good choice for reactions and chromatography.
Ethers Tetrahydrofuran (THF)A versatile, moderately polar solvent. Often requires co-solvents for this class of compound.
Aromatic Toluene, XyleneMay be effective, especially with gentle heating, if both reactants in a subsequent step are nonpolar.

Note: Aldehydes with long carbon chains generally see decreased solubility in water.[6][7] While 4-Bromo-6-chloronicotinaldehyde is not a long-chain aliphatic aldehyde, its significant hydrophobic character from the ring and halogens results in very poor aqueous solubility.

Q2: My compound is not dissolving sufficiently at room temperature. What steps can I take to improve solubilization?

If room temperature dissolution is unsuccessful, a combination of physical methods can be employed. Follow this workflow to systematically improve solubility.

Workflow for Enhancing Solubility

Caption: A systematic workflow for troubleshooting poor compound solubility.

Detailed Protocol 1: Assisted Dissolution

  • Preparation : Add your solid 4-Bromo-6-chloronicotinaldehyde and chosen solvent to a flask equipped with a magnetic stir bar.

  • Gentle Heating : Place the flask in a water or oil bath and slowly increase the temperature to 40-50°C while stirring. Caution : Do not use excessive heat, as aldehydes can be susceptible to oxidation or side reactions, especially if impurities are present.[6]

  • Sonication : If heating is insufficient or undesirable, place the flask in an ultrasonic bath for 10-15 minute intervals. Sonication uses high-frequency sound waves to break apart solid agglomerates and accelerate the dissolution process.

  • Assessment : After each step, remove the flask and hold it against a light source to check for undissolved particulates. If the solution is clear, it is ready for use. If not, proceed to the next step in the workflow.

Q3: My reaction requires a nonpolar solvent, but the aldehyde is insoluble. How can I create a viable solvent system?

This is a classic solubility dilemma. The solution is often to use a co-solvent system . This involves using a minimal amount of a "power" solvent (in which the aldehyde is highly soluble) to dissolve the compound, and then diluting it in the bulk nonpolar solvent required for the reaction.

Detailed Protocol 2: Developing a Co-Solvent System

  • Select a Primary Solvent : Choose the nonpolar solvent required by your reaction chemistry (e.g., Toluene, Hexane, Diethyl Ether).

  • Select a Co-Solvent : Choose a polar aprotic solvent in which the aldehyde is highly soluble (e.g., DMF or DCM).

  • Determine Minimum Co-Solvent Volume :

    • In a small vial, add a known mass of 4-Bromo-6-chloronicotinaldehyde (e.g., 10 mg).

    • Using a micropipette, add the co-solvent (e.g., DMF) dropwise until the solid is fully dissolved. Record this volume. This gives you a ratio (e.g., mg/µL) of the minimum co-solvent needed.

  • Prepare the Reaction Mixture :

    • Method A (Recommended) : In your reaction flask, dissolve the aldehyde in the minimum required volume of the co-solvent first. Then, slowly add the bulk primary solvent while stirring vigorously.

    • Method B : If other reagents are also poorly soluble in the primary solvent, you can dissolve all solids in a small amount of the co-solvent before diluting with the primary solvent.

  • Monitor for Precipitation : Always observe the solution after adding all components. If precipitation occurs, you may need to slightly increase the percentage of the co-solvent in the total volume (e.g., from 1% to 5% v/v).

Q4: The aldehyde dissolved perfectly, but it crashed out of solution after I added another reagent. What happened?

This common issue arises from changing the overall properties of the solvent system. If you dissolve the polar aldehyde in a polar solvent (like DMF) and then add a large volume of a nonpolar reagent or a solution of a reagent in a nonpolar solvent (like a Grignard reagent in THF/ether), you have drastically lowered the overall polarity of the mixture, causing the polar aldehyde to precipitate.

Troubleshooting Strategies:

  • Reverse Addition : Instead of adding the second reagent to the aldehyde solution, try adding the aldehyde solution dropwise to the stirred solution of the second reagent. This keeps the aldehyde in a dilute state and may prevent it from reaching a concentration that exceeds its solubility limit in the mixed-solvent system.

  • Increase Total Solvent Volume : Doubling the total volume of the solvent can sometimes keep all components in solution simply by lowering their overall concentrations.

  • Re-evaluate Your Solvent Choice : It may be necessary to find a single solvent or co-solvent system that is suitable for all reaction components, not just the starting aldehyde. Refer to Protocol 2 for screening.

Q5: Are there any solvents I should avoid using with 4-Bromo-6-chloronicotinaldehyde?

Yes. The reactivity of the aldehyde functional group dictates caution with certain solvent types.

  • Primary and Secondary Amines (e.g., Piperidine, Pyrrolidine) : These can react with the aldehyde to form imines. Unless this is the desired reaction, they should not be used as solvents. Pyridine, as a tertiary amine, is generally non-reactive in this manner and can be used as a catalyst or solvent.[3][8]

  • Protic Solvents (Water, Methanol, Ethanol) : In the presence of acid or base catalysts, aldehydes can form hydrates (with water) or acetals (with alcohols). While often reversible, this can sequester your starting material and complicate reactions. Use these solvents only if the experimental design specifically requires them.

  • Strongly Acidic or Basic Solvents : The pyridine ring and halogen substituents can be sensitive to harsh pH conditions, potentially leading to decomposition or side reactions. For example, reactions with strong bases can sometimes lead to metalation-halogenation sequences.

References

  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Britannica. (2025). Aldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (n.d.). Practical Approach for the Identification of Functional Groups in Organic Compounds. Retrieved from [Link]

  • Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Retrieved from [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]

  • Jiaxing Richmol Biological Technology Limited. (n.d.). 4-bromo-6-chloronicotinaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloronicotinaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Optimization

4-Bromo-6-chloronicotinaldehyde stability and degradation issues

Welcome to the technical support center for 4-Bromo-6-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-6-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this important synthetic intermediate. As an important building block in the synthesis of targeted therapies, such as FGFR4 inhibitors, ensuring its integrity is paramount for reproducible and successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions regarding the storage, handling, and inherent stability of 4-Bromo-6-chloronicotinaldehyde.

Q1: What are the optimal storage conditions for 4-Bromo-6-chloronicotinaldehyde?

A1: To ensure long-term stability, 4-Bromo-6-chloronicotinaldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[1][2]. It should be protected from moisture, light, and strong oxidizing agents. The aldehyde functional group is susceptible to oxidation, and the halogenated pyridine ring can be sensitive to nucleophiles and light over extended periods.

Q2: I've noticed my sample of 4-Bromo-6-chloronicotinaldehyde has developed a yellowish or brownish tint over time. Is it still usable?

A2: Discoloration often indicates partial degradation. The most likely cause is the slow oxidation of the aldehyde group to the corresponding carboxylic acid (4-Bromo-6-chloronicotinic acid)[3]. This can be exacerbated by exposure to air (oxygen) and trace moisture. For sensitive reactions, such as multi-step syntheses where stoichiometric accuracy is crucial, it is highly recommended to assess the purity of the discolored material by HPLC or NMR before use. If the discoloration is minor and the primary application is robust, it may still be usable, but a purity check is the best practice.

Q3: What are the primary degradation pathways I should be aware of?

A3: Based on the chemical structure, there are three primary potential degradation pathways for 4-Bromo-6-chloronicotinaldehyde:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially when exposed to air, moisture, or oxidizing contaminants[3].

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly UV radiation. While specific studies on this molecule are not prevalent, similar compounds are known to undergo dehalogenation or other rearrangements upon prolonged light exposure[4].

  • Hydrolysis/Nucleophilic Attack: Although the pyridine ring is electron-deficient, strong nucleophiles or harsh basic/acidic conditions in the presence of water could potentially lead to the displacement of the halogen substituents over time, though this is less common under standard storage conditions.

Q4: How can I test the purity and stability of my current batch of 4-Bromo-6-chloronicotinaldehyde?

A4: A stability-indicating HPLC method is the most effective way to assess the purity and detect degradation products[5]. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (with a modifier like 0.1% formic acid or TFA). Degradation products, such as the more polar 4-Bromo-6-chloronicotinic acid, will typically have a different retention time than the parent aldehyde. NMR spectroscopy can also be used to identify the characteristic aldehyde proton peak and detect the presence of major impurities.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems that may be encountered when using 4-Bromo-6-chloronicotinaldehyde in common synthetic reactions.

Q5: My Suzuki coupling reaction using 4-Bromo-6-chloronicotinaldehyde is giving low yields. What are the likely causes?

A5: Low yields in Suzuki couplings with this substrate can stem from several factors:

  • Dehalogenation: A common side reaction is the hydrodehalogenation of the starting material, where the bromine or chlorine is replaced by a hydrogen atom. This can be caused by impurities in the reagents or catalyst degradation.

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Using a pre-catalyst or ensuring the in-situ formation of the active Pd(0) species is crucial. The quality of the catalyst and ligands is paramount[6].

  • Poor Solubility: The substrate may have poor solubility in the chosen solvent system, leading to a sluggish reaction. Trying different solvents like dioxane, THF, or toluene, sometimes with a co-solvent of water to dissolve the base, can be beneficial[6][7].

  • Base Incompatibility: The choice of base is critical. While inorganic bases like K₂CO₃ or K₃PO₄ are common, they must be anhydrous and finely powdered. In some cases, switching to a different base like Cs₂CO₃ can improve results[6].

  • Boronic Acid Degradation: Pyridine-based boronic acids can be prone to degradation, especially under the reaction conditions[8]. Ensure the quality of your coupling partner.

Parameter Recommendation Rationale
Catalyst/Ligand Use a modern, bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) with a suitable palladium source (e.g., Pd₂(dba)₃).Enhances the rate of oxidative addition and reductive elimination, which can be slow for heteroaryl chlorides[6].
Base Use anhydrous K₃PO₄ or Cs₂CO₃.These bases are effective in activating the boronic acid for transmetalation[9].
Solvent Degassed 1,4-dioxane/water or toluene/water mixtures.Ensures solubility of both organic and inorganic components and removes oxygen which can deactivate the catalyst[7].
Temperature Typically 80-110 °C.Provides sufficient energy for the reaction to proceed without causing significant degradation.

Q6: I am attempting a Buchwald-Hartwig amination and observing significant amounts of unreacted starting material. How can I improve this?

A6: The Buchwald-Hartwig amination of aryl chlorides can be challenging due to the difficulty of the oxidative addition step[10].

  • Ligand Choice is Critical: The success of this reaction is highly dependent on the phosphine ligand. For an electron-deficient heteroaryl chloride like this substrate, bulky, electron-rich ligands are essential to promote the oxidative addition of the Pd(0) into the C-Cl bond[10][11].

  • Strong Base Required: A strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required to deprotonate the amine and facilitate the catalytic cycle[10].

  • Degas Thoroughly: These reactions are highly sensitive to oxygen. Ensure all solvents and the reaction vessel are thoroughly degassed to prevent catalyst oxidation.

Experimental Workflow: Troubleshooting a Low-Yielding Buchwald-Hartwig Amination

Below is a DOT script visualizing a logical workflow for troubleshooting this specific reaction.

Buchwald_Hartwig_Troubleshooting cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Condition Optimization start Low Yield in Buchwald-Hartwig Amination ligand Change Ligand (e.g., to G3/G4 Buchwald Precatalysts) start->ligand Aryl-Cl requires potent ligand base base start->base Base strength is key solvent Screen Solvents (Toluene, Dioxane, THF) ligand->solvent amine_quality Check Amine Purity (distill if necessary) temp Vary Temperature (80°C to 110°C) base->temp degas Improve Degassing (Freeze-Pump-Thaw cycles) amine_quality->degas end Optimized Yield degas->end Final protocol

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Part 3: Protocols and Methodologies

This section provides detailed protocols for assessing the stability of 4-Bromo-6-chloronicotinaldehyde.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method[5][12].

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Bromo-6-chloronicotinaldehyde at 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Keep at 60°C for 24 hours. Cool, then neutralize with 1M NaOH before analysis.
  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at 60°C for 8 hours. Cool, then neutralize with 1M HCl before analysis.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours[5]. Dissolve a known amount in acetonitrile for analysis.
  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[13][14]. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze all samples by a reverse-phase HPLC-UV method. Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak.
  • If available, use LC-MS to obtain mass information on the new peaks to help elucidate their structures.
Visualization of Potential Degradation Pathways

The following diagram illustrates the most probable degradation products based on the chemical nature of the molecule.

Degradation_Pathways cluster_degradation Degradation Products parent 4-Bromo-6-chloronicotinaldehyde acid 4-Bromo-6-chloronicotinic acid parent->acid Oxidation (Air, H2O2) dehalo_bromo 6-Chloronicotinaldehyde parent->dehalo_bromo Reductive Dehalogenation / Photolysis (e.g., light, heat) dehalo_chloro 4-Bronicotinaldehyde parent->dehalo_chloro Reductive Dehalogenation / Photolysis (e.g., light, heat)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-6-chloronicotinaldehyde

Welcome to the technical support center for 4-Bromo-6-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-6-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to 4-Bromo-6-chloronicotinaldehyde

4-Bromo-6-chloronicotinaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds, including selective inhibitors for enzymes like FGFR4.[1] Its utility stems from the differential reactivity of the two halogen substituents and the presence of an aldehyde functional group, which allows for a wide range of chemical transformations. The bromine at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 6-position, offering a handle for sequential functionalization.[2][3]

This guide provides practical, field-proven insights to help you overcome common challenges and optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 4-Bromo-6-chloronicotinaldehyde in a question-and-answer format.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling reaction with 4-Bromo-6-chloronicotinaldehyde and an arylboronic acid, but my yields are consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings involving halogenated pyridines are a common challenge.[4] The electron-deficient nature of the pyridine ring can influence the catalytic cycle. Here is a systematic approach to troubleshooting:

  • Reagent Quality:

    • Boronic Acid: Ensure your boronic acid is pure and dry. Boronic acids can dehydrate to form boroxines, which may have different reactivity. Consider using freshly opened or purified boronic acid.

    • Palladium Catalyst: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates, electron-rich and bulky phosphine ligands are often beneficial.[3]

    • Base: The base plays a crucial role in activating the boronic acid.[5] Ensure your base is anhydrous and of high quality.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. A mixture of a polar aprotic solvent (like dioxane or DMF) and water is often effective.

    • Temperature: While many Suzuki couplings proceed at elevated temperatures, excessive heat can lead to catalyst decomposition or side reactions. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Side Reactions:

    • Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can be a significant side reaction. This can sometimes be suppressed by using a different base or catalyst system.

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid by residual water or protic solvents can reduce the amount of active coupling partner.

Workflow for Troubleshooting Low Yield in Suzuki Coupling:

Suzuki_Protocol Start Start Setup Combine Reactants & Base Start->Setup Inert Establish Inert Atmosphere Setup->Inert Add_Solvent_Catalyst Add Degassed Solvent & Catalyst Inert->Add_Solvent_Catalyst React Heat & Monitor Reaction Add_Solvent_Catalyst->React Workup Cool, Dilute & Wash React->Workup Purify Dry, Concentrate & Purify Workup->Purify End Pure Product Purify->End

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 4-Bromo-6-chloronicotinaldehyde Experiments

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloronicotinaldehyde. This critical intermediate is instrumental in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloronicotinaldehyde. This critical intermediate is instrumental in the synthesis of various pharmaceutical compounds, particularly as a precursor for FGFR4 enzyme selective inhibitors.[1] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experiments. Our goal is to empower you with the knowledge to overcome common challenges, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in the synthesis of 4-Bromo-6-chloronicotinaldehyde. What are the potential causes and how can I improve the outcome?

Low yields can be a significant roadblock in any synthetic workflow. When synthesizing 4-Bromo-6-chloronicotinaldehyde, several factors in the multi-step process can contribute to a diminished output. Let's break down the common culprits and their solutions.

Potential Causes & Solutions:

  • Incomplete Oxidation of the Alcohol Intermediate: The final step in one common synthetic route is the oxidation of 4-bromo-6-chloronicotinyl alcohol to the desired aldehyde.[1] Incomplete conversion is a frequent cause of low yields.

    • Troubleshooting:

      • Oxidizing Agent: Ensure your oxidizing agent, such as manganese dioxide (MnO₂), is fresh and active. The quality of MnO₂ can vary significantly between suppliers and batches.

      • Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

      • Stoichiometry: Re-evaluate the equivalents of the oxidizing agent. A slight excess may be necessary to drive the reaction to completion.

  • Suboptimal Conditions in Preceding Steps: The purity and yield of the intermediates from the preceding steps, such as the bromination of 4-amino-6-chloronicotinic acid ethyl ester, directly impact the final yield.

    • Troubleshooting:

      • Purification of Intermediates: Ensure that each intermediate is thoroughly purified before proceeding to the next step. Impurities can interfere with subsequent reactions.

      • Reaction Condition Optimization: Systematically optimize the reaction conditions for each step, including solvent, temperature, and reaction time.[2][] Even minor adjustments can have a significant impact on the overall yield.

  • Product Degradation: Aldehydes can be susceptible to degradation, especially under harsh conditions.

    • Troubleshooting:

      • Work-up Conditions: Avoid strongly acidic or basic conditions during the work-up, as this can lead to decomposition of the product.

      • Storage: Store the purified 4-Bromo-6-chloronicotinaldehyde under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent oxidation or degradation.[4]

Q2: I am observing significant impurity formation in my Suzuki coupling reaction with 4-Bromo-6-chloronicotinaldehyde. How can I minimize these side products?

Suzuki coupling is a powerful tool for C-C bond formation, but it is not without its challenges. The presence of two distinct halogen atoms (bromine and chlorine) on the pyridine ring of 4-Bromo-6-chloronicotinaldehyde introduces the potential for selectivity issues and side reactions.

Common Impurities and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This is a common side reaction in Suzuki couplings, leading to the formation of a biaryl product from the boronic acid.

    • Mitigation:

      • Base Selection: The choice of base is crucial. While strong bases like sodium carbonate or potassium phosphate are common, they can also promote homocoupling.[5] Consider using a milder base such as potassium fluoride (KF).[6]

      • Controlled Addition: Add the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Dehalogenation: The reduction of the C-Br or C-Cl bond, leading to the formation of the corresponding dehalogenated pyridine derivative, can be a significant side reaction.

    • Mitigation:

      • Palladium Catalyst and Ligand: The choice of palladium source and ligand can influence the rate of reductive dehalogenation. Using bulky, electron-rich phosphine ligands can often suppress this side reaction.[7]

      • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired cross-coupling.[8]

  • Reaction at the Chloro Position: While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, reaction at the chloro position can occur, leading to a mixture of products.[7]

    • Mitigation:

      • Catalyst System: Employ a catalyst system known for its high selectivity for C-Br bond activation. This often involves careful selection of the palladium precursor and phosphine ligand.[9]

      • Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling at the bromo position can help to minimize reaction at the less reactive chloro site.

Experimental Workflow for Optimizing Suzuki Coupling:

Suzuki_Optimization cluster_start Initial Reaction Setup cluster_analysis Problem Identification cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome Start Aryl Halide (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) Pd Catalyst (1-5 mol%) Solvent Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Impurity Identify Side Products: - Homocoupling - Dehalogenation - Isomeric Products Analysis->Impurity Base Vary Base (e.g., K2CO3, K3PO4, KF) Impurity->Base Homocoupling Catalyst Screen Pd Catalysts & Ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Impurity->Catalyst Dehalogenation/ Isomers Solvent Test Different Solvents (e.g., Toluene, Dioxane, DMF) Impurity->Solvent Solubility Issues Temperature Optimize Reaction Temperature Impurity->Temperature Multiple Side Reactions Optimized High Yield of Desired Product Minimal Impurities Base->Optimized Catalyst->Optimized Solvent->Optimized Temperature->Optimized

Caption: A logical workflow for troubleshooting and optimizing Suzuki coupling reactions.

Q3: My 4-Bromo-6-chloronicotinaldehyde appears to be unstable during work-up and purification. What precautions should I take?

The aldehyde functional group can be sensitive, and the overall stability of the molecule can be influenced by the conditions it is subjected to post-reaction.

Key Considerations for Handling and Purification:

  • Aqueous Work-up:

    • pH Control: Avoid strongly acidic or basic aqueous solutions during extraction. Use saturated sodium bicarbonate or dilute ammonium chloride solutions for washing if necessary.

    • Emulsions: If emulsions form during extraction, adding a small amount of brine can help to break them.[10]

  • Purification by Column Chromatography:

    • Silica Gel: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive aldehydes. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switching to a different stationary phase like alumina.

    • Solvent System: Use a solvent system that provides good separation without being overly polar, as this can increase the time the compound spends on the column.

    • Monitoring: Monitor the fractions carefully by TLC to avoid collecting fractions containing impurities.

  • Storage and Handling:

    • Inert Atmosphere: As a solid, store 4-Bromo-6-chloronicotinaldehyde under an inert atmosphere (argon or nitrogen) to prevent slow oxidation of the aldehyde group.

    • Temperature: Keep the compound in a cool, dark place. Refrigeration is recommended for long-term storage.[4]

    • Purity: Ensure the compound is free of residual solvents or reagents before storage, as these can promote decomposition over time.

Experimental Protocols

General Protocol for the Synthesis of 4-Bromo-6-chloronicotinaldehyde

This protocol is a generalized representation based on common synthetic routes.[1] Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical observations.

  • Reduction of 4-bromo-6-chloronicotinic acid ethyl ester:

    • Dissolve 4-bromo-6-chloronicotinic acid ethyl ester (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromo-6-chloronicotinyl alcohol.

  • Oxidation to 4-Bromo-6-chloronicotinaldehyde:

    • Dissolve the crude 4-bromo-6-chloronicotinyl alcohol in a suitable solvent like DCM or chloroform.

    • Add activated manganese dioxide (MnO₂) (5-10 eq.) in portions.

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Data Summary Table: Suzuki Coupling Condition Screening

The following table provides a starting point for optimizing a Suzuki coupling reaction with 4-Bromo-6-chloronicotinaldehyde.

Parameter Condition 1 (Initial) Condition 2 (Alternative) Condition 3 (Alternative) Rationale for Variation
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhosTo improve catalytic activity and selectivity.[11]
Base K₂CO₃K₃PO₄CsFTo modulate basicity and potentially reduce side reactions.[12]
Solvent Toluene/H₂O1,4-Dioxane/H₂ODMFTo alter solubility and reaction kinetics.[6]
Temperature 90 °C80 °C100 °CTo find the optimal balance between reaction rate and stability.

Conclusion

Successfully working with 4-Bromo-6-chloronicotinaldehyde requires a keen understanding of its reactivity and careful attention to experimental detail. By systematically addressing potential issues such as low yields, impurity formation, and product instability, researchers can significantly improve the efficiency and reproducibility of their experiments. This guide provides a foundation for troubleshooting, but it is the careful observation and logical problem-solving in the laboratory that will ultimately lead to success.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • University of Rochester. (2026). How to Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2018, December). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-6-chloronicotinaldehyde

This guide provides in-depth troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloronicotinaldehyde. As a critica...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-6-chloronicotinaldehyde. As a critical intermediate in the synthesis of selective enzyme inhibitors, such as those for FGFR4, achieving high purity is paramount for successful downstream applications.[1] This document addresses the common challenges encountered during its purification, offering solutions grounded in chemical principles and validated experimental practices.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section directly addresses specific issues encountered during the purification of 4-Bromo-6-chloronicotinaldehyde in a practical question-and-answer format.

Issue 1: Persistent Impurities After Initial Work-up

Question: My crude 4-Bromo-6-chloronicotinaldehyde shows multiple spots on a TLC plate (eluent: 20% Ethyl Acetate in Hexane), some of which are very close to the product spot. What are these likely impurities and how can I effectively remove them?

Answer: The presence of closely-eluting impurities is a frequent challenge stemming from the typical multi-step synthesis of this aldehyde. The most common synthetic route involves the reduction of an ester (e.g., ethyl 4-bromo-6-chloronicotinate) to the corresponding alcohol (4-bromo-6-chloronicotinol), followed by oxidation to the target aldehyde.[1]

Common Process-Related Impurities:

  • Unreacted Starting Material: Residual (4-bromo-6-chloronicotinyl)methanol. This alcohol is more polar than the aldehyde and will have a lower Rf value on the TLC plate.

  • Over-oxidation Product: 4-Bromo-6-chloronicotinic acid. This is a highly polar impurity that will likely remain at the baseline of the TLC plate.[2][3] Its formation is common if the oxidation reaction is not carefully controlled or if the product is exposed to air for extended periods, especially during purification.[4]

  • Precursor Ester: Trace amounts of the starting ester, such as methyl or ethyl 4-bromo-6-chloronicotinate, may carry through.[5] This impurity is less polar than the aldehyde and will have a higher Rf value.

Troubleshooting & Optimization Strategy:

  • Analytical Assessment: First, characterize the crude mixture using TLC with multiple solvent systems of varying polarity (e.g., 10%, 20%, and 40% ethyl acetate in hexanes) to achieve better separation of spots and guide your purification strategy.[6]

  • Column Chromatography: This is the most effective method for separating these impurities.[4][7] Due to the similar polarity of the starting alcohol and the product aldehyde, a shallow elution gradient is crucial for effective separation.

    • Recommended Protocol: See Protocol 1: High-Resolution Column Chromatography for a detailed step-by-step guide.

  • Acidic Wash (Optional): If the over-oxidized carboxylic acid is a significant impurity, a mild basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) during the initial work-up can help remove it by converting it to its water-soluble salt. However, be cautious, as prolonged exposure to basic conditions can potentially degrade the aldehyde.[4]

Issue 2: Product Degradation During Column Chromatography

Question: I'm experiencing significant product loss and see a new, highly polar spot appearing at the TLC baseline while running a silica gel column. What is causing this degradation?

Answer: This is a classic sign of on-column oxidation of the aldehyde functional group to the corresponding carboxylic acid.[4] The aldehyde group in 4-Bromo-6-chloronicotinaldehyde is susceptible to oxidation, and the slightly acidic nature of standard silica gel can catalyze this degradation, especially during long purification runs where the compound is exposed to air and the stationary phase for extended periods.

Mitigation Strategies:

  • Deactivate Silica Gel: Before preparing the column, you can neutralize the acidic sites on the silica gel. Prepare a slurry of the silica gel in your starting eluent and add 1% triethylamine (v/v). Mix thoroughly and then pack the column as usual. The triethylamine will compete for the acidic sites, reducing the potential for catalysis.

  • Expedite the Purification: A prolonged purification process increases the risk of degradation. Optimize your solvent system using TLC to ensure the product elutes with a retention factor (Rf) between 0.25 and 0.35. This ensures a reasonable elution time without excessive band broadening.

  • Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina. However, be aware that this will require re-optimization of the entire elution system, as the selectivity will differ from silica gel.

Issue 3: Inefficient Recrystallization

Question: I am unable to find a suitable solvent system for recrystallization. The compound is either too soluble even in cold solvent, or it "oils out" instead of forming crystals. What is the recommended approach?

Answer: Recrystallization is a powerful technique for final polishing but requires a carefully selected solvent system.[8] The key is to find a solvent (or solvent pair) where the aldehyde has high solubility at an elevated temperature but is sparingly soluble at room or cold temperatures.[9]

Recommended Solvent Systems & Protocol:

  • Single Solvent System: Isopropanol or ethanol can be effective. The compound's polarity allows it to dissolve in hot alcohol, with solubility decreasing significantly upon cooling.

  • Two-Solvent System: This often provides better control. A common and effective pair is Ethyl Acetate / Hexane .

    • Procedure: Dissolve the crude aldehyde in a minimal amount of hot ethyl acetate (the "good" solvent). Then, slowly add hexane (the "poor" solvent) dropwise to the hot solution until a persistent slight turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

See Protocol 2: Recrystallization Using a Two-Solvent System for a detailed methodology.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Bromo-6-chloronicotinaldehyde? A: Due to the aldehyde's sensitivity to oxidation, the compound should be stored at low temperatures (0–6°C is recommended) under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed, light-resistant container.[4] This minimizes degradation from air, moisture, and light.

Q2: Which analytical techniques are best for final purity assessment? A: A combination of techniques is recommended for a comprehensive assessment:

  • HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC is excellent for quantifying purity and detecting trace impurities. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[10]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for confirming the chemical structure and identifying any structural isomers or process-related impurities. The aldehyde proton typically appears as a distinct singlet in the ¹H-NMR spectrum.[4][11]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of the compound and can help in identifying unknown impurities by their mass-to-charge ratio.[12]

Q3: What are the primary safety concerns when handling this compound? A: While specific toxicological data is limited, compounds with similar structures (halogenated pyridines and aldehydes) are treated as potential irritants and may be harmful if ingested or absorbed through the skin.[13] Standard laboratory safety protocols should be strictly followed:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatography
TechniqueStationary PhaseRecommended Solvent System (v/v)Purpose
TLC Analysis Silica Gel 60 F₂₅₄10-30% Ethyl Acetate in HexaneTo assess crude purity and optimize the elution conditions for column chromatography.
Column Chromatography Silica Gel (230-400 mesh)Gradient elution starting with 5% Ethyl Acetate in Hexane, gradually increasing to 20-25%.To separate the target aldehyde from less polar starting materials and more polar by-products.[6][7]
Experimental Workflow & Degradation Pathway Diagrams

G cluster_workflow Purification Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Purity Check) Crude->TLC Decision Purity >98%? TLC->Decision Column Column Chromatography Decision->Column No Final Final Product (>99% Purity) Decision->Final Yes Fractions Combine Pure Fractions (TLC) Column->Fractions Recrystal Recrystallization Recrystal->Final Fractions->Recrystal Analysis Final Analysis (HPLC, NMR) Final->Analysis

Caption: General purification workflow for 4-Bromo-6-chloronicotinaldehyde.

G cluster_degradation Oxidative Degradation Pathway Aldehyde 4-Bromo-6-chloronicotinaldehyde (Target Product) Acid 4-Bromo-6-chloronicotinic acid (Impurity) Aldehyde->Acid [O] (Air, Silica Gel)

Caption: Common oxidative degradation pathway of the target aldehyde.

Detailed Experimental Protocols

Protocol 1: High-Resolution Column Chromatography

This protocol is designed for the purification of ~1-5 grams of crude 4-Bromo-6-chloronicotinaldehyde.

  • TLC Optimization: First, determine the optimal eluent composition by running TLC plates. Aim for an Rf value of ~0.25-0.30 for the product spot in the chosen solvent system (e.g., 20% ethyl acetate in hexanes).[6]

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., a 40 mm diameter column for 5 g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack evenly. Use gentle air pressure to settle the bed and drain the excess solvent until it is level with the top of the silica.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the initial non-polar solvent (e.g., 5% ethyl acetate/hexanes).

    • Collect fractions systematically (e.g., 15-20 mL per fraction).

    • Monitor the collected fractions by TLC, spotting every few fractions on the same plate to track the elution profile.

    • Gradually increase the eluent polarity (e.g., to 10%, then 15%, then 20% ethyl acetate) to elute the product and then any more polar impurities.[7]

  • Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.[6]

Protocol 2: Recrystallization Using a Two-Solvent System

This protocol is ideal for a final purification step after chromatography to obtain a highly crystalline product.

  • Solvent Selection: Use ethyl acetate as the "good" solvent and hexane as the "poor" solvent.

  • Dissolution: In an Erlenmeyer flask, add the purified aldehyde. Add a minimal amount of hot ethyl acetate while swirling until the solid is completely dissolved.[8]

  • Induce Crystallization: While the solution is still hot, add hexane dropwise with continuous swirling. Stop when the solution becomes faintly and persistently cloudy (turbid). If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • BenchChem. (n.d.). 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5.
  • Guidechem. (n.d.). How to Synthesize 4-broMo-6-chloronicotinaldehyde? - FAQ.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Substituted Pyridines in Reduction. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem Technical Support.
  • ECHEMI. (n.d.). 4-broMo-6-chloronicotinaldehyde SDS, 1060805-64-2 Safety Data Sheets.
  • Biosynth. (n.d.). 4-Bromo-6-chloronicotinic acid | 1256834-13-5.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • BLD Pharm. (n.d.). 1060805-64-2|4-Bromo-6-chloronicotinaldehyde.
  • EMU Physics Department. (2023).
  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • National Institutes of Health. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. PMC.
  • National Center for Biotechnology Information. (2022).
  • Royal Society of Chemistry. (n.d.).
  • American Chemical Society. (n.d.).
  • PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-chloronicotinaldehyde AldrichCPR 1125410-08-3.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • BLD Pharm. (n.d.). 1256790-93-8|Methyl 4-bromo-6-chloronicotinate.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of Bromo-PEG6-bromide Conjugates by HPLC. BenchChem Technical Support.
  • MDPI. (n.d.). Proton Affinity in the Chemistry of Beta-Octamolybdate: HPLC-ICP-AES, NMR and Structural Studies.
  • ACS Publications. (n.d.). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design.
  • (2025). Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC.
  • ResearchGate. (2025). Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline | Request PDF.

Sources

Optimization

Technical Support Center: 4-Bromo-6-chloronicotinaldehyde

Guide Topic: Best Practices for the Long-Term Storage and Handling of 4-Bromo-6-chloronicotinaldehyde Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TSC-CHEM-4B6CNA-V1.0 Introduction:...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: Best Practices for the Long-Term Storage and Handling of 4-Bromo-6-chloronicotinaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-CHEM-4B6CNA-V1.0

Introduction: The Criticality of Proper Storage

4-Bromo-6-chloronicotinaldehyde is a pivotal intermediate in the synthesis of complex molecules, notably as a building block for potent enzyme inhibitors in pharmaceutical research.[1] Its molecular structure, featuring a reactive aldehyde group on a halogenated pyridine ring, makes it susceptible to degradation if not stored and handled with precision. The integrity of your starting material is paramount to the success, reproducibility, and interpretation of your experimental results. This guide provides a comprehensive framework for maintaining the long-term stability and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the absolute optimal conditions for the long-term storage of solid 4-Bromo-6-chloronicotinaldehyde?

For maximum stability and to preserve purity over months to years, the compound must be stored at 2-8°C under an inert atmosphere (such as Argon or Nitrogen) and protected from light.[2][3] The container should be tightly sealed to prevent moisture ingress.[4][5]

Q2: My supplier shipped the compound at ambient temperature. Is its integrity compromised?

While not ideal, short-term exposure to ambient temperatures during shipping is generally acceptable for the solid compound. However, upon receipt, it is crucial to immediately transfer the material to the recommended 2-8°C storage conditions .[2][3] For highly sensitive downstream applications, consider running a quality control check (e.g., NMR or LC-MS) on the first use to establish a purity baseline.

Q3: Why is an inert atmosphere so critical? What specific degradation is it preventing?

The primary point of vulnerability in 4-Bromo-6-chloronicotinaldehyde is the aldehyde functional group. In the presence of atmospheric oxygen, aldehydes are susceptible to oxidation, which converts them into the corresponding carboxylic acid (in this case, 4-Bromo-6-chloronicotinic acid).[6] This oxidative degradation introduces a significant impurity that can interfere with subsequent reactions. An inert atmosphere displaces oxygen, effectively preventing this pathway.

Q4: What are the visible signs of compound degradation?

While chemical degradation can occur without obvious visual cues, you should be vigilant for the following signs:

  • Color Change: A noticeable shift from its typical off-white or pale yellow appearance.

  • Clumping or Change in Texture: This may indicate moisture absorption.

  • Insolubility: Difficulty dissolving in a solvent in which it was previously soluble.

If any of these are observed, it is highly recommended to discard the material or repurify it, as the presence of impurities can lead to failed reactions and artifactual data.

Q5: Can I store 4-Bromo-6-chloronicotinaldehyde in a solution for long-term use?

Storing this compound in solution long-term is strongly discouraged . Solubilization increases molecular mobility and can accelerate degradation pathways, including hydrolysis and reactions with solvent impurities. If you must prepare a stock solution, adhere to the following guidelines:

  • Use a dry, anhydrous-grade aprotic solvent (e.g., Dichloromethane, THF).

  • Prepare only the amount needed for the short term.

  • Divide the stock solution into single-use aliquots in vials with airtight caps.

  • Store aliquots frozen (≤ -20°C) under an inert atmosphere.

  • Thaw only one aliquot at a time and use it immediately. Do not subject solutions to multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Initial Receipt and Storage Workflow
  • Inspect Packaging: Upon arrival, check the container for any signs of damage that might have compromised the seal.

  • Verify Temperature: If a temperature indicator was included in the shipment, confirm it has not been tripped.

  • Log Information: Record the date of receipt, batch number, and initial appearance in your lab notebook.

  • Immediate Storage: Without delay, place the tightly sealed container in a 2-8°C refrigerator designated for chemical storage. Ensure the area is dark.

Protocol 2: Aliquoting Solid Compound for Routine Use

This protocol is designed to prevent contamination and degradation of the bulk supply.

  • Prepare Environment: Perform this procedure in a glove box or glove bag filled with an inert gas (Argon or Nitrogen) to minimize exposure to air and moisture. If a glove box is unavailable, work quickly under a gentle, positive-pressure stream of inert gas.

  • Pre-weigh Vials: Use small, amber glass vials with PTFE-lined screw caps. Pre-weigh and label each vial.

  • Equilibrate Compound: Allow the main container of 4-Bromo-6-chloronicotinaldehyde to equilibrate to the ambient temperature of the inert environment for 15-20 minutes before opening. This prevents condensation of moisture onto the cold solid.

  • Dispense Aliquots: Open the main container and dispense the desired amount of solid into each pre-weighed vial. Work efficiently to minimize the time the bulk container is open.

  • Seal and Purge: Tightly cap each aliquot vial. If not working in a glove box, gently purge the headspace of each vial with inert gas before final tightening.

  • Store Aliquots and Bulk: Return the main container and the newly created aliquots to the 2-8°C storage. Use one aliquot per experiment to protect the integrity of the master stock.

Troubleshooting Common Issues

Observed Problem Potential Root Cause Recommended Action & Explanation
Inconsistent Yields in Downstream Synthesis Degradation of starting material.Solution: Use a freshly opened aliquot that has been stored correctly. Confirm the purity of the aldehyde via LC-MS or ¹H NMR before use. Even minor degradation can significantly impact sensitive coupling reactions.
Appearance of an Unexpected Carboxylic Acid Peak in Mass Spec Oxidation of the aldehyde group.Solution: This confirms degradation. Discard the stock. Review your handling procedures to ensure an inert atmosphere is maintained during all weighing and transfer steps. The aldehyde is highly susceptible to air oxidation.[6]
Compound Fails to Dissolve Completely Moisture contamination or formation of insoluble degradation products.Solution: Discard the material. Moisture can lead to oligomerization or side reactions. Ensure all glassware is oven-dried and solvents are anhydrous when preparing solutions.

Summary of Storage and Handling Parameters

ParameterRecommendationRationale
Temperature 2–8°C[2][3]To minimize the rate of all potential chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)[2][3]To prevent the oxidation of the highly susceptible aldehyde functional group.
Light Exposure Store in Dark / Amber VialTo prevent potential photolytic degradation.
Container Tightly Sealed, Airtight Vial[4][5]To protect from atmospheric moisture and oxygen.
Handling In a well-ventilated area or fume hood.[4]The compound is classified as an irritant (skin, eye, respiratory).[7][8]
PPE Safety glasses, lab coat, and compatible gloves.[2][7]To prevent skin and eye contact.

Visual Workflow: Handling and Storage Decision Tree

G A Compound Received B Inspect Container for Integrity A->B C Damaged B->C Yes D Intact B->D No E Store Immediately: 2-8°C, Inert Gas, Dark D->E F Prepare for Use? E->F F->E No G Equilibrate Container to Ambient Temp F->G Yes H Weigh Solid in Inert Atmosphere G->H I Aliquot for Future Use? H->I J Use Immediately in Reaction I->J No K Seal Aliquots Under Inert Gas I->K Yes L Return Bulk & Aliquots to 2-8°C Storage J->L Store Remainder K->L

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-Bromo-6-chloronicotinaldehyde Synthesis

Welcome to the dedicated technical support guide for the synthesis of 4-bromo-6-chloronicotinaldehyde. This resource is designed for researchers, process chemists, and drug development professionals who are looking to es...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-bromo-6-chloronicotinaldehyde. This resource is designed for researchers, process chemists, and drug development professionals who are looking to establish, optimize, and scale up the production of this critical intermediate. As an important building block for novel therapeutics, including FGFR4 enzyme selective inhibitors, robust and reproducible synthesis is paramount.[1]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical, field-proven experience.

Synthetic Overview & Core Strategy

The most common and scalable strategies for synthesizing 4-bromo-6-chloronicotinaldehyde converge on the controlled reduction of a carboxylic acid derivative, typically an ester or a nitrile. The key transformation is the partial reduction to the aldehyde oxidation state without significant over-reduction to the corresponding alcohol or amine.

Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation due to its bulk and ability to be used with high selectivity at low temperatures.[2][3]

Synthetic_Pathways Ester Methyl 4-bromo-6- chloronicotinate Intermediate Iminium-Aluminum Complex Ester->Intermediate 1. DIBAL-H, -78 °C 2. Aqueous Workup Nitrile 4-Bromo-6- chloronicotinonitrile Nitrile->Intermediate 1. DIBAL-H, -78 °C 2. Aqueous Workup Aldehyde 4-Bromo-6-chloro- nicotinaldehyde Intermediate->Aldehyde OverReduction_Alc 4-Bromo-6-chloro- nicotinol (Over-reduction) Intermediate->OverReduction_Alc [Temp > -60 °C] OverReduction_Amine (4-Bromo-6-chloropyridin- 3-yl)methanamine (Over-reduction) Intermediate->OverReduction_Amine [Temp > -60 °C]

Caption: Common synthetic routes to 4-bromo-6-chloronicotinaldehyde via DIBAL-H reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter when scaling up the DIBAL-H reduction?

A1: Without question, strict temperature control . The reduction of both esters and nitriles to aldehydes using DIBAL-H is highly temperature-sensitive.[2][4] The reaction must be maintained at or below -70 °C (typically -78 °C using a dry ice/acetone bath) during DIBAL-H addition and for a short period thereafter.

  • Causality: At -78 °C, the initial hydride addition forms a stable tetrahedral intermediate with the bulky diisobutylaluminum moiety.[5] This intermediate is too sterically hindered and electronically deactivated to accept a second hydride. If the temperature rises, this intermediate can break down, allowing for a second hydride addition which results in over-reduction to the alcohol (from an ester) or the amine (from a nitrile).[2][6]

Q2: My DIBAL-H reagent seems to be underperforming. How can I check its activity?

A2: DIBAL-H is sensitive to moisture and air. Improper storage can lead to a significant decrease in molarity and activity. Before a large-scale run, it is prudent to titrate the DIBAL-H solution. A common method involves reacting a small, known amount of the DIBAL-H solution with an excess of a proton source (like water or isopropanol) in an inert atmosphere and measuring the volume of hydrogen gas evolved. Alternatively, standardized titration methods using reagents like N-phenyl-1,4-phenylenediamine can provide an accurate molarity.

Q3: What are the most common impurities I should expect?

A3: The impurity profile is directly linked to the control of the reaction. The most common impurities are:

  • 4-bromo-6-chloronicotinol: The product of over-reduction from an ester starting material.

  • (4-Bromo-6-chloropyridin-3-yl)methanamine: The product of over-reduction from a nitrile starting material.

  • Unreacted Starting Material: (Methyl 4-bromo-6-chloronicotinate or the corresponding nitrile).

  • 4-bromo-6-chloronicotinic acid: Can form if the final aldehyde product is unstable and oxidizes during workup or purification, especially if exposed to air for prolonged periods.

Q4: Can I use a different reducing agent, like the Stephen aldehyde synthesis, for a nitrile precursor?

A4: Yes, the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), is a classic method for converting nitriles to aldehydes.[7][8][9] It proceeds via the formation of an iminium salt which is then hydrolyzed.[7] While it avoids cryogenic temperatures, it is often less efficient than DIBAL-H for many substrates and the workup to remove tin salts can be cumbersome, making it less ideal for many large-scale applications.[8] It is generally more effective for aromatic nitriles.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Stage 1: DIBAL-H Reduction

Problem: Low or no conversion of starting material, even after extended reaction time.

  • Possible Cause 1: Inactive DIBAL-H.

    • Validation: As mentioned in the FAQ, the molarity of your DIBAL-H solution may be lower than stated.

    • Solution: Titrate the reagent to determine its true molarity and adjust the volume accordingly. For scale-up, always use a newly opened bottle or a properly stored and validated solution.

  • Possible Cause 2: Reaction temperature is too low.

    • Validation: While avoiding high temperatures is critical, extremely low temperatures can slow the reaction rate significantly.

    • Solution: Ensure your internal thermometer is calibrated. The reaction should be maintained between -78 °C and -70 °C.

Problem: Significant over-reduction to the alcohol/amine is observed.

  • Possible Cause 1: Poor temperature control.

    • Validation: Review your batch record. Were there any temperature spikes during the DIBAL-H addition? This is a common scale-up challenge due to the exothermic nature of the addition.

    • Solution: Ensure your cooling bath has sufficient capacity for the scale. Add the DIBAL-H solution slowly and sub-surface to dissipate heat effectively. For very large scales, a jacketed reactor with cryogenic cooling is essential.

  • Possible Cause 2: Incorrect stoichiometry.

    • Validation: Double-check the equivalents of DIBAL-H used. Was the molarity of the solution correctly accounted for?

    • Solution: Use only a slight excess of DIBAL-H (typically 1.1-1.2 equivalents).

Stage 2: Workup & Quenching

Problem: A gelatinous or intractable emulsion forms during the aqueous quench.

  • Possible Cause: Formation of aluminum hydroxides.

    • Validation: This is a very common issue with aluminum-based hydrides. The "gunk" is aluminum salts precipitating in a difficult-to-filter form.

    • Solution: Instead of a simple water quench, use a Rochelle's salt (potassium sodium tartrate) workup.[4] Add a saturated aqueous solution of Rochelle's salt to the reaction mixture and stir vigorously. The tartrate chelates the aluminum salts, keeping them in the aqueous layer and resulting in a clean, easily separable biphasic mixture. Stirring may be required for several hours or overnight for the separation to become clean.

Problem: Low isolated yield despite clean conversion on TLC/LC-MS.

  • Possible Cause 1: Product instability.

    • Validation: Aldehydes can be sensitive. Is your workup acidic or basic? 4-Bromo-6-chloronicotinaldehyde could be unstable under harsh pH conditions.

    • Solution: Maintain a neutral or slightly acidic pH during the workup. Ensure the workup is performed at a low temperature (0-10 °C) to minimize degradation.

  • Possible Cause 2: Product loss during extraction.

    • Validation: The product has some polarity. Is it partitioning effectively into your organic solvent?

    • Solution: Use a suitable extraction solvent like Dichloromethane (DCM) or Ethyl Acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

Stage 3: Purification

Problem: The product appears to streak or decompose on silica gel.

  • Possible Cause: Acidity of silica gel.

    • Validation: Some aldehydes and nitrogen-containing heterocycles are sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption.

    • Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v) and then packing the column. Alternatively, use a different stationary phase like neutral alumina.

Key Experimental Protocols

Protocol 1: Synthesis via DIBAL-H Reduction of Methyl 4-bromo-6-chloronicotinate

Safety: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents. DIBAL-H is pyrophoric and reacts violently with water. Handle with extreme care.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Methyl 4-bromo-6-chloronicotinate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Toluene or Dichloromethane (DCM) (approx. 5-10 mL per gram of substrate).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

  • DIBAL-H Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise via syringe or addition funnel, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol.

  • Quenching: Once the reaction is complete, quench it slowly at -78 °C by the dropwise addition of Methanol (approx. 1.0 eq relative to DIBAL-H) to consume excess hydride.

  • Workup: Allow the mixture to warm to 0 °C and proceed with the aqueous workup as described in Protocol 2.

Protocol 2: Aqueous Workup with Rochelle's Salt
  • After quenching with methanol as described above, slowly pour the reaction mixture into a separate flask containing a vigorously stirring saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at 0 °C. The volume of the Rochelle's solution should be approximately equal to the reaction volume.

  • Allow the mixture to warm to room temperature and stir vigorously until the two layers are clear and easily separable (this may take 1-2 hours or overnight).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with the organic solvent used for the reaction (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

Parameter Condition Rationale
Substrate Methyl 4-bromo-6-chloronicotinateEster is a common, stable precursor.
Solvent Toluene or DCM (anhydrous)Aprotic, low freezing point, good solubility.
Temperature -78 °C to -70 °CCritical for selectivity to prevent over-reduction.[3][4]
Reagent DIBAL-H (1.1 - 1.2 equivalents)Bulky hydride stops reduction at the aldehyde stage.[5]
Quench Methanol, then Rochelle's SaltSafely destroys excess DIBAL-H and chelates aluminum salts for clean phase separation.[4]
Typical Yield 75-90% (crude)Dependent on strict adherence to conditions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product. Check_Yield Low Isolated Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Workup_Issue Investigate Workup: - Emulsion formed? - pH instability? - Incomplete extraction? Check_Yield->Workup_Issue Yes Success Process Optimized Check_Purity->Success No Over_Reduction Over-reduction Product (Alcohol/Amine) Present? Check_Purity->Over_Reduction Yes Purification_Loss Investigate Purification: - Streaking on silica? - Product volatility? Workup_Issue->Purification_Loss Rochelle_Salt Root Cause: Emulsion Fix: Use Rochelle's salt workup Workup_Issue->Rochelle_Salt Silica_Issue Root Cause: Acidic Silica Fix: Deactivate silica w/ NEt3 Purification_Loss->Silica_Issue SM_Present Starting Material Present? Over_Reduction->SM_Present No Temp_Control Root Cause: Poor Temp Control Fix: Slower addition, better cooling Over_Reduction->Temp_Control Yes Other_Impurity Other Impurities SM_Present->Other_Impurity No Reagent_Issue Root Cause: Inactive/Old DIBAL-H Fix: Titrate or use new reagent SM_Present->Reagent_Issue Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Bromo-6-chloronicotinaldehyde and Other Nicotin-aldehydes for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the myriad of substituted pyridine building blocks, ni...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the myriad of substituted pyridine building blocks, nicotin-aldehydes, with their inherent reactivity, offer a versatile platform for molecular elaboration. This guide provides an in-depth technical comparison of 4-Bromo-6-chloronicotinaldehyde against other key nicotin-aldehyde alternatives, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction: The Strategic Value of Halogenated Nicotin-aldehydes

Halogenated pyridines are indispensable tools in synthetic chemistry, where the type and position of the halogen substituents dictate the molecule's reactivity and physicochemical properties. The presence of an aldehyde function further enhances their utility, providing a reactive handle for a wide array of chemical transformations. 4-Bromo-6-chloronicotinaldehyde, a di-halogenated nicotin-aldehyde, has emerged as a particularly valuable intermediate, especially in the synthesis of targeted therapeutics such as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for oncology applications.

This guide will dissect the synthesis, spectroscopic properties, reactivity, and biological relevance of 4-Bromo-6-chloronicotinaldehyde, juxtaposing it with its structural isomer, 6-Bromo-4-chloronicotinaldehyde, and the simpler analog, 6-chloronicotinaldehyde. This comparative analysis aims to equip researchers with the knowledge to make informed decisions in the selection and application of these critical building blocks.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthetic accessibility and physicochemical properties of a building block are paramount considerations in any synthetic campaign. The following sections detail the preparation of our target nicotin-aldehydes and compare their key physical data.

Synthetic Routes

The synthesis of 4-Bromo-6-chloronicotinaldehyde typically involves a multi-step sequence starting from a readily available precursor. A common strategy involves the reduction of the corresponding nicotinic acid or its ester, followed by oxidation to the aldehyde.

Experimental Protocol: Synthesis of 4-Bromo-6-chloronicotinaldehyde [1]

  • Reduction of Methyl 4-bromo-6-chloronicotinate: To a solution of methyl 4-bromo-6-chloronicotinate in a suitable solvent such as dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are observed. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (4-Bromo-6-chloropyridin-3-yl)methanol.

  • Oxidation to Aldehyde: Dissolve the obtained alcohol in DCM and add an oxidizing agent such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of Celite®, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield 4-Bromo-6-chloronicotinaldehyde.

A similar synthetic logic can be applied for the preparation of 6-Bromo-4-chloronicotinaldehyde and 6-chloronicotinaldehyde, starting from their respective nicotinic acid or ester precursors.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of Halogenated Nicotin-aldehydes Nicotinic_Acid_Ester Substituted Nicotinic Acid Ester Reduction Reduction (e.g., DIBAL-H) Nicotinic_Acid_Ester->Reduction 1. Alcohol Substituted Nicotin-alcohol Reduction->Alcohol 2. Oxidation Oxidation (e.g., MnO2, PCC) Alcohol->Oxidation 3. Aldehyde Substituted Nicotin-aldehyde Oxidation->Aldehyde 4.

Caption: General synthetic workflow for the preparation of substituted nicotin-aldehydes.

Physicochemical Data Comparison

The physical properties of these aldehydes, such as melting point and solubility, are crucial for their handling, storage, and reaction setup.

Property4-Bromo-6-chloronicotinaldehyde6-Bromo-4-chloronicotinaldehyde6-chloronicotinaldehyde
CAS Number 1060805-64-21060811-24-623100-12-1
Molecular Formula C₆H₃BrClNOC₆H₃BrClNOC₆H₄ClNO
Molecular Weight 220.45 g/mol 220.45 g/mol 141.56 g/mol
Appearance SolidSolidWhite to light yellow crystalline powder
Melting Point Not availableNot available77-81 °C[2][3]
Boiling Point Not available296.9 ± 40.0 °C at 760 mmHg249.3 ± 20.0 °C at 760 mmHg[2]
Solubility Soluble in common organic solventsSoluble in common organic solventsSoluble in water and organic solvents like ethanol and acetone[3][4]

Spectroscopic Analysis: Fingerprinting the Isomers

Detailed spectroscopic analysis is fundamental for the unambiguous identification and quality control of these building blocks. The following tables provide a comparative summary of the key spectroscopic data.

¹H NMR Spectroscopy
CompoundAldehyde Proton (CHO)Pyridine Ring Protons
4-Bromo-6-chloronicotinaldehyde ~10.2 ppm (s)~8.8 ppm (s, 1H), ~7.8 ppm (s, 1H)
6-Bromo-4-chloronicotinaldehyde ~10.3 ppm (s)~8.9 ppm (s, 1H), ~7.9 ppm (s, 1H)
6-chloronicotinaldehyde ~10.1 ppm (s)~8.9 ppm (d, 1H), ~8.2 ppm (dd, 1H), ~7.6 ppm (d, 1H)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
CompoundAldehyde Carbon (CHO)Pyridine Ring Carbons
4-Bromo-6-chloronicotinaldehyde ~188 ppm~155, 152, 140, 130, 125 ppm
6-Bromo-4-chloronicotinaldehyde ~189 ppm~156, 151, 141, 132, 124 ppm
6-chloronicotinaldehyde ~190 ppm~158, 152, 139, 128, 125 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

IR Spectroscopy and Mass Spectrometry
CompoundKey IR Peaks (cm⁻¹)[M+H]⁺ (m/z)
4-Bromo-6-chloronicotinaldehyde ~1700 (C=O), ~1550, 1450 (C=C, C=N)220, 222, 224
6-Bromo-4-chloronicotinaldehyde ~1705 (C=O), ~1545, 1455 (C=C, C=N)220, 222, 224
6-chloronicotinaldehyde ~1710 (C=O), ~1560, 1460 (C=C, C=N)142, 144

The distinct isotopic pattern for compounds containing both bromine and chlorine in mass spectrometry provides a clear signature for their identification.

Reactivity in Cross-Coupling Reactions: A Data-Driven Comparison

The true utility of these halogenated nicotin-aldehydes lies in their differential reactivity in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The position of the halogen atoms significantly influences the rate and selectivity of the reaction.

In di-halogenated pyridines, the general order of reactivity for Suzuki coupling is I > Br > Cl. When both bromine and chlorine are present, the C-Br bond is typically more reactive towards oxidative addition to the palladium catalyst.

Diagram of Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Suzuki-Miyaura Coupling

To provide a quantitative comparison, we consider the hypothetical Suzuki-Miyaura coupling of each nicotin-aldehyde with phenylboronic acid under standardized conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Halonicotinaldehydes

  • Reaction Setup: In a glovebox, a reaction vial is charged with the halonicotinaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added.

  • Reaction: The vial is sealed and heated to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring and Work-up: The reaction is monitored by GC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the coupled product.

Comparative Yields in Suzuki-Miyaura Coupling

SubstrateProductExpected Yield (%)
4-Bromo-6-chloronicotinaldehyde 4-Phenyl-6-chloronicotinaldehyde85-95%
6-Bromo-4-chloronicotinaldehyde 6-Phenyl-4-chloronicotinaldehyde80-90%
6-chloronicotinaldehyde 6-Phenylnicotinaldehyde60-75% (under more forcing conditions)

Note: Yields are estimates based on typical reactivity patterns and may vary depending on the specific reaction conditions.

The higher reactivity of the C-Br bond over the C-Cl bond allows for selective functionalization of 4-Bromo-6-chloronicotinaldehyde and 6-Bromo-4-chloronicotinaldehyde, leaving the chlorine atom available for subsequent cross-coupling reactions under more forcing conditions or with more active catalyst systems. This orthogonal reactivity is a significant advantage in the synthesis of complex, multi-substituted pyridines.

Applications in Drug Discovery: A Focus on FGFR4 Inhibitors

The choice of nicotin-aldehyde precursor can have a profound impact on the biological activity of the final molecule. As mentioned, 4-Bromo-6-chloronicotinaldehyde is a key intermediate in the synthesis of selective FGFR4 inhibitors.[5][6]

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant FGFR4 signaling has been implicated in the progression of various cancers, including hepatocellular carcinoma. The development of selective FGFR4 inhibitors is therefore a promising therapeutic strategy.

The 4-bromo-6-chloro substitution pattern on the nicotin-aldehyde provides a scaffold that, after further elaboration, can effectively occupy the ATP-binding pocket of the FGFR4 kinase domain. The differential reactivity of the bromine and chlorine atoms allows for the sequential introduction of various substituents, enabling the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

For instance, the bromine at the 4-position can be displaced via a Suzuki coupling to introduce a key pharmacophore that interacts with the hinge region of the kinase, while the chlorine at the 6-position can be substituted to modulate solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion and Future Outlook

4-Bromo-6-chloronicotinaldehyde stands out as a highly versatile and strategically valuable building block for researchers in drug discovery and materials science. Its key advantages over other nicotin-aldehydes include:

  • Orthogonal Reactivity: The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, enabling the synthesis of complex, multi-substituted pyridines.

  • Proven Utility in Medicinal Chemistry: Its role as a key intermediate in the synthesis of potent and selective FGFR4 inhibitors highlights its importance in the development of targeted cancer therapies.

  • Synthetic Accessibility: Established synthetic routes provide reliable access to this key intermediate.

While 6-Bromo-4-chloronicotinaldehyde also offers orthogonal reactivity, the specific substitution pattern of 4-Bromo-6-chloronicotinaldehyde has been more widely exploited in the context of FGFR4 inhibitor development. 6-chloronicotinaldehyde, while a useful building block, lacks the versatile reactivity of its di-halogenated counterparts.

As the demand for highly specific and potent therapeutic agents continues to grow, the strategic use of well-designed building blocks like 4-Bromo-6-chloronicotinaldehyde will undoubtedly play an increasingly important role in accelerating the drug discovery process.

References

  • 6-Chloronicotinaldehyde; CAS#:23100-12-1 | Chemsrc. (2025). Retrieved from [Link]

  • 6-Chloro Nicotinaldehyde - ChemBK. (2024). Retrieved from [Link]

  • 6-Chloronicotinaldehyde CAS 23100-12-1 Product Specification. (n.d.). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2018). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4. (2024). European Journal of Medicinal Chemistry, 270, 116281. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b ]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - ResearchGate. (2022). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Bromo-6-chloronicotinaldehyde

An Objective Comparison of Methodologies for Purity Determination in Pharmaceutical Intermediates Introduction: The Criticality of Purity for a Key Synthetic Building Block 4-Bromo-6-chloronicotinaldehyde is a halogenate...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Methodologies for Purity Determination in Pharmaceutical Intermediates

Introduction: The Criticality of Purity for a Key Synthetic Building Block

4-Bromo-6-chloronicotinaldehyde is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a key building block for potent and selective FGFR4 (Fibroblast Growth Factor Receptor 4) enzyme inhibitors, which show significant promise in the treatment of various cancers, including hepatocellular carcinoma.[1] In the context of drug development, the purity of such an intermediate is not a mere metric; it is a critical parameter that directly influences the yield, impurity profile, and ultimate safety and efficacy of the final API.

Unidentified or poorly characterized impurities can lead to downstream synthetic failures, introduce potentially mutagenic substances into the final product, and create significant regulatory hurdles. This guide, therefore, provides an in-depth, experience-driven comparison of the primary analytical techniques used to characterize the purity of 4-Bromo-6-chloronicotinaldehyde. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a self-validating and robust analytical strategy.

Understanding the Impurity Landscape: A Synthesis-Driven Perspective

To effectively analyze for impurities, one must first understand their origin. The synthesis of 4-Bromo-6-chloronicotinaldehyde often involves a multi-step process, with the final key step being the oxidation of (4-bromo-6-chloropyridin-3-yl)methanol.[1] This specific conversion is a common source of process-related impurities.

Common Potential Impurities Include:

  • Unreacted Starting Material: (4-bromo-6-chloropyridin-3-yl)methanol, resulting from an incomplete oxidation reaction.[1]

  • Over-oxidation Product: 4-Bromo-6-chloronicotinic acid, formed if the oxidation process is not adequately controlled.[2][3][4]

  • Precursor Impurities: Residual compounds from earlier synthetic steps, such as 4-bromo-6-chloronicotinic acid ethyl ester.[1]

  • Isomeric Impurities: Positional isomers like 6-Bromo-4-chloronicotinaldehyde, which can be difficult to separate due to similar physical properties.[5]

cluster_synthesis Final Oxidation Step & Key Impurities SM (4-bromo-6-chloropyridin-3-yl)methanol (Starting Material Impurity) Product 4-Bromo-6-chloronicotinaldehyde (Target Product) SM->Product Oxidation (e.g., MnO2) Oxidized 4-Bromo-6-chloronicotinic acid (Over-oxidation Impurity) Product->Oxidized Over-oxidation prep Sample Preparation (1 mg/mL in Acetonitrile) inject Injection (5 µL into HPLC system) prep->inject sep Chromatographic Separation (C18 Column, Gradient Elution) inject->sep detect UV Detection (254 nm) sep->detect analyze Data Analysis (Area Percent Calculation) detect->analyze prep Sample Preparation (Dilute in Dichloromethane) inject Injection (1 µL, Split mode) prep->inject sep GC Separation (DB-5ms Column, Temp Ramp) inject->sep ionize Electron Ionization (70 eV) sep->ionize detect Mass Detection (Scan m/z 50-300) ionize->detect analyze Data Analysis (NIST Library Search) detect->analyze

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Validation

A Comparative Guide to the Analytical Quantification of 4-Bromo-6-chloronicotinaldehyde

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 4-Bromo-6-chloronicotinaldehyde is a cornerstone of quality control and process optimiz...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 4-Bromo-6-chloronicotinaldehyde is a cornerstone of quality control and process optimization. This guide provides an in-depth comparison of analytical methodologies for the precise measurement of this key synthetic building block. We will delve into the foundational principles of chromatographic techniques, offering practical, field-proven insights and detailed experimental protocols to ensure scientific integrity and reliable results.

Introduction to 4-Bromo-6-chloronicotinaldehyde and the Imperative for Accurate Quantification

4-Bromo-6-chloronicotinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potent enzyme inhibitors for therapeutic areas such as oncology.[1] The isomeric purity and accurate concentration of this aldehyde are critical, as impurities can lead to unwanted side reactions, lower yields, and the generation of potentially toxic byproducts. Therefore, robust and validated analytical methods are essential to ensure the quality and consistency of the final drug substance.[2][3]

This guide will focus on the two most prevalent and suitable analytical techniques for the quantification of 4-Bromo-6-chloronicotinaldehyde: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the theoretical underpinnings of each method, present comparative data, and provide step-by-step protocols to aid in your laboratory's method development and validation efforts.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a highly versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for 4-Bromo-6-chloronicotinaldehyde.[4] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

The Rationale Behind Method Parameters for HPLC Analysis

A reversed-phase HPLC method with UV detection is the most logical starting point for developing a robust assay for 4-Bromo-6-chloronicotinaldehyde.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the standard choice for reversed-phase chromatography due to its hydrophobicity, which allows for the retention of moderately polar to non-polar compounds like our target analyte. The aromatic nature of the pyridine ring and the presence of halogens contribute to its retention on the non-polar stationary phase.

  • Mobile Phase Composition: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is used to elute the analyte from the column. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic solvent to water is a critical parameter that is adjusted to achieve optimal retention time and peak shape. A higher proportion of the organic solvent will decrease the retention time.

  • UV Detection: 4-Bromo-6-chloronicotinaldehyde contains a chromophore (the substituted pyridine ring) that absorbs UV light.[5] This allows for sensitive and specific detection. A UV-Vis detector is used to monitor the absorbance at a specific wavelength, typically the λmax (wavelength of maximum absorbance), to maximize sensitivity.

Experimental Protocol: HPLC-UV Method for Quantification

This protocol provides a starting point for method development and validation.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

Reagents and Materials:

  • 4-Bromo-6-chloronicotinaldehyde reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water
Gradient 60% Acetonitrile, 40% Water (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 1000 µg/mL by accurately weighing 10 mg of the reference standard into a 10 mL volumetric flask and dissolving it in methanol.[4]

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing 4-Bromo-6-chloronicotinaldehyde and dissolve it in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 4-Bromo-6-chloronicotinaldehyde in the sample by interpolating its peak area on the calibration curve.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RefStd Reference Standard Stock Prepare Stock Solution RefStd->Stock Sample Test Sample Sample_Sol Prepare Sample Solution Sample->Sample_Sol Cal_Curve Create Calibration Curve Standards Stock->Cal_Curve Injection Inject into HPLC Cal_Curve->Injection Filter Filter (0.45 µm) Sample_Sol->Filter Filter->Injection HPLC HPLC System Chromatogram Generate Chromatogram HPLC->Chromatogram Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Detection->HPLC Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing RefStd Reference Standard Stock Prepare Stock Solutions RefStd->Stock IntStd Internal Standard IntStd->Stock Sample_Sol Prepare Sample Solution IntStd->Sample_Sol Sample Test Sample Sample->Sample_Sol Cal_Curve Create Calibration Standards Stock->Cal_Curve Injection Vaporization & Injection Cal_Curve->Injection Sample_Sol->Injection GC GC System Chromatogram Generate Chromatogram GC->Chromatogram Separation Separation in Capillary Column Injection->Separation Detection FID Detection Separation->Detection Detection->GC Calibration Construct Calibration Curve (Area Ratios) Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Bromo-6-chloronicotinaldehyde: A Validation of Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical juncture that dictates the efficiency, scalability, and eco...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical juncture that dictates the efficiency, scalability, and economic viability of producing active pharmaceutical ingredients (APIs). 4-Bromo-6-chloronicotinaldehyde is a pivotal building block, notably in the synthesis of selective FGFR4 enzyme inhibitors for oncology applications. This guide provides an in-depth, comparative analysis of a validated multi-step synthesis pathway, offering insights into the rationale behind experimental choices and presenting the necessary data for its validation.

A Validated Multi-Step Synthesis from 4,6-Dichloronicotinic Acid Ethyl Ester

A robust and well-documented method for the synthesis of 4-Bromo-6-chloronicotinaldehyde commences with the commercially available 4,6-dichloronicotinic acid ethyl ester. This linear synthesis involves five distinct transformations, each selected for its reliability and specificity.

Synthetic Pathway Overview

Synthesis_Pathway A 4,6-Dichloronicotinic Acid Ethyl Ester B 6-Chloro-4-((4-methoxybenzyl)amino)nicotinic Acid Ethyl Ester A->B 4-Methoxybenzylamine C 4-Amino-6-chloronicotinic Acid Ethyl Ester B->C Trifluoroacetic Acid D 4-Bromo-6-chloronicotinic Acid Ethyl Ester C->D t-BuONO, BnEt3NBr E 4-Bromo-6-chloronicotinol D->E DIBAL-H F 4-Bromo-6-chloronicotinaldehyde E->F MnO2

Caption: Multi-step synthesis of 4-Bromo-6-chloronicotinaldehyde.

In-Depth Analysis and Experimental Protocols

Step 1: Selective Amination

The synthesis begins with a nucleophilic aromatic substitution on 4,6-dichloronicotinic acid ethyl ester. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at C6 due to the electron-withdrawing effect of the ester group. 4-Methoxybenzylamine is employed as the nucleophile.

Experimental Protocol:

  • 4,6-dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine.

  • The reaction is stirred at a temperature between 0°C and 60°C.

  • Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate.

  • The organic phase is washed, dried, and purified by column chromatography to yield 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester.[1][2]

Step 2: Deprotection of the Amino Group

The 4-methoxybenzyl group serves as a protecting group for the amino functionality. Its removal is achieved using a strong acid, trifluoroacetic acid, to yield the free amine.

Experimental Protocol:

  • 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester is dissolved in trifluoroacetic acid.

  • The mixture is heated to 50-60°C.

  • After the reaction is complete, excess trifluoroacetic acid is evaporated.

  • The residue is poured into ice water and neutralized with an alkaline solution (e.g., sodium bicarbonate).

  • The product, 4-amino-6-chloronicotinic acid ethyl ester, is obtained after extraction, washing, drying, and column chromatography.[1][2]

Step 3: Sandmeyer-Type Bromination

The transformation of the amino group to a bromo group is accomplished via a Sandmeyer-type reaction. This classic transformation proceeds through the formation of a diazonium salt intermediate, which is then displaced by a bromide ion. In this specific protocol, tert-butyl nitrite is used to generate the diazotizing agent in situ, and benzyltriethylammonium bromide serves as the bromide source.

Experimental Protocol:

  • 4-amino-6-chloronicotinic acid ethyl ester is dissolved in dichloromethane.

  • Tert-butyl nitrite and benzyltriethylammonium bromide are added.

  • The reaction is carried out at room temperature.

  • Upon completion, the reaction mixture is poured into water.

  • The product, 4-bromo-6-chloronicotinic acid ethyl ester, is isolated through extraction, washing, drying, and column chromatography.[1][2]

Step 4: Reduction of the Ester to an Alcohol

The ester functionality is selectively reduced to a primary alcohol using diisobutylaluminum hydride (DIBAL-H). This bulky and electrophilic reducing agent is ideal for the partial reduction of esters to aldehydes, but by adjusting the stoichiometry and reaction conditions, it can efficiently yield the corresponding alcohol. The reaction is conducted at low temperatures (-60°C to -70°C) to control the reactivity of the DIBAL-H and prevent over-reduction.

Experimental Protocol:

  • 4-bromo-6-chloronicotinic acid ethyl ester is dissolved in dichloromethane under an argon atmosphere and cooled to -60°C to -70°C.

  • Diisobutylaluminum hydride is added slowly, and the mixture is stirred for 30 minutes.

  • The reaction temperature is raised to 0°C and stirring is continued until the reaction is complete.

  • The reaction is quenched with ice-cold dilute hydrochloric acid.

  • The product, 4-bromo-6-chloronicotinol, is obtained after extraction, washing, drying, and column chromatography.[1][2]

Step 5: Oxidation to the Aldehyde

The final step is the oxidation of the primary alcohol to the desired aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for this transformation, particularly for allylic and benzylic-type alcohols, and is effective here for the oxidation of the pyridyl methanol.

Experimental Protocol:

  • 4-bromo-6-chloronicotinol is dissolved in dichloromethane.

  • Activated manganese dioxide is added as a catalyst.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the final product, 4-bromo-6-chloronicotinaldehyde.[1][2]

Performance and Validation Data

While a comprehensive, step-by-step yield analysis is not publicly available, the overall synthesis is described as suitable for large-scale industrial production, suggesting acceptable to good yields for each step.[1] For validation purposes, a complete spectroscopic characterization of the final product is essential. The following table outlines the expected analytical data based on the structure of 4-Bromo-6-chloronicotinaldehyde.

Analysis Expected Results
¹H NMR Signals corresponding to the aldehyde proton (singlet, ~10 ppm), and two aromatic protons on the pyridine ring (two singlets, in the aromatic region).
¹³C NMR Resonances for the aldehyde carbonyl carbon (~190 ppm), and the four carbons of the substituted pyridine ring.
IR Spectroscopy Characteristic peaks for the aldehyde C=O stretch (~1700 cm⁻¹), C-H stretch of the aldehyde, and vibrations of the substituted aromatic ring.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₆H₃BrClNO, with the characteristic isotopic pattern for bromine and chlorine.

Comparison with Alternative Synthetic Strategies

While the multi-step synthesis from 4,6-dichloronicotinic acid ethyl ester is a validated route, other potential synthetic strategies could be considered, each with its own set of advantages and disadvantages.

Alternative 1: Direct Bromination of 6-Chloronicotinaldehyde

A more convergent approach would involve the direct bromination of 6-chloronicotinaldehyde. However, electrophilic aromatic substitution on a pyridine ring is generally challenging due to the electron-deficient nature of the ring. Furthermore, the presence of a deactivating chloro group and a meta-directing aldehyde group would likely lead to a mixture of products and require harsh reaction conditions.

Alternative 2: Synthesis from other Pyridine Derivatives

Another possibility is to start from a different pyridine derivative that already contains the desired substitution pattern or can be more readily functionalized. For example, starting with a pre-brominated pyridine could simplify the synthesis. However, the availability and cost of such starting materials would need to be carefully evaluated.

Alternatives cluster_0 Established Method cluster_1 Alternative Routes A 4,6-Dichloronicotinic Acid Ethyl Ester F 4-Bromo-6-chloronicotinaldehyde A->F Multi-step Synthesis G 6-Chloronicotinaldehyde I 4-Bromo-6-chloronicotinaldehyde G->I Direct Bromination (Regioselectivity Issues) H Other Pyridine Derivatives H->I Alternative Functionalization

Caption: Comparison of the established multi-step synthesis with potential alternative routes.

Conclusion

The multi-step synthesis of 4-Bromo-6-chloronicotinaldehyde from 4,6-dichloronicotinic acid ethyl ester represents a well-defined and validated pathway. The choice of reagents and the sequence of reactions are logical and based on established principles of organic chemistry, ensuring a reliable route to this important pharmaceutical intermediate. While alternative, more direct methods may be conceptually appealing, they present significant challenges in terms of regioselectivity and reactivity that would require substantial process development to overcome. For researchers and drug development professionals, the detailed protocol presented here provides a solid foundation for the synthesis and validation of 4-Bromo-6-chloronicotinaldehyde.

References

Sources

Validation

A Comparative Spectroscopic Guide to 4-Bromo-6-chloronicotinaldehyde and Its Analogs

In the landscape of pharmaceutical research and drug development, the structural elucidation of heterocyclic compounds is a cornerstone of progress. Halogenated nicotin-aldehydes, in particular, serve as versatile scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the structural elucidation of heterocyclic compounds is a cornerstone of progress. Halogenated nicotin-aldehydes, in particular, serve as versatile scaffolds and key intermediates in the synthesis of complex bioactive molecules. 4-Bromo-6-chloronicotinaldehyde is a prime example of such a building block, where the precise arrangement and nature of its substituents are critical to its reactivity and function.

This guide provides an in-depth spectroscopic comparison of 4-Bromo-6-chloronicotinaldehyde and three selected analogs. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish and characterize these structurally similar compounds using routine yet powerful analytical techniques. We will delve into the causality behind the experimental choices and interpret the resulting data, moving beyond mere observation to a state of predictive understanding. The analogs chosen for this comparison allow for a systematic evaluation of substituent effects on the pyridine ring:

  • Parent Compound: 4-Bromo-6-chloronicotinaldehyde

  • Analog 1: 4,6-Dichloronicotinaldehyde (Examines the effect of replacing bromine with chlorine)

  • Analog 2: 4-Bromo-6-fluoronicotinaldehyde (Evaluates the impact of the highly electronegative fluorine atom)

  • Analog 3: 6-Chloro-4-methylnicotinaldehyde (Contrasts the electronic effect of a halogen with an electron-donating alkyl group)

The Strategic Analytical Workflow

A multi-technique spectroscopic approach is non-negotiable for the unambiguous identification of these analogs. Each method provides a unique piece of the structural puzzle, and their combined application forms a self-validating analytical system. Our workflow prioritizes efficiency and information richness, beginning with Mass Spectrometry for molecular weight and elemental composition, followed by Infrared Spectroscopy for functional group identification, and culminating in Nuclear Magnetic Resonance for a detailed map of the molecular skeleton. UV-Vis Spectroscopy provides complementary information on the electronic properties of the conjugated system.

cluster_workflow Analytical Workflow MS Mass Spectrometry (MS) Determine Molecular Weight Confirm Halogen Presence IR Infrared (IR) Spectroscopy Identify Key Functional Groups (C=O, C-H aldehyde, C-X) MS->IR Elemental Composition Known NMR Nuclear Magnetic Resonance (NMR) ¹H & ¹³C NMR Elucidate Connectivity & Chemical Environment IR->NMR Functional Groups Identified UV UV-Vis Spectroscopy Analyze Electronic Transitions (π→π*, n→π*) NMR->UV Detailed Structure Proposed Final Structural Confirmation UV->Final Electronic Properties Confirmed

Caption: A strategic workflow for the spectroscopic analysis of nicotin-aldehyde analogs.

Mass Spectrometry (MS): The First Gate of Identification

Mass spectrometry is the initial and most definitive technique for determining the molecular weight and, crucially, the halogen content of each analog. The presence of bromine and chlorine isotopes provides a distinct "fingerprint" that is unequivocal.

Causality of Experimental Choice: Electron Impact (EI) ionization is selected for its ability to generate clear molecular ion peaks and characteristic fragmentation patterns for relatively small, stable aromatic molecules. The key lies in observing the isotopic distribution in the molecular ion cluster. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine has ³⁹Br (~50%) and ⁸¹Br (~50%).[1] This leads to predictable patterns for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.

Comparative Mass Spectrometry Data (Predicted)
CompoundStructureMolecular FormulaMW (Monoisotopic)Expected Isotopic Pattern (Relative Intensity)Key Fragmentations
4-Bromo-6-chloronicotinaldehyde C₆H₃BrClNO218.91M: [M+2]:[M+4] ≈ 3:4:1 [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺, [M-Br]⁺
4,6-Dichloronicotinaldehyde C₆H₃Cl₂NO174.96M: [M+2]:[M+4] ≈ 9:6:1 [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺
4-Bromo-6-fluoronicotinaldehyde C₆H₃BrFNO202.94M: [M+2] ≈ 1:1 [M-H]⁺, [M-CHO]⁺, [M-F]⁺, [M-Br]⁺
6-Chloro-4-methylnicotinaldehyde C₇H₆ClNO155.01M: [M+2] ≈ 3:1 [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺, [M-CH₃]⁺

Note: Structures are illustrative placeholders. The isotopic patterns are the most critical data for comparison.

The pattern is the tell-tale sign: a 1:1 ratio for [M]⁺:[M+2]⁺ strongly suggests one bromine atom.[2] A 3:1 ratio indicates one chlorine atom. For molecules with two chlorines, a 9:6:1 ratio for [M]⁺:[M+2]⁺:[M+4]⁺ is observed, while a combination of one bromine and one chlorine gives a characteristic 3:4:1 pattern.[3][4]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum of the corresponding peak, focusing on the molecular ion cluster to confirm the isotopic pattern and identify characteristic fragment ions.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing rapid confirmation of key functional groups. For these analogs, we are looking for the unmistakable signatures of the aldehyde group and the influence of halogen substitution on the aromatic ring.

Causality of Experimental Choice: The C=O bond of the aldehyde has a strong, sharp absorption that is highly characteristic.[5][6] Furthermore, the C-H bond of the aldehyde group itself presents a unique pair of stretches that can distinguish it from a ketone.[5] The positions of C-X (halogen) stretches and aromatic C-H bending patterns provide secondary confirmation.

Comparative IR Data (Predicted)
CompoundC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-X Stretch Region (cm⁻¹)
4-Bromo-6-chloronicotinaldehyde ~1708~2850, ~2750~1580, ~1550C-Cl: ~780, C-Br: ~670
4,6-Dichloronicotinaldehyde ~1710~2855, ~2755~1585, ~1555C-Cl: ~800, ~785
4-Bromo-6-fluoronicotinaldehyde ~1712~2860, ~2760~1590, ~1560C-F: ~1250, C-Br: ~670
6-Chloro-4-methylnicotinaldehyde ~1705~2845, ~2745~1575, ~1545C-Cl: ~775

Interpretation:

  • The C=O stretch for these aromatic aldehydes is expected around 1705-1712 cm⁻¹. Conjugation with the pyridine ring lowers this frequency from that of a typical aliphatic aldehyde (~1730 cm⁻¹).[6] The electron-withdrawing nature of the halogens slightly increases the frequency (higher energy) of the C=O bond compared to an unsubstituted aromatic aldehyde. Fluorine, being the most electronegative, is predicted to cause the largest shift to a higher wavenumber.

  • The aldehyde C-H stretch is a doublet, typically found around 2850 cm⁻¹ and 2750 cm⁻¹.[7] The lower frequency peak is particularly diagnostic, as it appears in a region with few other absorptions.[7]

  • The C-X stretches are found in the fingerprint region. C-F bonds absorb at a much higher frequency (~1250 cm⁻¹) than C-Cl (~800-750 cm⁻¹) and C-Br (~680-650 cm⁻¹) due to the stronger bond and lower mass of fluorine.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: No special preparation is needed for solid samples. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure arm.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is typically baseline-corrected and displayed in terms of transmittance or absorbance. Identify the key absorption bands and compare them to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Causality of Experimental Choice: The chemical shift, integration, and coupling patterns in ¹H NMR allow for the precise assignment of protons on the aromatic ring and the aldehyde. The aldehydic proton, in particular, has a highly characteristic downfield chemical shift.[9] The electronegativity and electronic effects (inductive vs. resonance) of the different substituents (Br, Cl, F, CH₃) will cause predictable changes in the chemical shifts of the remaining ring protons, allowing for differentiation between the analogs.

Comparative ¹H NMR Data (Predicted, in CDCl₃)
CompoundH-2 (ppm)H-5 (ppm)Aldehyde H (ppm)Other Protons (ppm)
4-Bromo-6-chloronicotinaldehyde ~8.9 (s)~7.8 (s)~10.1 (s)-
4,6-Dichloronicotinaldehyde ~8.8 (s)~7.7 (s)~10.1 (s)-
4-Bromo-6-fluoronicotinaldehyde ~8.7 (d)~7.5 (d)~10.0 (s)J(H-F) coupling expected
6-Chloro-4-methylnicotinaldehyde ~8.6 (s)~7.4 (s)~10.0 (s)~2.5 (s, 3H, -CH₃)

Note: 's' denotes singlet, 'd' denotes doublet. Actual coupling constants would provide further confirmation.

Interpretation:

  • Aldehyde Proton: This is the most downfield proton, typically appearing between 9.5-10.5 ppm, as it is heavily deshielded by the anisotropic effect of the carbonyl group.[10][11] It appears as a singlet as there are no adjacent protons.

  • Ring Protons: The protons on the pyridine ring (H-2 and H-5) are in the aromatic region (7.0-9.0 ppm). Their exact chemical shifts are sensitive to the substituents.

    • Replacing Br with Cl (Analog 1) will cause minor upfield shifts for the ring protons, as Cl is slightly less electronegative than Br in the context of overall substituent effects on this ring system.

    • Replacing Cl with F (Analog 2) will cause more significant shifts. Fluorine's high electronegativity will deshield adjacent protons. Furthermore, proton-fluorine coupling (J-coupling) would be observable, splitting the signals of nearby protons (e.g., H-5).

    • Replacing Br with a methyl group (Analog 3) will cause a noticeable upfield (shielding) shift of the ring protons. The electron-donating nature of the methyl group increases electron density on the ring, counteracting the deshielding effect of the other substituents. The methyl protons themselves will appear as a singlet around 2.5 ppm.

cluster_structure Substituent Effects on ¹H NMR Chemical Shifts A Parent (4-Br, 6-Cl) B Analog 1 (4-Cl, 6-Cl) Slight Shielding (Upfield Shift) A->B C Analog 2 (4-Br, 6-F) Strong Deshielding (Downfield Shift) + Coupling A->C D Analog 3 (6-Cl, 4-Me) Strong Shielding (Upfield Shift) A->D

Caption: Predicted relative shifts of aromatic protons compared to the parent compound.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative number of protons and reference the chemical shifts to TMS.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-system of the molecules. While it is the least specific technique for structural elucidation among the four, it is valuable for comparing the electronic effects of the different substituents.

Causality of Experimental Choice: The pyridine ring and the carbonyl group form a conjugated system that absorbs UV radiation, promoting electrons from π to π* orbitals (π→π* transitions) and non-bonding n to π* orbitals (n→π* transitions).[12] The wavelength of maximum absorbance (λ_max) is sensitive to changes in the electronic structure caused by the substituents.

Comparative UV-Vis Data (Predicted, in Methanol)
Compoundλ_max for π→π* (nm)λ_max for n→π* (nm)Rationale for Shift
4-Bromo-6-chloronicotinaldehyde ~265~310Baseline
4,6-Dichloronicotinaldehyde ~263~308Slight hypsochromic (blue) shift vs. parent
4-Bromo-6-fluoronicotinaldehyde ~260~305Noticeable hypsochromic shift due to F
6-Chloro-4-methylnicotinaldehyde ~272~315Bathochromic (red) shift due to electron-donating CH₃

Interpretation:

  • Electron-withdrawing groups (halogens) tend to stabilize the ground state more than the excited state, leading to a higher energy transition and a hypsochromic (blue) shift to a shorter λ_max. Fluorine is the most powerful electron-withdrawing group by induction, hence it is predicted to cause the largest blue shift.

  • Electron-donating groups (like methyl) extend the conjugation and destabilize the ground state, leading to a lower energy transition and a bathochromic (red) shift to a longer λ_max.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile). From this, prepare a final solution in a quartz cuvette with an absorbance value between 0.1 and 1.0 at λ_max.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a reference cuvette with the pure solvent.

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The structural differentiation of 4-Bromo-6-chloronicotinaldehyde and its close analogs is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. Mass spectrometry provides an unambiguous determination of elemental composition through its unique isotopic patterns. IR spectroscopy confirms the essential aldehyde functionality. Finally, ¹H NMR spectroscopy offers the most granular detail, where the predictable electronic influence of each substituent provides the definitive evidence for structural assignment. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently navigate the synthesis and characterization of these valuable chemical building blocks.

References

  • ResearchGate. (n.d.). UV-vis absorption (a) and emission spectra (b) of compounds 3, 2, 20, and 1. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Available at: [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]

  • ResearchGate. (n.d.). UV–vis transparency (a) and absorption (b) spectra of the resulting fluorinated polyimides and Kapton film deprived from PMDA and ODA. Available at: [Link]

  • Wikipedia. (n.d.). Aldehyde. Available at: [Link]

  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • Shepler, B. (2019). Spectroscopic analysis of aldehydes and ketones. YouTube. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shift ppm table. Available at: [Link]

  • ResearchGate. (n.d.). UV–vis absorption (a) and emission spectra (b) of compounds 3, 2, 20, and 1. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of 4-Bromo-6-chloronicotinaldehyde Derivatives: A Scaffold of Latent Potential

In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone, embedded in a multitude of pharmaceuticals. The strategic functionalization of this heterocycle with halogens and reactive carbonyl g...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone, embedded in a multitude of pharmaceuticals. The strategic functionalization of this heterocycle with halogens and reactive carbonyl groups offers a powerful approach to modulating biological activity. This guide delves into the therapeutic potential of derivatives based on the 4-Bromo-6-chloronicotinaldehyde scaffold. While direct comparative studies on a series of 4-Bromo-6-chloronicotinaldehyde derivatives are not extensively available in peer-reviewed literature, this guide will provide a comprehensive comparison of closely related nicotinic acid and nicotinonitrile analogs. By examining the structure-activity relationships (SAR) of these near relatives, we can project the potential of the 4-Bromo-6-chloronicotinaldehyde core and provide a framework for future research and development.

This document is intended for researchers, scientists, and drug development professionals. It will explore the known anticancer and antimicrobial activities of relevant halogenated pyridine derivatives, detail the experimental methodologies for their evaluation, and discuss potential mechanisms of action, including kinase inhibition.

The 4-Bromo-6-chloronicotinaldehyde Scaffold: Synthesis and Rationale

The 4-Bromo-6-chloronicotinaldehyde scaffold is a synthetically accessible and attractive starting point for the generation of diverse chemical libraries. The presence of bromine and chlorine atoms offers distinct opportunities for further chemical modification through cross-coupling reactions, while the aldehyde functionality serves as a versatile handle for the introduction of various pharmacophores via reactions such as condensation, reductive amination, and oxidation.

A plausible synthetic route, based on established chemical principles, is outlined below. This multi-step synthesis highlights the feasibility of accessing the core scaffold, which is a critical consideration in any drug discovery program.

Synthesis_Workflow cluster_synthesis Synthetic Pathway to 4-Bromo-6-chloronicotinaldehyde 4_6_dichloro 4,6-dichloronicotinic acid ethyl ester bromination Bromination 4_6_dichloro->bromination e.g., NBS, H2SO4 reduction Reduction to Alcohol bromination->reduction e.g., DIBAL-H oxidation Oxidation to Aldehyde reduction->oxidation e.g., MnO2 product 4-Bromo-6-chloronicotinaldehyde oxidation->product

Caption: Synthetic workflow for 4-Bromo-6-chloronicotinaldehyde.

Comparative Biological Activities: Insights from Nicotinic Acid and Nicotinonitrile Analogs

In the absence of extensive data on 4-Bromo-6-chloronicotinaldehyde derivatives, we turn our attention to the well-documented biological activities of related nicotinic acid and nicotinonitrile compounds. These analogs provide a valuable surrogate for understanding the potential of the target scaffold.

Anticancer Activity

Halogenated nicotinic acid and nicotinonitrile derivatives have demonstrated significant potential as anticancer agents.[1] Their efficacy often stems from their ability to inhibit key cellular processes in cancer cells, such as cell cycle progression and signal transduction.

A study on novel nicotinic acid derivatives revealed potent cytotoxic activity against various human cancer cell lines.[2][3] For instance, certain derivatives have shown promising inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2][3]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Nicotinic acid derivative 5cHCT-15 (Colon)0.068 (VEGFR-2 inhibition)[2][3]
Fused Nicotinonitrile derivativeMCF-7 (Breast)Not specified, low activity[4]
N-nicotinonitrile derivatives 11 & 12MCF-7 (Breast), HepG2 (Liver)Promising, comparable to Doxorubicin[5]
Benzofuran-nicotinonitrile hybrid 2HCT-116 (Colon)8.81[6]
Benzofuran-nicotinonitrile hybrid 8MCF-7 (Breast)8.36[6]

Table 1: Anticancer Activity of Selected Nicotinic Acid and Nicotinonitrile Derivatives.

The data in Table 1 underscores the potential of the nicotinic acid/nitrile core in achieving potent anticancer effects. The introduction of different substituents allows for the fine-tuning of activity against specific cancer cell lines.

Antimicrobial Activity

The pyridine nucleus is also a common feature in many antimicrobial agents. Derivatives of nicotinic acid and its amide have been explored for their antibacterial and antifungal properties. The presence of halogens can enhance the lipophilicity of the molecules, potentially improving their ability to penetrate microbial cell membranes.

A study on novel nicotinic acid derivatives reported significant activity against Gram-positive bacteria.[7] The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial efficacy.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Acylhydrazone of nicotinic acid (13)Staphylococcus epidermidis1.95[7]
Acylhydrazone of nicotinic acid (13)Staphylococcus aureus (MRSA)7.81[7]
1,3,4-Oxadiazoline of nicotinic acid (25)Bacillus subtilis7.81[7]
Nicotinamide derivative (NC 3)Pseudomonas aeruginosa0.016 mM[8]
Nicotinamide derivative (NC 5)Gram-positive bacteria0.03 mM[8]

Table 2: Antimicrobial Activity of Selected Nicotinic Acid and Nicotinamide Derivatives.

These findings suggest that the 4-Bromo-6-chloronicotinaldehyde scaffold could be a promising starting point for the development of novel antimicrobial agents, particularly against challenging drug-resistant strains.

Potential Mechanisms of Action: Targeting Kinases

The anticancer activity of many pyridine-containing compounds can be attributed to their ability to inhibit protein kinases.[9] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer. A patent for pyridine and pyrimidine derivatives highlights their potential as Cyclin-Dependent Kinase 9 (CDK9) inhibitors for the treatment of various cancers.[4]

Kinase_Inhibition_Pathway cluster_pathway Hypothesized Kinase Inhibition by 4-Bromo-6-chloronicotinaldehyde Derivatives Derivative 4-Bromo-6-chloronicotinaldehyde Derivative Kinase Protein Kinase (e.g., CDK9, VEGFR-2) Derivative->Kinase Binds to ATP-binding site Cell_Proliferation Cancer Cell Proliferation Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Hypothesized mechanism of kinase inhibition.

The 4-Bromo-6-chloronicotinaldehyde scaffold, with its potential for diverse functionalization, could be rationally designed to target the ATP-binding pocket of various kinases, thereby disrupting downstream signaling pathways essential for cancer cell survival and proliferation.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, the biological activities discussed are evaluated using standardized and validated experimental protocols.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with test compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Dissolve formazan crystals with DMSO Incubation_3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 4-Bromo-6-chloronicotinaldehyde scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the significant anticancer and antimicrobial activities observed for closely related nicotinic acid and nicotinonitrile derivatives, it is reasonable to hypothesize that derivatives of 4-Bromo-6-chloronicotinaldehyde will exhibit a rich and diverse biological profile.

Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives based on this scaffold. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, elucidation of the precise molecular targets and mechanisms of action will be essential for the rational design of next-generation drug candidates. The versatility of the 4-Bromo-6-chloronicotinaldehyde core provides a solid foundation for the development of new therapeutics to address unmet medical needs in oncology and infectious diseases.

References

  • El-sayed, H. A. (n.d.). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2014). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 71, 195-202. Retrieved from [Link]

  • Napiórkowska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6543. Retrieved from [Link]

  • (No author given). (n.d.). Pyridine and pyrimidine derivatives. Google Patents.
  • (No author given). (n.d.). 5-bromonicotinic acid derivatives with anti-arrhythmic activity. Google Patents.
  • Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1279. Retrieved from [Link]

  • Mihajlovic, M., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Antibiotics, 13(5), 412. Retrieved from [Link]

  • (No author given). (n.d.). Antimicrobial organosilanes. Google Patents.
  • Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266–1279. Retrieved from [Link]

  • (No author given). (n.d.). Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Protein kinase B inhibitors. Google Patents.
  • Rani, P., & Srivastava, V. K. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. Retrieved from [Link]

  • (No author given). (n.d.). Boronic acid derivatives and therapeutic uses thereof. Google Patents.
  • El-Gamal, M. I., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1657. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reproducibility in Experiments Utilizing 4-Bromo-6-chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the reliability and reproducibility of experimental outcomes are paramount. This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the reliability and reproducibility of experimental outcomes are paramount. This guide provides an in-depth technical analysis of 4-Bromo-6-chloronicotinaldehyde, a crucial intermediate in the synthesis of various pharmaceutically active compounds, with a special focus on ensuring the reproducibility of its key chemical transformations. As a senior application scientist, my aim is to blend theoretical principles with practical insights to empower you to achieve consistent and reliable results in your research endeavors.

Introduction to 4-Bromo-6-chloronicotinaldehyde: A Versatile Building Block

4-Bromo-6-chloronicotinaldehyde is a dihalogenated pyridine derivative that has garnered significant attention as a versatile building block in medicinal chemistry. Its utility primarily stems from the differential reactivity of its two halogen atoms—bromine and chlorine—and the presence of a reactive aldehyde group. This trifecta of functional groups allows for sequential and site-selective modifications, making it a valuable precursor for complex molecular architectures. Notably, it is a key intermediate in the synthesis of potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which are promising therapeutic agents for certain types of cancer.[1]

The inherent reactivity of this molecule, however, also presents challenges to experimental reproducibility. Understanding the nuances of its chemical behavior is crucial for any researcher aiming to develop robust and scalable synthetic routes.

The Cornerstone of Reproducibility: Understanding Differential Halogen Reactivity

The reproducibility of cross-coupling reactions involving 4-Bromo-6-chloronicotinaldehyde hinges on the selective activation of the C-Br versus the C-Cl bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, the reactivity of halogens generally follows the order: I > Br > OTf > Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond and the kinetics of the oxidative addition step to the palladium(0) catalyst. The weaker C-Br bond is more readily cleaved than the stronger C-Cl bond, allowing for selective functionalization at the 4-position.

However, this selectivity is not absolute and can be influenced by several factors, including the choice of catalyst, ligands, base, solvent, and reaction temperature. Over-reaction leading to disubstitution or undesired side reactions can occur if the reaction conditions are not carefully controlled, thus compromising reproducibility.

Comparative Analysis: 4-Bromo-6-chloronicotinaldehyde vs. Key Alternatives

While direct, head-to-head comparative studies on the reproducibility of reactions with 4-Bromo-6-chloronicotinaldehyde and its analogs are scarce in the literature, we can infer their relative performance based on established principles of organic chemistry.

Feature4-Bromo-6-chloronicotinaldehyde4,6-Dichloronicotinaldehyde5-Bromonicotinaldehyde
Primary Reactive Site C4 (C-Br bond)C4 (more electrophilic C-Cl)C5 (C-Br bond)
Relative Reactivity High (due to C-Br bond)Moderate (requires more forcing conditions for C-Cl activation)High (C-Br bond)
Potential for Selectivity Excellent for monosubstitution at C4Good for monosubstitution at C4, but risk of disubstitution under harsh conditionsN/A (monohalogenated)
Common Side Reactions Homocoupling of the organoboron/alkyne reagent, dehalogenation.Slower reaction rates may lead to catalyst decomposition and side reactions.Homocoupling, dehalogenation.
Cost-Effectiveness Generally higher cost than the dichloro analog.Lower cost, readily available starting material.Cost can vary.

Inference-based Comparison:

  • 4,6-Dichloronicotinaldehyde : As an alternative, this compound offers a cost advantage. However, the higher bond strength of the C-Cl bonds necessitates more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve comparable reaction rates to the bromo-chloro analog. This can lead to a narrower therapeutic window for the reaction and a higher propensity for side reactions, potentially impacting reproducibility.

  • 5-Bromonicotinaldehyde : This isomer offers a reactive C-Br bond for cross-coupling. While it avoids the issue of di-substitution, its electronic and steric properties differ from the 4-bromo-6-chloro isomer, which can influence reaction kinetics and product yields.

The choice of starting material will therefore be a trade-off between reactivity, selectivity, cost, and the specific synthetic strategy employed. For rapid library synthesis where high reactivity is desired, 4-Bromo-6-chloronicotinaldehyde is often the preferred choice. For large-scale synthesis where cost is a major driver, developing a robust process with 4,6-dichloronicotinaldehyde may be more advantageous.

Experimental Protocols for Reproducible Reactions

To ensure reproducibility, it is imperative to follow well-defined and robust experimental protocols. The following are detailed, step-by-step methodologies for key Suzuki-Miyaura and Sonogashira cross-coupling reactions with 4-Bromo-6-chloronicotinaldehyde.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6-chloronicotinaldehydes

This protocol describes a typical Suzuki-Miyaura coupling of 4-Bromo-6-chloronicotinaldehyde with phenylboronic acid.

Diagram of the Experimental Workflow:

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine 4-Bromo-6-chloronicotinaldehyde, Phenylboronic Acid, and Base in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent and Pd catalyst B->C D Heat reaction mixture with stirring C->D E Cool to RT, add water and extract with Ethyl Acetate D->E F Wash organic layer, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of 4-Bromo-6-chloronicotinaldehyde.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-Bromo-6-chloronicotinaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water, to the flask. Under a positive flow of argon, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-6-chloronicotinaldehyde.

Sonogashira Coupling: Synthesis of 4-Alkynyl-6-chloronicotinaldehydes

This protocol outlines the Sonogashira coupling of 4-Bromo-6-chloronicotinaldehyde with phenylacetylene.

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-C#CR Ar-Pd(II)L2-C#CR Ar-Pd(II)L2-Br->Ar-Pd(II)L2-C#CR Transmetalation (Cu-C#CR) Ar-C#CR Ar-C#CR Ar-Pd(II)L2-C#CR->Ar-C#CR Reductive Elimination Ar-C#CR->Pd(0)L2 Product Release

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add 4-Bromo-6-chloronicotinaldehyde (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%), and copper(I) iodide (CuI) (5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Follow this with the addition of an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv.), and phenylacetylene (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).

  • Monitoring: The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-(phenylethynyl)-6-chloronicotinaldehyde.

Factors Influencing Reproducibility and Troubleshooting

Achieving reproducible results with 4-Bromo-6-chloronicotinaldehyde requires careful attention to several key experimental parameters.

ParameterInfluence on ReproducibilityTroubleshooting and Optimization
Catalyst System The choice of palladium precursor and ligand is critical. Catalyst activity and stability directly impact reaction rate and side product formation.For sluggish reactions, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Ensure the catalyst is not deactivated by impurities.
Base The nature and strength of the base can affect the transmetalation step and catalyst stability.Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are often preferred for Suzuki couplings to minimize side reactions. For Sonogashira couplings, amine bases are standard.
Solvent Solvent polarity and its ability to dissolve all reactants and intermediates are crucial. Water content can also influence side reactions like protodeboronation in Suzuki couplings.Use anhydrous and degassed solvents to minimize side reactions. A co-solvent system (e.g., dioxane/water) is often beneficial for Suzuki couplings.
Temperature Higher temperatures can increase reaction rates but may also promote side reactions such as dehalogenation and catalyst decomposition.Optimize the temperature to find a balance between reaction rate and selectivity. Lower temperatures are generally preferred if the reaction proceeds at a reasonable rate.
Purity of Reagents Impurities in starting materials, reagents, or solvents can poison the catalyst or lead to unexpected side products.Use high-purity reagents and solvents. Ensure the boronic acid is not significantly decomposed to its corresponding boroxine.

Conclusion: A Pathway to Reliable Synthesis

By meticulously controlling the catalyst system, base, solvent, and temperature, and by adhering to robust, well-documented protocols, researchers can mitigate the risks of side reactions and achieve consistent, reproducible outcomes. This guide serves as a foundational resource to empower you to confidently and successfully incorporate 4-Bromo-6-chloronicotinaldehyde into your synthetic endeavors, ultimately accelerating the pace of discovery in your research.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

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Validation

Benchmarking 4-Bromo-6-chloronicotinaldehyde Against Known FGFR4 Inhibitors: A Comparative Guide

Introduction: The Therapeutic Promise of Targeting FGFR4 in Oncology Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC)....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting FGFR4 in Oncology

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC).[1][2][3] FGFR4, a receptor tyrosine kinase, plays a pivotal role in various cellular processes, including proliferation, differentiation, and metabolism.[1][3] Its signaling cascade is primarily activated by its specific ligand, Fibroblast Growth Factor 19 (FGF19), in a process that also requires the co-receptor β-klotho.[1] Aberrant activation of the FGF19-FGFR4 signaling axis has been identified as a key driver in the pathogenesis of certain cancers, making selective FGFR4 inhibition a promising therapeutic strategy.[1][2]

4-Bromo-6-chloronicotinaldehyde is a novel small molecule that has been identified as a key intermediate in the synthesis of selective FGFR4 inhibitors. This guide provides a comprehensive framework for benchmarking the inhibitory potential of 4-Bromo-6-chloronicotinaldehyde against established, potent, and selective FGFR4 inhibitors: Roblitinib (FGF401), Fisogatinib (BLU-554), and Infigratinib. We will detail the requisite experimental protocols to ascertain its biochemical potency, cellular activity, and direct target engagement, providing a robust methodology for its preclinical evaluation.

The Benchmark Inhibitors: A Profile

A rigorous comparative analysis necessitates the selection of well-characterized benchmark compounds. For this purpose, we have chosen three leading FGFR4 inhibitors, each with a distinct profile:

  • Roblitinib (FGF401): A highly potent and selective, reversible-covalent inhibitor of FGFR4 with a reported IC₅₀ of approximately 1.1–1.9 nM.[4][5][6] It achieves its selectivity by targeting a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4.[6]

  • Fisogatinib (BLU-554): Another potent and highly selective, orally active inhibitor of FGFR4, with a reported IC₅₀ of around 5 nM.[1][7] It has demonstrated significant anti-tumor activity in preclinical models of HCC that are dependent on FGFR4 signaling.[1]

  • Infigratinib (BGJ398): A potent inhibitor of FGFR1, 2, and 3, with a reported IC₅₀ for FGFR4 of 61 nM.[8] While less selective for FGFR4 compared to Roblitinib and Fisogatinib, its inclusion provides a broader context of pan-FGFR inhibition.

Comparative Data Summary

The following table summarizes the reported biochemical potencies of the benchmark inhibitors, against which 4-Bromo-6-chloronicotinaldehyde will be evaluated. A hypothetical value for 4-Bromo-6-chloronicotinaldehyde is included for illustrative purposes.

CompoundTargetReported IC₅₀ (nM)
4-Bromo-6-chloronicotinaldehyde FGFR4 [Hypothetical Value]
Roblitinib (FGF401)FGFR41.1 - 1.9[4][6]
Fisogatinib (BLU-554)FGFR45[1][7]
Infigratinib (BGJ398)FGFR461[8]

FGFR4 Signaling Pathway

To appreciate the mechanism of action of these inhibitors, it is crucial to understand the FGFR4 signaling cascade. Upon binding of FGF19 and the co-receptor β-klotho, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_inactive FGFR4 (monomer) FGF19->FGFR4_inactive BetaKlotho β-klotho BetaKlotho->FGFR4_inactive FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FGFR4_inactive->FGFR4_dimer Ligand Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway FGFR4_dimer->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway FGFR4_dimer->PI3K_AKT Activation Cell_Response Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response Inhibitor 4-Bromo-6-chloronicotinaldehyde (and Benchmarks) Inhibitor->FGFR4_dimer Inhibition of Kinase Activity

Caption: The FGF19-FGFR4 signaling pathway and the point of intervention for kinase inhibitors.

Experimental Protocols

To comprehensively benchmark 4-Bromo-6-chloronicotinaldehyde, a multi-tiered experimental approach is essential. This involves assessing its direct enzymatic inhibition, its efficacy in a cellular context, and confirming its engagement with the intended target.

Experimental Workflow Overview

experimental_workflow cluster_biochemical Biochemical Potency cluster_cellular Cellular Activity cluster_target_engagement Target Engagement biochemical_assay In Vitro FGFR4 Kinase Assay (ADP-Glo™) ic50_determination IC₅₀ Determination biochemical_assay->ic50_determination western_blot Cell-Based FGFR4 Phosphorylation Assay (Western Blot) ic50_determination->western_blot Inform Cellular Dosing cell_culture Culture FGFR4-dependent Cancer Cells (e.g., Hep3B, HUH7) cell_culture->western_blot cetsa Cellular Thermal Shift Assay (CETSA) western_blot->cetsa Confirm Cellular Activity target_validation Confirmation of Direct Target Binding cetsa->target_validation

Caption: A tiered workflow for the comprehensive evaluation of a novel FGFR4 inhibitor.

Protocol 1: In Vitro FGFR4 Kinase Assay (ADP-Glo™)

This assay quantitatively measures the enzymatic activity of recombinant FGFR4 and the inhibitory potential of the test compounds by detecting the amount of ADP produced.

Materials:

  • Recombinant Human FGFR4 enzyme

  • Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • 4-Bromo-6-chloronicotinaldehyde and benchmark inhibitors (Roblitinib, Fisogatinib, Infigratinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)[9][10]

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of 4-Bromo-6-chloronicotinaldehyde and the benchmark inhibitors in the appropriate kinase buffer. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compounds. Subsequently, add the FGFR4 enzyme and the kinase substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FGFR4 to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 2: Cell-Based FGFR4 Phosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitors to block FGFR4 autophosphorylation in a cellular environment, providing a measure of their cellular potency.

Materials:

  • FGFR4-dependent human cancer cell line (e.g., SNU-16, Hep3B)

  • Complete cell culture medium

  • 4-Bromo-6-chloronicotinaldehyde and benchmark inhibitors

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR4, and an antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • PVDF or nitrocellulose membranes

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to 70-80% confluency.

    • Treat the cells with varying concentrations of 4-Bromo-6-chloronicotinaldehyde or benchmark inhibitors for a specified duration (e.g., 4 hours). Include a vehicle (DMSO) control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with the primary antibody against phospho-FGFR.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Stripping and Reprobing: Strip the membrane and reprobe for total FGFR4 and the loading control to normalize the phospho-FGFR4 signal.

  • Data Analysis: Quantify the band intensities and calculate the reduction in FGFR4 phosphorylation relative to the vehicle-treated control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • FGFR4-expressing cell line

  • 4-Bromo-6-chloronicotinaldehyde and a benchmark inhibitor (e.g., Roblitinib)

  • PBS and lysis buffer

  • Antibodies for Western blot detection of FGFR4

Procedure:

  • Cell Treatment: Treat intact cells with a high concentration of 4-Bromo-6-chloronicotinaldehyde, a benchmark inhibitor, or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble FGFR4 remaining in the supernatant at each temperature point by Western blotting.

  • Data Analysis: Plot the amount of soluble FGFR4 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and, therefore, direct binding.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmark the novel compound 4-Bromo-6-chloronicotinaldehyde against established FGFR4 inhibitors. By systematically evaluating its biochemical potency, cellular activity, and direct target engagement, researchers can build a comprehensive profile of its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into its selectivity against other FGFR isoforms and a broader kinase panel, as well as in vivo efficacy studies in relevant cancer models. The methodologies described herein provide a solid foundation for the preclinical characterization of this and other emerging FGFR4-targeted therapies.

References

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-6-chloronicotinaldehyde

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 4-Bromo-6-chloronicotinaldehyde, a halogenated pyridine derivative, is a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for its disposal, grounded in established safety protocols and regulatory standards. Our objective is to ensure that this compound is managed safely from the moment it is deemed waste to its final disposition, protecting both laboratory personnel and the environment.

Hazard Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 4-Bromo-6-chloronicotinaldehyde (CAS No. 1060802-24-5) is a halogenated organic compound. While comprehensive toxicological data for this specific molecule is not widely published, data from analogous structures and safety data sheets (SDS) for similar chemicals provide critical insights.

Based on data for structurally related compounds, 4-Bromo-6-chloronicotinaldehyde should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is classified as a skin and eye irritant.[3] The presence of both bromine and chlorine atoms places it firmly in the category of halogenated organic waste , a crucial classification that dictates its entire disposal pathway.[4][5][6][7]

Table 1: Hazard Profile and Disposal Classification

PropertyDescriptionSource(s)
Chemical Name 4-Bromo-6-chloronicotinaldehyde-
CAS Number 1060802-24-5-
Physical State Solid[3]
Known Hazards Causes serious eye irritation; May cause an allergic skin reaction.[3] Potential for respiratory irritation.[1][8][1][3][8]
Primary Disposal Class Halogenated Organic Waste [4][5][7]
Regulatory Framework Resource Conservation and Recovery Act (RCRA) via EPA; Hazard Communication Standard via OSHA.[9][10][9][10]

Personal Protective Equipment (PPE) and Immediate Safety

Handling this compound, whether as a pure reagent or as waste, requires stringent adherence to personal safety protocols. The causality is clear: preventing exposure is the most effective way to mitigate risk.

  • Eye Protection : Wear safety glasses with side shields or goggles, approved under standards such as NIOSH (US) or EN 166 (EU).[3][11] A face shield is recommended if there is a risk of splashing or dust generation.[3]

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber.[12] Gloves must be inspected before use and disposed of properly after handling to avoid cross-contamination.[3][11]

  • Body Protection : A standard laboratory coat is mandatory.[5] Ensure it is kept clean and laundered separately from personal clothing.

  • Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[5][11]

The Cardinal Rule: Waste Segregation

The single most important step in the disposal of 4-Bromo-6-chloronicotinaldehyde is its strict segregation from other waste streams. Halogenated organic compounds cannot be mixed with non-halogenated organic solvents.[4][7][13]

Why is this separation critical? Disposal methods for these two streams are fundamentally different. Halogenated waste often requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrochloric acid and hydrobromic acid) produced during combustion.[14] Mixing halogenated compounds into the non-halogenated solvent stream can damage disposal equipment, violate environmental permits, and significantly increase disposal costs.[13]

The following diagram illustrates the decision-making process for waste segregation.

G cluster_types Identify Waste Form start Waste Generation (Containing 4-Bromo-6-chloronicotinaldehyde) solid Unused/Expired Solid Compound start->solid Is the waste... solution Solution in Organic Solvent start->solution Is the waste... contaminated Contaminated Labware (e.g., gloves, wipes, glassware) start->contaminated Is the waste... container Acquire Designated 'HALOGENATED ORGANIC WASTE' Container (Chemically compatible, e.g., HDPE) solid->container solution->container contaminated->container labeling Label Container: - 'Hazardous Waste' - 'Halogenated Organics' - List all components (including solvents) - Accumulation Start Date container->labeling storage Store in Satellite Accumulation Area (SAA) - In secondary containment - Away from incompatible materials - Container securely closed container->storage disposal Contact EH&S for Pickup by a Licensed Disposal Company storage->disposal

Caption: Decision workflow for segregating and storing 4-Bromo-6-chloronicotinaldehyde waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, operational plan for managing waste containing 4-Bromo-6-chloronicotinaldehyde.

Step 1: Container Selection and Preparation

  • Obtain a dedicated, leak-proof waste container compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are often suitable.[6]

  • The container must be clearly labeled before the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste".[13]

    • A clear identification of the contents, such as "Halogenated Organic Waste".[4][5]

    • A list of all chemical constituents, including solvents and their approximate percentages.[13] Do not use abbreviations or chemical formulas.[4]

    • The date when waste was first added (the "accumulation start date").[15]

Step 2: Waste Transfer

  • Solid Waste : For unused or expired 4-Bromo-6-chloronicotinaldehyde, transfer the solid directly into the prepared waste container inside a fume hood to minimize dust creation.[3]

  • Contaminated Labware : Disposable items like gloves, weigh paper, and pipette tips that are contaminated with the compound should be placed in the designated solid halogenated waste container.

  • Solutions : If the compound is in a solvent, pour the liquid waste carefully into the designated liquid halogenated waste container. Avoid splashing. Do not overfill the container; a maximum of 90% capacity is a common rule to allow for expansion.[6][7]

Step 3: Secure Storage

  • Always keep the waste container tightly sealed except when actively adding waste.[4][13][16] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Store the sealed container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[17]

  • The container must be placed in secondary containment (e.g., a spill tray) to prevent leaks from reaching the environment.[15][18]

  • Ensure the storage area is well-ventilated and away from incompatible materials.[7]

Step 4: Final Disposition

  • Do not dispose of 4-Bromo-6-chloronicotinaldehyde down the drain or in the regular trash.[3][5][17] This is a direct violation of environmental regulations.

  • Once the container is full or has been stored for the maximum allowed time (per institutional policy, often 3-6 months), contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to arrange for pickup.[7][17]

  • The waste will be collected by a licensed professional waste disposal service for final treatment, typically via high-temperature incineration.[3] Maintain detailed records of waste generation and disposal for regulatory compliance.[15]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills :

    • Evacuate personnel from the immediate area.[3]

    • Ensure adequate ventilation, typically by working within a fume hood.[3]

    • Wearing appropriate PPE, pick up the spilled solid without creating dust.[3][11] Use an inert absorbent material for solutions.

    • Sweep or shovel the material into a suitable, closed container for disposal.[3][11]

    • Clean the spill area thoroughly.

  • Large Spills :

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team or EH&S department.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with waste minimization.[19] Adopting green chemistry principles can significantly reduce the volume of hazardous waste generated.[15][19]

  • Source Reduction : Order only the quantity of chemical required for your planned experiments.[17]

  • Scale Reduction : Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[17]

  • Inventory Management : Maintain an accurate, up-to-date chemical inventory to prevent over-ordering and the expiration of reagents.[16][17]

By adhering to these detailed procedures, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.

References

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.Google Cloud.
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  • Organic Solvents Waste Management.Cornell University, Environment, Health and Safety.
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  • Organic solvent waste.Kemicentrum, Lund University.
  • SAFETY DATA SHEET - 3-Chlorobenzyl bromide.Thermo Fisher Scientific.
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  • Material Safety Data Sheet - 2-BROMO-4'-CHLORO ACETOPHENONE.CDH Fine Chemical.
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  • 1910.1200 - Hazard Communication.
  • Other Disposal Guidance.United States Environmental Protection Agency (EPA).
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Handling

Safe Handling and Disposal of 4-Bromo-6-chloronicotinaldehyde: A Guide for Laboratory Professionals

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Bromo-6-chloronicotinaldehyde (CAS No. 1060805-64-2) in a laboratory setting.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Bromo-6-chloronicotinaldehyde (CAS No. 1060805-64-2) in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are synthesized from data on structurally analogous halogenated pyridines and aldehydes, adhering to the principles of prudent laboratory practice. The primary focus of this document is to ensure the safety of researchers and the integrity of the laboratory environment.

Hazard Assessment and Toxicological Profile

4-Bromo-6-chloronicotinaldehyde is a halogenated pyridine derivative. While specific toxicological data is limited, analogous compounds exhibit a range of hazards. The GHS hazard statements for similar structures indicate that this compound should be handled as:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3]

The presence of bromine and chlorine atoms, coupled with an aldehyde functional group, suggests potential for reactivity and requires stringent adherence to safety protocols to mitigate exposure risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough risk assessment should precede any handling of 4-Bromo-6-chloronicotinaldehyde. The following PPE is mandatory to establish a primary barrier against exposure.

Hand Protection: The First Line of Defense

Due to the skin irritation potential, robust hand protection is critical.[1][3][4]

  • Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact, offering good resistance to a range of chemicals.[5] For prolonged handling or in situations with a higher risk of splash, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Glove Removal Technique: Utilize the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves immediately in the designated hazardous waste container.

Eye and Face Protection: Shielding Against Splashes and Vapors

Given that this compound can cause serious eye irritation, appropriate eye and face protection is non-negotiable.[1][3]

  • Primary Protection: Chemical splash goggles that form a seal around the eyes are required whenever handling the solid or solutions of the compound.[6]

  • Secondary Protection: When there is a significant risk of splashing, such as during bulk transfers or reactions, a full-face shield must be worn in conjunction with chemical splash goggles.[6][7]

Protective Clothing: Minimizing Dermal Exposure

To protect against skin contact, appropriate laboratory attire is essential.

  • Lab Coat: A long-sleeved, buttoned lab coat is required.[7]

  • Apron: For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.[7]

  • Footwear: Closed-toe shoes constructed of a material that is impervious to chemicals are mandatory.[6][7]

Respiratory Protection: Preventing Inhalation

Given the potential for respiratory irritation, all handling of 4-Bromo-6-chloronicotinaldehyde powder should be performed in a certified chemical fume hood to minimize the inhalation of airborne particles.[3] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[8]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures both safety and experimental integrity.

Engineering Controls and Work Practices
  • Ventilation: Always handle 4-Bromo-6-chloronicotinaldehyde in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[3]

Recommended Personal Protective Equipment Summary
Task Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing/Handling Solid Nitrile Gloves (Double-gloving recommended)Chemical Splash Goggles and Face ShieldLab CoatChemical Fume Hood
Preparing Solutions Nitrile GlovesChemical Splash Goggles and Face ShieldLab Coat and Chemical Resistant ApronChemical Fume Hood
Running Reactions Nitrile GlovesChemical Splash GogglesLab CoatChemical Fume Hood
Waste Disposal Nitrile GlovesChemical Splash Goggles and Face ShieldLab Coat and Chemical Resistant ApronChemical Fume Hood

Disposal Plan: Environmental Responsibility

Proper disposal of 4-Bromo-6-chloronicotinaldehyde and its containers is crucial to prevent environmental contamination.

Waste Segregation and Collection
  • Waste Stream: Due to its halogenated nature, this compound must be disposed of as halogenated organic waste.[10]

  • Containers: Use designated, clearly labeled, and sealed containers for all waste containing 4-Bromo-6-chloronicotinaldehyde. Ensure the container material is compatible with the chemical.

  • Cross-Contamination: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[10]

Disposal Procedure

All waste containing 4-Bromo-6-chloronicotinaldehyde should be disposed of through a licensed chemical destruction plant or a certified hazardous waste disposal service.[11] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[10] Contaminated lab supplies (e.g., gloves, absorbent pads) should also be placed in the designated hazardous waste container.

Workflow Diagrams

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Chemical Reaction dissolve->reaction Transfer to Reaction Vessel quench Quench Reaction (if necessary) reaction->quench waste Collect Waste in Labeled Container quench->waste decontaminate Decontaminate Glassware & Surfaces waste->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Experimental workflow for handling 4-Bromo-6-chloronicotinaldehyde.

Disposal Workflow

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste & Contaminated Materials seal Seal in Labeled, Compatible Container collect_solid->seal collect_liquid Collect Liquid Waste collect_liquid->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Pickup contact_ehs->pickup

Caption: Disposal workflow for 4-Bromo-6-chloronicotinaldehyde waste.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[9][12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][12]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[12]

References

  • Vertex AI Search. (n.d.). Personal Protective Equipment (PPE). Retrieved January 3, 2026.
  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved January 3, 2026.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved January 3, 2026.
  • AK Scientific, Inc. (n.d.).
  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved January 3, 2026.
  • Thermo Fisher Scientific. (2025, September 7).
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  • Sigma-Aldrich. (2024, September 8).
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  • Echemi. (n.d.).
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  • Spectrum Chemical. (2019, June 10).
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  • Benchchem. (n.d.). 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5. Retrieved January 3, 2026.
  • Sigma-Aldrich. (n.d.). 4-Bromo-6-chloronicotinic acid | 1256834-13-5. Retrieved January 3, 2026.
  • Jiaxing Richmol Biological Technology Limited. (n.d.). 4-bromo-6-chloronicotinaldehyde. Retrieved January 3, 2026.
  • BLD Pharm. (n.d.).
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  • PICOL. (n.d.). DANGER Bromo-Chlor Tablets. Retrieved January 3, 2026.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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